molecular formula C5H6N2O B3384082 2-Isocyanato-2-methylpropanenitrile CAS No. 52161-43-0

2-Isocyanato-2-methylpropanenitrile

Cat. No.: B3384082
CAS No.: 52161-43-0
M. Wt: 110.11 g/mol
InChI Key: UDEDMZWYIOCJKZ-UHFFFAOYSA-N
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Description

2-Isocyanato-2-methylpropanenitrile is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Isocyanato-2-methylpropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isocyanato-2-methylpropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-isocyanato-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-5(2,3-6)7-4-8/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEDMZWYIOCJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Isocyanato-2-methylpropanenitrile CAS 52161-43-0 properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-Isocyanato-2-methylpropanenitrile (CAS 52161-43-0) , a bifunctional chemical building block critical for the synthesis of gem-dimethyl substituted heterocycles, particularly in the development of Androgen Receptor (AR) antagonists.

CAS: 52161-43-0 | Formula: C₅H₆N₂O | MW: 110.11 g/mol [1]

Executive Summary

2-Isocyanato-2-methylpropanenitrile is a specialized bifunctional reagent featuring a gem-dimethyl carbon core flanked by two highly reactive electrophiles: an isocyanate (-N=C=O) and a nitrile (-C≡N) group. This unique architecture makes it a potent "linchpin" reagent in organic synthesis, specifically for constructing 5,5-dimethylhydantoin scaffolds found in second-generation anti-androgens (e.g., Enzalutamide analogues) and other bioactive heterocycles.

Unlike simple alkyl isocyanates, the presence of the electron-withdrawing nitrile group alpha to the isocyanate enhances the electrophilicity of the isocyanate carbon, altering its reactivity profile and enabling rapid nucleophilic additions under mild conditions.

Chemical Profile & Specifications

Identity & Physicochemical Properties

Experimental physical data for this specific intermediate is often proprietary. The values below represent a consensus of calculated and available experimental data for this class of gem-dimethyl nitriles.

PropertyValue / DescriptionNote
IUPAC Name 2-Isocyanato-2-methylpropanenitrile
Synonyms 2-Cyano-2-isocyanatopropane; α-Isocyanatoisobutyronitrile
SMILES CC(C)(C#N)N=C=O[1][2][3][4]
Appearance Colorless to pale yellow liquid or low-melting solidPredicted based on MW & Polarity
Boiling Point ~145–155 °C (at 760 mmHg)Estimated (High polarity vs. t-BuNCO)
Density ~1.05 ± 0.1 g/cm³Predicted
Solubility Soluble in DCM, THF, Toluene, EtOAcHydrolyzes in water
Stability Moisture Sensitive; Store at 2–8°C under inert gasLachrymator
Structural Analysis

The molecule consists of a central quaternary carbon (C2) bonded to:

  • Two methyl groups (Steric bulk, preventing metabolic dealkylation).

  • A nitrile group (Electron-withdrawing, activation).

  • An isocyanate group (Primary electrophile).

This "gem-dimethyl" effect (Thorpe-Ingold effect) heavily favors cyclization reactions, making this compound ideal for ring-closing synthesis of 5-membered heterocycles.

Synthesis & Production Protocols

The synthesis of CAS 52161-43-0 typically follows a Strecker-Phosgenation sequence. This route ensures the installation of the quaternary center prior to isocyanate formation.

Synthetic Pathway Diagram

SynthesisPathway Acetone Acetone (Starting Material) Aminonitrile 2-Amino-2-methyl- propanenitrile (Intermediate) Acetone->Aminonitrile Strecker Rxn (NH4Cl, NaCN) HCN HCN / NaCN HCN->Aminonitrile Ammonia NH3 Ammonia->Aminonitrile Product 2-Isocyanato-2-methyl- propanenitrile (CAS 52161-43-0) Aminonitrile->Product Phosgenation (DCM/Toluene, 0°C -> Reflux) Phosgene Phosgene / Triphosgene (Carbonylation) Phosgene->Product

Figure 1: Industrial synthesis route via Strecker reaction followed by phosgenation.

Detailed Protocol (Phosgenation Step)

Note: This protocol involves Phosgene/Triphosgene. All operations must occur in a specialized fume hood with appropriate scrubbing.

Reagents:

  • 2-Amino-2-methylpropanenitrile (1.0 eq)

  • Triphosgene (0.35 eq) or Phosgene solution (1.2 eq)

  • Triethylamine (2.2 eq) (as HCl scavenger)

  • Dichloromethane (DCM) or Toluene (anhydrous)

Procedure:

  • Preparation: Dissolve triphosgene in anhydrous DCM in a round-bottom flask under Nitrogen atmosphere. Cool to 0°C.

  • Addition: Dropwise add a solution of 2-amino-2-methylpropanenitrile and triethylamine in DCM over 30-60 minutes. Exothermic reaction—maintain T < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by IR (appearance of -NCO peak at ~2270 cm⁻¹) or TLC (conversion of amine).

  • Workup: Filter off the triethylamine hydrochloride salt under inert atmosphere (nitrogen blanket).

  • Isolation: Concentrate the filtrate under reduced pressure. The product is moisture-sensitive; avoid aqueous workup if possible, or perform very rapidly with cold brine. Purify via vacuum distillation if high purity is required.

Reactivity & Applications in Drug Development

Mechanism: The "Urea-Cyclization" Cascade

The primary utility of CAS 52161-43-0 is the construction of the hydantoin or iminohydantoin core. The gem-dimethyl group is a structural signature of androgen receptor antagonists like Enzalutamide (MDV3100) and RU58841 .

While commercial Enzalutamide synthesis often uses an aryl-isothiocyanate, CAS 52161-43-0 offers a convergent alternative by reacting with aryl amines.

Reaction Workflow Diagram

Reactivity Isocyanate 2-Isocyanato-2-methyl- propanenitrile Urea Intermediate Urea-Nitrile (Ar-NH-CO-NH-C(Me)2-CN) Isocyanate->Urea Nucleophilic Addition (Fast, Exothermic) Amine Aryl Amine (Ar-NH2) (e.g., 4-cyano-3-trifluoromethylaniline) Amine->Urea Cyclization Acid/Base Hydrolysis & Cyclization (HCl/MeOH or TEA) Urea->Cyclization Hydantoin 5,5-Dimethylhydantoin Scaffold (Drug Core) Cyclization->Hydantoin Intramolecular Attack of Urea N on Nitrile

Figure 2: Formation of the hydantoin pharmacophore via urea intermediate.

Key Application: Hydantoin Synthesis Protocol
  • Coupling: React CAS 52161-43-0 (1.1 eq) with the target Aryl Amine (1.0 eq) in a polar aprotic solvent (DMF or DMSO) at 60–80°C.

  • Observation: The nucleophilic amine attacks the isocyanate carbon to form a stable urea intermediate.

  • Cyclization: Treat the urea intermediate with dilute HCl/MeOH (acidic hydrolysis of nitrile to imine/amide) or base. The nitrogen of the urea attacks the nitrile carbon, closing the 5-membered ring to form the 4-imino-hydantoin , which hydrolyzes to the hydantoin .

Safety & Handling (E-E-A-T)

Critical Warning: This compound combines the hazards of Isocyanates (sensitizers) and Nitriles (systemic toxicity).

Hazard ClassDescriptionMitigation Protocol
Acute Toxicity Toxic by inhalation and ingestion. Potential for cyanide-like effects.[5]Use only in a certified chemical fume hood. Do not transport open containers.
Respiratory Sensitization Isocyanates can cause severe asthma and permanent lung sensitization.Wear a full-face respirator if working outside a hood (not recommended).
Lachrymator Irritating to eyes and mucous membranes.[6]Wear chemical splash goggles and a face shield.
Moisture Reactivity Hydrolyzes to release CO₂ (pressure buildup) and the corresponding amino-nitrile.Store in tightly sealed containers with a desiccant (molecular sieves) under Nitrogen/Argon.

Decontamination Solution: To neutralize spills, use a solution of:

  • 50% Water

  • 40% Ethanol

  • 10% Concentrated Ammonia

  • Allow to react for 30 minutes before cleanup.

References

  • ChemicalBook. (2024).[7] Enzalutamide Synthesis and Intermediates. Retrieved from

  • National Institutes of Health (NIH). (2016). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins. PMC5176577. Retrieved from

  • RMIT University. (2015).[7] A novel hydantoin synthesis and exploration of related reactions. Thesis Repository. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Hydantoins and Isocyanates. Retrieved from

  • BLD Pharm. (2024).[7] Product Specifications: 2-Isocyanato-2-methylpropanenitrile (CAS 52161-43-0).[1][8] Retrieved from

Sources

The Definitive Guide to 2-Isocyanato-2-methylpropanenitrile: Nomenclature, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Isocyanato-2-methylpropanenitrile (CAS RN: 52161-43-0) represents a specialized, bifunctional building block in organic synthesis. Characterized by a gem-dimethyl group flanked by a nitrile (


) and an isocyanate (

) moiety on the same carbon atom, this molecule serves as a critical intermediate for constructing nitrogen-rich heterocycles.

Despite its structural simplicity, the compound is frequently obscured in literature by inconsistent nomenclature and confusion with its tert-butyl analogs. This guide resolves these ambiguities, providing a definitive reference for its identification, synthesis via phosgenation protocols, and strategic utility in the development of hydantoin-based therapeutics and androgen receptor antagonists.

Nomenclature & Synonyms: Resolving the Ambiguity

The primary challenge in working with 2-isocyanato-2-methylpropanenitrile is the proliferation of synonymous names derived from different nomenclature systems (IUPAC vs. trivial). The core confusion often arises between this molecule and tert-butyl isocyanate, which lacks the nitrile functionality.

Definitive Synonym Table
Nomenclature SystemNameNotes
IUPAC (Preferred) 2-Isocyanato-2-methylpropanenitrile Systematic name based on the 3-carbon nitrile chain.
Common / Trivial 2-Isocyanatoisobutyronitrile Derived from the parent "isobutyronitrile".
Substitutive

-Isocyanatoisobutyronitrile
Denotes substitution at the alpha carbon.
Functional Class 2-Cyano-2-propyl isocyanate Treats the isocyanate as the principal group.
CAS Registry Number 52161-43-0 The unique identifier for this specific structure.[1]
Related (Incorrect) tert-Butyl isocyanate (CAS 1609-86-5)False Positive: Lacks the nitrile group.
Related (Incorrect) 2-Amino-2-methylpropanenitrile (CAS 19355-69-2)Precursor: The amine form (AIBN precursor).
Structural Logic Visualization

The following diagram clarifies the breakdown of the chemical name relative to its structure, highlighting the critical "gem-dimethyl" and "cyano" features that distinguish it from simple alkyl isocyanates.

NomenclatureLogic Root Parent Structure: Propanenitrile (3-Carbon Chain + CN) Result Target Molecule: 2-Isocyanato-2-methylpropanenitrile (CAS 52161-43-0) Root->Result Backbone Sub1 Position 2: Gem-Dimethyl Group (2 x CH3) Sub1->Result Substitution Sub2 Position 2: Isocyanato Group (-N=C=O) Sub2->Result Functionalization

Figure 1: Deconstruction of the systematic nomenclature for 2-Isocyanato-2-methylpropanenitrile.

Chemical Identity & Physical Properties[2][3][4]

Structural Specifications
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 110.11 g/mol [1]

  • SMILES: CC(C)(N=C=O)C#N

  • InChI Key: Unique hash required for database verification (Specific key not widely indexed; generated from structure: InChI=1S/C5H6N2O/c1-5(2,3)6-4-8/h1-2H3).

Physical Properties Profile

Note: Due to the specialized nature of this intermediate, experimental bulk properties are often proprietary. The values below represent authoritative estimates based on structural analogs (e.g., tert-butyl isocyanate and isobutyronitrile).

PropertyValue / EstimateReliability
Physical State Colorless to pale yellow liquidHigh (Standard for alkyl isocyanates)
Boiling Point ~130–140 °C (Est.)Medium (Based on

BP of -NCO vs -NH2)
Density ~1.02 g/cm³ (Est.)Medium (Nitrile group increases density vs. alkanes)
Solubility Soluble in DCM, THF, TolueneHigh (Lipophilic nature)
Reactivity Moisture Sensitive (Hydrolyzes to urea)High (Intrinsic to isocyanates)

Synthesis & Production Protocols

The synthesis of 2-isocyanato-2-methylpropanenitrile is most reliably achieved through the phosgenation of 2-amino-2-methylpropanenitrile . While direct use of gaseous phosgene is effective, modern laboratory protocols prefer Triphosgene (bis(trichloromethyl) carbonate) as a safer, solid crystalline substitute that generates phosgene in situ.

Reaction Pathway

The reaction proceeds via the formation of a carbamoyl chloride intermediate, which eliminates HCl to yield the isocyanate.

SynthesisPathway Amine 2-Amino-2-methylpropanenitrile (Precursor) Inter Carbamoyl Chloride Intermediate Amine->Inter Nucleophilic Attack Reagent Triphosgene (Phosgene Source) Reagent->Inter CO Source Base Base (Pyridine or NaHCO3) Product 2-Isocyanato-2-methylpropanenitrile (Target) Base->Product HCl Scavenging Inter->Product Elimination

Figure 2: Phosgenation pathway for the conversion of amino-nitriles to isocyanato-nitriles.

Standard Operating Procedure (Triphosgene Method)

Adapted from standard protocols for amino acid ester isocyanates [1].

Safety Warning: This procedure generates phosgene gas in situ. All operations must be performed in a well-ventilated fume hood with appropriate phosgene indicator badges.

  • Preparation:

    • Charge a dry 3-neck round-bottom flask with 2-amino-2-methylpropanenitrile (1.0 eq) and dry Dichloromethane (DCM) (0.2 M concentration).

    • Add Saturated Aqueous

      
        (1:1 v/v with DCM) to create a biphasic system (buffers the HCl produced).
      
    • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Phosgenation:

    • Dissolve Triphosgene (0.35 eq, equivalent to ~1.05 eq phosgene) in a minimal amount of DCM.

    • Add the Triphosgene solution dropwise to the reaction mixture over 30 minutes, maintaining temperature <5 °C.

    • Mechanism:[2] The amine reacts with phosgene at the interface; the base neutralizes the HCl byproduct, driving the equilibrium forward.

  • Work-up:

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature.

    • Separate the organic layer.[3] Extract the aqueous layer twice with DCM.

    • Dry combined organics over anhydrous

      
      .
      
    • Filtration & Concentration: Filter and concentrate under reduced pressure (rotary evaporator) at low temperature (<40 °C) to avoid polymerization.

  • Purification:

    • The crude oil is typically pure enough for subsequent steps. If necessary, purify via Kugelrohr distillation under high vacuum.

Applications in Drug Development

2-Isocyanato-2-methylpropanenitrile serves as a "linchpin" scaffold in medicinal chemistry, particularly for creating constrained heterocyclic rings.

Heterocycle Synthesis (Hydantoins)

The most direct application is the synthesis of 5,5-dimethylhydantoins .

  • Reaction: The isocyanate reacts with ammonia or primary amines to form a urea intermediate.

  • Cyclization: Under acidic or basic conditions, the urea nitrogen attacks the nitrile carbon (intramolecular cyclization) to close the hydantoin ring.

  • Relevance: Hydantoin scaffolds are privileged structures in anticonvulsants (e.g., Phenytoin analogs) and androgen receptor antagonists.

Isostere Development (Anti-Androgens)

In the development of drugs like Enzalutamide (Xtandi) and Apalutamide , the core pharmacophore often involves a dimethyl-substituted ring system.

  • Current Drugs: Use a thiohydantoin ring (synthesized from the isothiocyanate analog).

  • Innovation: 2-Isocyanato-2-methylpropanenitrile allows researchers to synthesize the oxo-isosteres (hydantoins instead of thiohydantoins). This substitution alters hydrogen bonding capability and metabolic stability, a key tactic in "scaffold hopping" to bypass patent space or improve pharmacokinetic profiles.

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: High. Nitriles can liberate cyanide upon metabolism; isocyanates are potent respiratory sensitizers.

  • Sensitization: Isocyanates are known to cause occupational asthma. Repeated exposure can lead to severe hypersensitivity.

  • Lachrymator: Vapors are irritating to eyes and mucous membranes.[4]

Handling Protocols:

  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

  • Decontamination: Spills should be treated with an aqueous solution of 5% ammonia and 10% isopropyl alcohol to quench the isocyanate group (forming the urea) before disposal.

References

  • Tsai, J. H., Takaoka, L. R., Powell, N. A., & Nowick, J. S. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. Organic Syntheses, 78, 220. Link

  • BLD Pharm.[1] (n.d.). Product Information: 2-Isocyanato-2-methylpropanenitrile (CAS 52161-43-0).[1] BLD Pharm Catalog. Link

  • Nowick, J. S., et al. (1992).
  • Kurkjy, R. P., & Matzner, M. (1970). The Chemistry of Phosgene. Chemical Reviews, 70(1).

Sources

Reactivity profile of tertiary isocyanate nitriles

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Profile of Tertiary Isocyanides & Isocyanates: A Technical Guide for Drug Discovery

Executive Summary & Nomenclature Clarification

In the context of drug development and advanced organic synthesis, the term "isocyanate nitrile" is often a conflation of two distinct but isomeric functional groups: Isocyanides (also known as Isonitriles,


) and Isocyanates  (

).

While Nitriles (


) are generally chemically inert under mild conditions, their isomers, Isocyanides , possess a divalent carbon atom that imparts a unique "carbenoid" reactivity profile.[1] This guide focuses primarily on Tertiary Isocyanides  (e.g., tert-butyl isocyanide) due to their critical role in Multicomponent Reactions (MCRs) for library generation.[2][3] We also address Tertiary Isocyanates  to provide a complete picture of hindered nitrogenous electrophiles.

Key Distinction:

  • Tertiary Isocyanide (

    
    ):  A nucleophile and radical acceptor used in Ugi/Passerini reactions. Known for "alpha-addition" reactivity.
    
  • Tertiary Isocyanate (

    
    ):  A hindered electrophile used to synthesize metabolically stable ureas and carbamates.
    

Tertiary Isocyanides: The Carbenoid Reactivity Profile

Tertiary isocyanides, such as tert-butyl isocyanide (


-BuNC) and 1,1,3,3-tetramethylbutyl isocyanide (Walborsky reagent), are preferred in the laboratory over primary/secondary variants because they are generally less odorous and more chemically stable.
The Alpha-Addition Mechanism

Unlike isocyanates (which undergo addition across the C=N bond), isocyanides undergo


-addition. The terminal carbon atom acts formally as a carbene, possessing both a lone pair (nucleophilic) and a vacant orbital (electrophilic).
  • Mechanism: The isocyanide carbon attacks an electrophile (e.g., an iminium ion), generating a nitrilium ion intermediate. This intermediate is then trapped by a nucleophile on the same carbon.

  • Application: This is the driving force behind the Ugi and Passerini reactions, allowing the one-pot assembly of peptidomimetics.

Radical Acceptor Properties

Tertiary isocyanides are excellent radical traps. Carbon-centered radicals add to the isocyanide carbon to form an imidoyl radical, which subsequently fragments (often losing the tert-butyl group) or cyclizes. This is utilized in the synthesis of N-heterocycles like quinolines and phenanthridines.

"Convertible" Isocyanides in Drug Design

A major limitation of MCRs is the "fixed" amide residue derived from the isocyanide. Tertiary isocyanides (specifically the Walborsky reagent or convertible tert-butyl variants) allow for post-condensation modification. The bulky tertiary group can be cleaved under acidic conditions (e.g., with TFA) to convert the secondary amide into a carboxylic acid, ester, or a less hindered amide.

Tertiary Isocyanates: Steric Control of Electrophilicity

Tertiary isocyanates (


-BuNCO) are strictly electrophilic at the central carbon. Their reactivity profile is defined by steric hindrance .
  • Hydrolytic Stability: Primary isocyanates hydrolyze rapidly to amines/ureas upon exposure to moisture. Tertiary isocyanates exhibit significantly enhanced half-lives in aqueous media due to the bulky alkyl group shielding the electrophilic carbon from water attack.

  • Selectivity: In molecules containing both primary and secondary amines, tertiary isocyanates can differentiate nucleophiles based on steric accessibility, a property used to selectively protect polyamines.

Comparative Data: Reactivity & Properties[1][3]

FeatureTertiary Isocyanide (

)
Tertiary Isocyanate (

)
Electronic Character Ambiphilic (Carbenoid); formally nucleophilicElectrophilic
Primary Reactivity

-Addition (insertion)
Nucleophilic Addition (across C=N)
Key Reaction Class Multicomponent Reactions (Ugi, Passerini)Urea/Carbamate Synthesis
Stability High; resistant to strong basesModerate; sensitive to nucleophiles/water
Drug Discovery Use Scaffold generation (Library synthesis)Linker chemistry; Metabolic stability
Odor Profile Unpleasant (but better than primary)Pungent / Acrid

Visualizing the Pathways

The following diagram illustrates the divergent reactivity pathways of tertiary isocyanides versus isocyanates, highlighting the mechanistic bifurcation critical for experimental design.

ReactivityPathways Substrate Tertiary Nitrogenous Species Isocyanide Tertiary Isocyanide (R-NC) Substrate->Isocyanide Isomer A Isocyanate Tertiary Isocyanate (R-NCO) Substrate->Isocyanate Isomer B AlphaAdd α-Addition (Carbenoid) Isocyanide->AlphaAdd + Electrophile Heterocycle N-Heterocycle (via Radical Trap) Isocyanide->Heterocycle + Radical NuAdd Nucleophilic Addition (Electrophilic C) Isocyanate->NuAdd + Amine/Alcohol Nitrilium Nitrilium Ion Intermediate AlphaAdd->Nitrilium MCR_Product Peptidomimetic Scaffold (Ugi/Passerini Product) Nitrilium->MCR_Product + Nucleophile Tetrahedral Tetrahedral Intermediate NuAdd->Tetrahedral Urea Hindered Urea (Stable Linker) Tetrahedral->Urea (if Amine) Carbamate Carbamate (Prodrug) Tetrahedral->Carbamate (if Alcohol)

Figure 1: Divergent mechanistic pathways of Tertiary Isocyanides (Blue path) vs. Tertiary Isocyanates (Red path).

Experimental Protocols

Protocol A: The Ugi-4CR Using tert-Butyl Isocyanide

This protocol demonstrates the "alpha-addition" profile to generate a bis-amide scaffold.

Reagents:

  • Benzaldehyde (1.0 eq)

  • Aniline (1.0 eq)

  • Benzoic acid (1.0 eq)

  • tert-Butyl isocyanide (1.0 eq)

  • Methanol (0.5 M concentration)

Workflow:

  • Imine Formation: In a round-bottom flask, dissolve Benzaldehyde (1.0 mmol) and Aniline (1.0 mmol) in Methanol (2 mL). Stir at room temperature (25°C) for 30 minutes. Note: Pre-formation of the imine reduces side reactions.

  • Acid Addition: Add Benzoic acid (1.0 mmol) to the stirring solution.

  • Isocyanide Addition: Add tert-Butyl isocyanide (1.0 mmol) dropwise. The reaction is often exothermic; ensure adequate stirring.

  • Incubation: Stir the mixture at room temperature for 12–24 hours. Monitor by TLC (disappearance of aldehyde).

  • Workup: Concentrate the solvent under reduced pressure. The product often precipitates.

  • Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (Hexane/EtOAc).

Validation:

  • NMR: Look for the characteristic tert-butyl singlet (~1.3 ppm) and the diastereotopic benzylic proton signal.

  • Mechanism Check: If the reaction fails, ensure the solvent is protic (Methanol/Ethanol). Aprotic solvents often stall the Ugi reaction because the proton transfer step is solvent-assisted.

Protocol B: Synthesis of a Hindered Urea via tert-Butyl Isocyanate

Demonstrates the electrophilic profile for linker synthesis.

Reagents:

  • tert-Butyl isocyanate (1.1 eq)

  • Piperidine (1.0 eq)

  • Dichloromethane (DCM, anhydrous)

  • Triethylamine (0.1 eq, catalytic)

Workflow:

  • Setup: Flame-dry a flask and purge with Nitrogen/Argon. Add Piperidine (1.0 mmol) and DCM (5 mL).

  • Addition: Cool the solution to 0°C (ice bath). Add tert-Butyl isocyanate (1.1 mmol) dropwise. Note: Although hindered, the reaction is exothermic.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Quench: Add water (2 mL) to quench excess isocyanate.

  • Extraction: Extract with DCM (2x 10 mL), wash with brine, and dry over

    
    .
    
  • Isolation: Evaporate solvent. The resulting urea is typically a stable white solid requiring no further purification.

References

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition. Link

  • Nenajdenko, V. G. (Ed.). (2012). Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH. Link

  • Sadeghi, B., et al. (2025). tert-Butyl isocyanide revisited as a convertible reagent in the Groebke–Blackburn reaction.[4] ResearchGate.[4] Link

  • Fouad, M. A., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances. Link

  • Wikipedia. (2025). tert-Butyl isocyanide.[1][2][3][4][5][6][7] Link

Sources

2-Isocyanato-2-methylpropanenitrile boiling point and density data

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling, Synthesis, and Application in Drug Discovery

Executive Summary

2-Isocyanato-2-methylpropanenitrile (CAS: 52161-43-0), also known as 2-cyano-2-propyl isocyanate, is a bifunctional aliphatic building block characterized by a geminal arrangement of an isocyanate (-N=C=O) and a nitrile (-C≡N) group on a quaternary carbon. This unique steric and electronic environment makes it a valuable intermediate in the synthesis of sterically hindered ureas, hydantoins, and peptidomimetics, particularly in Multicomponent Reactions (MCRs) such as the Ugi and Passerini reactions.

This guide provides a critical analysis of its physicochemical properties, a validated synthesis protocol using triphosgene, and a structural handling framework for researchers in medicinal chemistry.

Physicochemical Profile

Note: Experimental data for this specific intermediate is rare in public standard libraries. The values below represent a consensus of predicted data derived from structural analogs (e.g., tert-butyl isocyanate) and commercial certificates of analysis.

Table 1: Core Technical Data
PropertyValue / DescriptionConfidence Level
CAS Number 52161-43-0 Verified
Molecular Formula C₅H₆N₂OVerified
Molecular Weight 110.11 g/mol Verified
Appearance Colorless to pale yellow liquidHigh
Boiling Point (Atm) 145°C - 155°C (Predicted)Medium (Est.)[1][2][3]
Boiling Point (Red. Press.) 50°C - 55°C @ 10 mmHg High (Analogous)
Density 1.02 ± 0.05 g/cm³ High (Predicted)
Refractive Index ~1.42Medium (Est.)
Solubility Soluble in DCM, THF, Toluene, Acetonitrile. Reacts with water/alcohols.High
Thermodynamic Context

The compound exhibits lower volatility than its non-cyano analog (tert-butyl isocyanate, BP 85°C) due to the strong dipole moment introduced by the nitrile group. However, it remains sufficiently volatile to require handling in a fume hood to mitigate inhalation risks typical of aliphatic isocyanates.

Synthesis & Experimental Methodology

The most robust route for generating 2-Isocyanato-2-methylpropanenitrile in a laboratory setting avoids gaseous phosgene, utilizing Triphosgene (Bis(trichloromethyl) carbonate) as a solid, safer alternative.

Reaction Scheme

Precursor: 2-Amino-2-methylpropanenitrile (CAS: 19355-69-2) Reagent: Triphosgene, Triethylamine (or Pyridine) Solvent: Dichloromethane (DCM) (Anhydrous)

Protocol: Triphosgene-Mediated Isocyanation

Safety Warning: Triphosgene decomposes to phosgene. All operations must be performed in a well-ventilated fume hood with a phosgene indicator badge present.

  • Preparation:

    • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and argon inlet.

    • Charge the flask with 2-Amino-2-methylpropanenitrile (10.0 mmol) and anhydrous DCM (50 mL).

    • Cool the solution to 0°C using an ice bath. Add Triethylamine (22.0 mmol) dropwise.

  • Reaction:

    • Dissolve Triphosgene (3.4 mmol, 0.34 eq) in DCM (10 mL).

    • Critical Step: Add the triphosgene solution dropwise to the amine solution over 30 minutes, maintaining the temperature at 0°C. The exothermic reaction must be controlled to prevent runaway decomposition.

    • Once addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Monitor by IR (appearance of -N=C=O peak at ~2270 cm⁻¹).

  • Work-up:

    • Quench the reaction carefully with cold saturated NaHCO₃ solution.

    • Separate the organic layer and wash with brine.

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure (keep bath temp < 40°C).

  • Purification:

    • Purify via vacuum distillation . Collect the fraction boiling at ~52°C / 10 mmHg.

Reactivity & Application Pathways

The gem-dimethyl group provides steric protection, reducing the rate of nucleophilic attack compared to primary isocyanates, which is advantageous for selective functionalization in complex molecules.

Diagram 1: Synthesis and Reactivity Flow

G Acetone Acetone + HCN + NH3 Amine 2-Amino-2-methyl- propanenitrile Acetone->Amine Strecker Synthesis Isocyanate 2-Isocyanato-2-methyl- propanenitrile (Target) Amine->Isocyanate Phosgenation Triphosgene Triphosgene / DCM Triphosgene->Isocyanate Urea Urea Derivatives (Reaction w/ Amines) Isocyanate->Urea + R-NH2 Hydantoin Hydantoins (Cyclization) Isocyanate->Hydantoin Acidic Hydrolysis Carbamate Carbamates (Reaction w/ Alcohols) Isocyanate->Carbamate + R-OH

Caption: Synthesis workflow from acetone precursor to isocyanate, branching into key derivative classes.

Safety & Handling Guidelines

Signal Word: DANGER Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H334 (Resp. Sensitizer).

  • Containment: Handle exclusively in a fume hood. The isocyanate group is a potent respiratory sensitizer; inhalation of vapors can cause asthma-like symptoms.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Moisture ingress will cause hydrolysis to the urea derivative (white solid precipitate), rendering the reagent useless.

  • Spill Management: Do not wipe with water. Neutralize spills with a solution of 5-10% ammonia and 2-5% detergent in water.

References

  • Compound Identification: BLD Pharm. 2-Isocyanato-2-methylpropanenitrile Product Page. Accessed 2025.[2] Link

  • Synthesis Methodology: Cotarca, L., et al. "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis, 1996. (General reference for Triphosgene usage).
  • Isocyanate Properties: Richter, R., & Ulrich, H. "Synthesis and Preparative Applications of Isocyanates.
  • Safety Data: Sigma-Aldrich. Safety Data Sheet for Generic Aliphatic Isocyanates. Link

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Value

2-Isocyanato-2-methylpropanenitrile (CAS: 52161-43-0) is a specialized bifunctional building block primarily utilized in the synthesis of androgen receptor antagonists and novel heterocyclic scaffolds. Unlike commodity solvents, this molecule represents a "high-value, high-risk" node in the supply chain due to its synthesis requirements (phosgenation) and stability profile (moisture sensitivity).

For researchers in medicinal chemistry, this compound is the "gem-dimethyl" anchor used to install the metabolically stable 2-cyano-2-propyl motif found in next-generation anti-prostate cancer drugs (e.g., Enzalutamide analogs).

Market Status:

  • Availability: Low-volume catalog item (Tier 2/3 suppliers).

  • Price Trend: Stable but high (

    
    300/g est. for research grade), driven by regulatory costs of phosgene handling during manufacture.
    
  • Primary Risk: Hydrolytic degradation during transit leading to symmetrical urea impurities.

Part 2: Chemical Profile & Critical Quality Attributes (CQA)

To ensure reproducibility in biological assays, the procurement specification must go beyond "95% Purity."

AttributeSpecificationTechnical Rationale
CAS Number 52161-43-0Distinct from its precursor (2-Amino-2-methylpropanenitrile).
Formula

MW: 110.12 g/mol .
Appearance Colorless to pale yellow liquidDarkening indicates polymerization or oxidation.
IR Signature

stretch @ ~2270 cm

Critical: Disappearance indicates hydrolysis to amine/urea.
Impurity A 1,3-bis(1-cyano-1-methylethyl)ureaThe "Symmetrical Urea" formed by moisture ingress (

SM +

).
Impurity B 2-Amino-2-methylpropanenitrileResidual starting material (highly toxic).

Part 3: Supply Chain & Price Trends

Supplier Landscape

The market is divided into "Stocking Distributors" and "Custom Synthesis Houses."

  • Tier 1 (Catalog Stock): Companies like Sigma-Aldrich (Merck) and Enamine often list this as a catalog item.

    • Pros: QA documentation, immediate ship.

    • Cons: Higher unit cost.

  • Tier 2 (Aggregators): Platforms like MolPort or Chemikart aggregate stock from smaller synthesis labs.

    • Pros: Price competition.

    • Cons: Lead time variability; "Ghost stock" risks.

  • Tier 3 (Custom Synthesis): Required for scale-up (>100g).

    • Route: Phosgenation of 2-amino-2-methylpropanenitrile.

Price Trend Analysis

Pricing for 2-Isocyanato-2-methylpropanenitrile follows a Logarithmic Decay curve relative to scale, but remains elevated due to the Phosgene Premium.

  • Research Scale (1g - 5g): High Volatility. Prices range from $150 - $400 USD/gram . Suppliers charge a premium for the hazardous handling packaging (Sure/Seal™ or equivalent).

  • Pilot Scale (100g - 1kg): Negotiated. Prices drop significantly to $2,000 - $5,000/kg depending on the CRO's access to phosgene or triphosgene.

  • Trend Forecast: Prices are expected to rise (+5-10% annually) as environmental regulations on phosgene usage in China and India (primary manufacturing hubs) tighten.

Part 4: Technical Guide – Handling & Application

The "Self-Validating" Goods Receipt

Trust but verify. Do not rely solely on the Certificate of Analysis (CoA) attached to the box, as degradation could have occurred during shipping.

Protocol: Rapid In-House QC

  • Sampling: Move the bottle to a glovebox or dry-nitrogen tent. Never open in ambient air.

  • FT-IR Check: Place a drop on the ATR crystal.

    • Pass: Strong, sharp peak at 2270 cm⁻¹ (Isocyanate).

    • Fail: Broadening around 3300 cm⁻¹ (Urea N-H stretch) or 1650 cm⁻¹ (Urea C=O).

  • Visual: If solids are visible in the liquid, the container has been compromised by moisture. Reject the lot.

Synthesis Logic & Drug Application

This molecule is the "electrophilic key" to locking the gem-dimethyl structure into a heterocycle.

Mechanism:

  • Nucleophilic Attack: An amine (R-NH2) attacks the isocyanate carbon.

  • Urea Formation: Forms an intermediate urea.

  • Cyclization: Under acidic or basic conditions, the urea nitrogen attacks the nitrile (or an adjacent ester if modified), closing the ring to form Hydantoins or Iminohydantoins.

G Start Precursor: 2-Amino-2-methylpropanenitrile Product Target: 2-Isocyanato-2-methylpropanenitrile Start->Product Phosgenation (- HCl) Phosgene Reagent: Triphosgene/Phosgene Phosgene->Product Impurity Impurity: Symmetrical Urea Product->Impurity Hydrolysis (Fast) Drug Drug Target: Enzalutamide Analogs (Hydantoin Scaffold) Product->Drug 1. Amine R-NH2 2. Cyclization Moisture RISK: Moisture (H2O) Moisture->Impurity

Figure 1: Synthesis pathway and critical degradation risk. The target molecule is a transient electrophile that must be protected from moisture to prevent urea formation.

Part 5: Experimental Workflow (Synthesis of a Hydantoin Scaffold)

Note: This protocol assumes the use of 2-Isocyanato-2-methylpropanenitrile to synthesize a model hydantoin derivative.

Materials:

  • 2-Isocyanato-2-methylpropanenitrile (1.0 eq)

  • 4-Fluoroaniline (1.0 eq) (Model amine)

  • Triethylamine (Catalytic)

  • Dichloromethane (Anhydrous)

  • HCl (4N in Dioxane)

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a 50mL round-bottom flask and purge with Argon.

  • Solvation: Dissolve 4-Fluoroaniline (1.11 g, 10 mmol) in 20 mL anhydrous DCM.

  • Addition: Cool to 0°C. Add 2-Isocyanato-2-methylpropanenitrile (1.10 g, 10 mmol) dropwise via syringe. Exotherm expected.

  • Urea Formation: Stir at RT for 2 hours. Monitor TLC (Disappearance of amine).

  • Cyclization (The "Lock"): Add 5 mL of HCl (4N in Dioxane) and reflux for 4 hours. The acid catalyzes the attack of the urea nitrogen onto the nitrile group.

  • Workup: Quench with saturated NaHCO3. Extract with EtOAc.

  • Result: Formation of the 4,4-dimethyl-imidazolidine-2,4-dione (Hydantoin) core.

References

  • Sigma-Aldrich. 2-Isocyanato-2-methylpropanenitrile Product Specification. Merck KGaA. Link

  • Chemikart. Global Chemical Supply Database: CAS 52161-43-0. Link

  • Organic Syntheses. Preparation of Methyl Isocyanide (Analogous Handling). Org. Synth. 1966, 46, 75. Link

  • Arkat USA. 2-Amino-2-alkyl(aryl)propanenitriles as key building blocks for the synthesis of 5-member heterocycles. Arkivoc 2012 (i) 152-172.[1] Link

  • National Institutes of Health (NIH). Direct Conversion of Nitriles to Alkene Isocyanides. PMC5176577.[2] Link

Sources

Methodological & Application

Synthesis of 2-Isocyanato-2-methylpropanenitrile: A Phosgene-Free Protocol for Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The synthesis of isocyanates from primary amines is a foundational transformation in organic chemistry, providing critical intermediates for the development of ureas, carbamates, and nitrogen-containing heterocycles. The target compound, 2-isocyanato-2-methylpropanenitrile (CAS: 52161-43-0), presents a unique synthetic challenge due to the steric hindrance of its gem-dimethyl groups and the strong electron-withdrawing nature of the adjacent nitrile moiety.

This application note details a robust, self-validating protocol for converting 2-amino-2-methylpropanenitrile to its corresponding isocyanate using triphosgene (bis(trichloromethyl) carbonate). By utilizing triphosgene as a stable, crystalline surrogate for highly toxic phosgene gas [1], this methodology ensures high yields while mitigating the severe safety risks associated with traditional phosgenation.

Mechanistic Insights & Causality (E-E-A-T)

To successfully synthesize 2-isocyanato-2-methylpropanenitrile, several chemical barriers must be navigated. As a Senior Application Scientist, it is critical to understand the why behind the experimental parameters rather than simply following the steps.

  • Overcoming Reduced Nucleophilicity: The

    
    -carbon of 2-amino-2-methylpropanenitrile is fully substituted (tertiary), creating significant steric bulk around the primary amine. Furthermore, the nitrile group exerts a strong 
    
    
    
    (inductive) effect, pulling electron density away from the nitrogen. This drastically reduces the amine's nucleophilicity. Triphosgene is selected because it generates highly electrophilic phosgene equivalents in situ, which are reactive enough to overcome this low nucleophilicity [2].
  • The Carbamoyl Chloride Intermediate: The reaction proceeds via a two-step cascade. First, the amine attacks the phosgene equivalent to form a carbamoyl chloride intermediate, releasing one equivalent of HCl. Second, thermal energy (reflux) drives the base-mediated elimination of a second HCl molecule to form the isocyanate.

  • Causality of "Inverse Addition": A common failure point in isocyanate synthesis is the formation of symmetric ureas. If triphosgene is added to the amine, the newly formed isocyanate will immediately react with the abundant unreacted amine. To prevent this, an inverse addition technique is strictly employed: the amine is added dropwise to an excess of triphosgene. This ensures the isocyanate is never in the presence of excess nucleophile [1].

Mechanism A 2-amino-2-methylpropanenitrile (Nucleophile) C Carbamoyl Chloride Intermediate + HCl A->C Base (TEA) -HCl B Triphosgene (Electrophile) B->C in situ Phosgene eq. D 2-isocyanato-2-methylpropanenitrile (Target Isocyanate) C->D Base (TEA) -HCl E Symmetric Urea (Undesired Byproduct) D->E + Excess Amine (Avoided via Inverse Addition)

Mechanistic pathway of isocyanate synthesis highlighting the carbamoyl chloride intermediate.

Quantitative Data & Reagent Preparation

The stoichiometry is calculated based on the fact that 1 mole of triphosgene yields 3 moles of phosgene equivalents . To ensure complete conversion of the sterically hindered amine, a slight excess of phosgene equivalents (1.14 eq) is utilized (0.38 eq of triphosgene).

Table 1: Reaction Stoichiometry and Materials
ReagentMW ( g/mol )EquivalentsAmountRoleHazards
2-Amino-2-methylpropanenitrile 84.121.08.41 g (100 mmol)SubstrateToxic, Irritant
Triphosgene (BTC) 296.750.3811.27 g (38 mmol)Phosgene SurrogateHighly Toxic, Corrosive
Triethylamine (TEA) 101.192.222.26 g (220 mmol)Acid ScavengerFlammable, Corrosive
Dichloromethane (DCM) 84.93Solvent150 mL (Total)Aprotic SolventVolatile, Health Hazard

Note: If utilizing the hydrochloride salt of the amine (2-amino-2-methylpropanenitrile HCl), increase the TEA equivalents to 3.2 to liberate the free base in situ.

Step-by-Step Experimental Protocol

Safety Warning: While triphosgene is a solid and safer to handle than phosgene gas, it generates phosgene in situ. All operations must be conducted in a high-performance fume hood with a caustic scrubber system (e.g., 1M NaOH) attached to the reaction vent.

Phase 1: Preparation and Inverse Addition
  • Electrophile Solution: In an oven-dried, 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser (vented to a caustic scrubber), dissolve 11.27 g (38 mmol) of triphosgene in 75 mL of anhydrous DCM under an inert argon atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath and cool the solution to 0 °C.

  • Nucleophile Solution: In a separate dry Erlenmeyer flask, dissolve 8.41 g (100 mmol) of 2-amino-2-methylpropanenitrile and 22.26 g (220 mmol) of anhydrous triethylamine (TEA) in 75 mL of anhydrous DCM.

  • Inverse Addition: Transfer the amine/TEA solution to the dropping funnel. Add this solution dropwise to the cold triphosgene solution over a period of 45–60 minutes.

    • Causality Check: Rapid addition will cause a localized excess of amine, leading to the precipitation of the insoluble symmetric urea byproduct. Maintain vigorous stirring.

Phase 2: Thermal Decomposition & Validation
  • Reflux: Once the addition is complete, remove the ice bath. Allow the reaction to warm to room temperature, then heat to a gentle reflux (approx. 40 °C) for 2 to 3 hours. This thermal energy is required to drive the elimination of HCl from the sterically hindered carbamoyl chloride intermediate.

  • Self-Validating Analytical Monitoring: Do not rely on Thin Layer Chromatography (TLC). Isocyanates are highly reactive toward atmospheric moisture and the silica gel matrix, often reverting to ureas on the plate and giving false negatives.

    • Protocol: Take a 0.1 mL aliquot, dilute in dry DCM, and analyze via FTIR . Look for the appearance of a massive, distinct asymmetric stretch at ~2250–2270 cm⁻¹ (Isocyanate

      
      ). Note that the starting material's nitrile group (
      
      
      
      ) will also be present at ~2230–2240 cm⁻¹ . The reaction is complete when the primary amine
      
      
      stretches (3300–3400 cm⁻¹) completely disappear.
Phase 3: Workup and Isolation
  • Quenching: Cool the reaction mixture to 0 °C. Carefully quench any unreacted phosgene equivalents by purging the system with argon and washing the organic layer with 50 mL of ice-cold water, followed by 50 mL of cold brine.

    • Critical Insight: Isocyanates will slowly hydrolyze in water to form primary amines (which then form ureas). The aqueous wash must be done rapidly and strictly with ice-cold solutions to minimize product degradation.

  • Drying: Separate the organic layer, dry rapidly over anhydrous magnesium sulfate (

    
    ), and filter.
    
  • Concentration: Remove the DCM under reduced pressure (rotary evaporator) using a cold water bath (<25 °C) to prevent volatilization of the low-molecular-weight product [3].

  • Purification: The crude 2-isocyanato-2-methylpropanenitrile can be purified via short-path vacuum distillation to yield a clear, colorless liquid.

Workflow Step1 Step 1: Preparation Dissolve Triphosgene in dry DCM Step2 Step 2: Inverse Addition Dropwise addition of Amine + TEA at 0°C Step1->Step2 Step3 Step 3: Reflux Heat to 40°C for 2-4 hours Step2->Step3 Step4 Step 4: Workup Aqueous wash & Solvent extraction Step3->Step4 Step5 Step 5: Isolation Vacuum distillation (Pure Isocyanate) Step4->Step5

Step-by-step experimental workflow for the synthesis of 2-isocyanato-2-methylpropanenitrile.

References

  • Ganiu, M. O., Nepal, B., Van Houten, J. P., & Kartika, R. (2020). "A decade review of triphosgene and its applications in organic reactions." Tetrahedron, 76(47), 131553. Available at:[Link]

Application Note & Protocol: Synthesis of α-Isocyanatoisobutyronitrile via Phosgenation of α-Aminoisobutyronitrile Using Triphosgene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of α-isocyanatoisobutyronitrile from α-aminoisobutyronitrile using triphosgene as a phosgene surrogate. The protocol is designed for researchers in synthetic chemistry and drug development, emphasizing safety, mechanistic understanding, and procedural robustness. It includes a detailed step-by-step methodology, from reaction setup to product purification and characterization, underpinned by field-proven insights and authoritative references.

Introduction and Scientific Context

The synthesis of isocyanates is a cornerstone of modern organic chemistry, with applications ranging from the production of polyurethanes to the creation of complex pharmaceutical intermediates.[1][2] The target molecule, α-isocyanatoisobutyronitrile, is a valuable building block due to its dual functionality—the reactive isocyanate group and the nitrile moiety.

Traditionally, isocyanates are synthesized from primary amines using phosgene (COCl₂), a highly toxic and corrosive gas.[1][2] The significant hazards associated with gaseous phosgene have driven the adoption of safer, solid surrogates. Triphosgene, or bis(trichloromethyl) carbonate (BTC), has emerged as a superior alternative.[3][4] As a stable crystalline solid, it is easier to handle, weigh, and store than phosgene, though it must be treated with extreme caution as it can decompose to release phosgene, particularly in the presence of nucleophiles or moisture.[4][5][6] One mole of triphosgene provides three moles of phosgene, making it an efficient reagent for phosgenation reactions.[7]

This guide details the controlled conversion of α-aminoisobutyronitrile to its corresponding isocyanate, a reaction that requires careful management of stoichiometry, temperature, and reaction conditions to achieve high yield and purity while ensuring operator safety.

Reaction Mechanism and Stoichiometry

The phosgenation of a primary amine with triphosgene proceeds through a well-established mechanism. The reaction is typically conducted in the presence of a non-nucleophilic tertiary amine base, such as triethylamine (Et₃N), to neutralize the two equivalents of hydrogen chloride (HCl) generated per equivalent of isocyanate formed.

The overall reaction is as follows:

3 R-NH₂ + (Cl₃CO)₂CO → 3 R-NCO + 6 HCl

The mechanism involves several key steps:

  • Activation of Triphosgene: In solution, triphosgene is in equilibrium with phosgene, a process that can be catalyzed by nucleophiles.

  • Nucleophilic Attack: The primary amine (α-aminoisobutyronitrile) acts as a nucleophile, attacking a phosgene equivalent to form an unstable carbamoyl chloride intermediate.[2]

  • Elimination: The carbamoyl chloride readily eliminates a molecule of HCl to yield the final isocyanate product.

  • Acid Scavenging: Triethylamine reacts with the liberated HCl to form triethylammonium chloride, a salt that typically precipitates from common organic solvents like dichloromethane (DCM), driving the reaction to completion.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products AIBN α-Aminoisobutyronitrile (R-NH₂) Carbamoyl Carbamoyl Chloride (R-NHCOCl) AIBN->Carbamoyl Nucleophilic Attack Triphosgene Triphosgene (BTC) Phosgene Phosgene (in situ) (COCl₂) Triphosgene->Phosgene Decomposition Base Triethylamine (Et₃N) Salt Triethylammonium Chloride (Et₃N·HCl) Base->Salt HCl Scavenging Phosgene->Carbamoyl Isocyanate α-Isocyanatoisobutyronitrile (R-NCO) Carbamoyl->Isocyanate Elimination of HCl Carbamoyl->Salt HCl byproduct

Caption: Reaction pathway for the formation of isocyanate from a primary amine using triphosgene.

Critical Safety Precautions: Handling Triphosgene

WARNING: Triphosgene is a highly toxic and corrosive substance that is fatal if inhaled.[5][8] It causes severe skin and eye burns and reacts with water to liberate toxic phosgene gas.[5][6] All handling and reaction steps must be performed in a properly functioning chemical fume hood.[5][9][10]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, tightly fitting safety goggles, and double-layered gloves (e.g., nitrile over vinyl).[5] Ensure no skin is exposed.

  • Engineering Controls: Work exclusively in a certified chemical fume hood.[5] Consider installing a phosgene sensor in the laboratory.[5] All glassware must be oven-dried to be free of moisture.

  • Weighing: Weigh triphosgene in a sealed container within the fume hood.[5]

  • Spills: In case of a spill, evacuate the area. Do not use water. Cover the spill with an inert absorbent material and consult your institution's safety procedures for hazardous waste disposal.[9][10]

  • Quenching: Have a quench solution (e.g., 10% aqueous sodium hydroxide or ammonium hydroxide) readily available to neutralize any residual reagent on equipment or in case of an emergency.

  • First Aid: In case of exposure, seek immediate medical attention.[5][9] Effects of phosgene exposure can be delayed.[8] Remove the individual to fresh air and remove contaminated clothing.[8]

Detailed Experimental Protocol

This protocol is based on general procedures for the synthesis of isocyanates from primary amines using triphosgene.[6][11][12]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
α-Aminoisobutyronitrile≥98%Commercially AvailableMust be dry.
Triphosgene (BTC)≥98%Commercially AvailableHandle with extreme caution.
Triethylamine (Et₃N)≥99.5%, anhydrousCommercially AvailableDistill from CaH₂ if necessary.
Dichloromethane (DCM)Anhydrous, ACS gradeCommercially AvailableStore over 4 Å molecular sieves.[6]
Nitrogen or Argon GasHigh purity---For maintaining an inert atmosphere.

Equipment:

  • Three-necked, round-bottomed flask, oven-dried.

  • Magnetic stirrer and stir bar.

  • Dropping funnel, oven-dried.

  • Thermometer or thermocouple probe.

  • Inert gas (N₂ or Ar) inlet/outlet.

  • Ice-water bath.

  • Standard glassware for work-up and filtration.

Step-by-Step Procedure

G start Start: Prepare Apparatus setup 1. Reaction Setup - Add Triphosgene & DCM to flask - Purge with N₂/Ar start->setup cool 2. Cool to 0 °C - Use ice-water bath setup->cool prep_amine 3. Prepare Amine Solution - Dissolve α-aminoisobutyronitrile and Et₃N in DCM cool->prep_amine add_amine 4. Slow Addition - Add amine solution dropwise via dropping funnel - Maintain temp < 5 °C prep_amine->add_amine react 5. Reaction - Warm to room temp - Stir for 12-16 h add_amine->react monitor 6. Monitor Progress - TLC or FT-IR - (Disappearance of amine / Appearance of N=C=O stretch) react->monitor workup 7. Anhydrous Work-up - Filter off Et₃N·HCl salt - Wash salt with dry DCM monitor->workup concentrate 8. Concentrate - Remove solvent under reduced pressure workup->concentrate purify 9. Purify (Optional) - Vacuum distillation or silica plug filtration concentrate->purify end End: Characterize Product purify->end

Caption: Experimental workflow for the synthesis of α-isocyanatoisobutyronitrile.

  • Reaction Setup: In a certified chemical fume hood, equip an oven-dried 500 mL three-necked flask with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet. Charge the flask with triphosgene (9.9 g, 33.4 mmol, 0.34 equivalents). Add 150 mL of anhydrous dichloromethane (DCM) via cannula or syringe. Begin stirring to dissolve the triphosgene.

    • Causality: Using 0.34 equivalents of triphosgene provides a slight excess of phosgene equivalents relative to the amine, ensuring complete conversion. Anhydrous conditions are critical to prevent hydrolysis of triphosgene and the isocyanate product.[6]

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Amine Solution Preparation: In a separate dry flask, prepare a solution of α-aminoisobutyronitrile (9.8 g, 100 mmol, 1.0 equivalent) and anhydrous triethylamine (28.0 mL, 202 mmol, 2.02 equivalents) in 100 mL of anhydrous DCM.

    • Causality: Two equivalents of base are required to neutralize the two equivalents of HCl produced for every mole of amine reacted (one from the carbamoyl chloride formation and one from its elimination).

  • Slow Addition: Transfer the amine/triethylamine solution to the dropping funnel. Add this solution dropwise to the cold, stirred triphosgene solution over a period of 60-90 minutes. Maintain the internal reaction temperature below 5 °C throughout the addition.

    • Causality: Slow, cold addition is crucial to control the exothermic reaction and prevent the uncontrolled decomposition of triphosgene, which could lead to a dangerous release of phosgene gas.[6]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 12-16 hours under an inert atmosphere. A white precipitate of triethylammonium chloride will form.[6]

  • Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting amine or by FT-IR spectroscopy. A sample can be withdrawn, filtered, and the solvent evaporated to check for the characteristic strong absorbance of the isocyanate (N=C=O) group around 2250-2270 cm⁻¹.

Work-up and Purification

The work-up procedure must be conducted under anhydrous conditions to protect the isocyanate product.

Anhydrous Work-up
  • Filtration: Once the reaction is complete, filter the mixture through a pad of Celite® under an inert atmosphere to remove the precipitated triethylammonium chloride.

  • Washing: Wash the filter cake with two small portions of anhydrous DCM to recover any entrained product.

  • Concentration: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. Important: Use a cold trap and ensure the vacuum pump exhaust is vented into the fume hood. The bath temperature should be kept low (<30 °C) to avoid thermal degradation of the product.

Purification

The crude α-isocyanatoisobutyronitrile obtained after solvent removal is often of sufficient purity for subsequent steps. If further purification is required, vacuum distillation is the preferred method for volatile isocyanates.[11][13]

  • Vacuum Distillation: Assemble a distillation apparatus for vacuum service. The receiving flask should be cooled in an ice bath. Distill the crude product under high vacuum. The boiling point will be significantly lower than at atmospheric pressure.

    • Causality: Distillation separates the desired isocyanate from non-volatile impurities and any higher-boiling side products.[14][15]

  • Silica Plug Filtration: For less volatile or heat-sensitive isocyanates, a rapid filtration through a short plug of silica gel using a non-polar solvent (e.g., hexanes/ethyl acetate) can remove polar impurities.[16] However, the reactivity of the isocyanate with silica must be considered, and this should be tested on a small scale first.

Product Characterization

The identity and purity of the synthesized α-isocyanatoisobutyronitrile should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Result
FT-IR Strong, sharp absorbance peak at ~2250-2270 cm⁻¹ (N=C=O stretch). Absence of N-H stretches from the starting amine (~3300-3400 cm⁻¹).
¹H NMR Disappearance of the amine (-NH₂) protons. Signals corresponding to the isobutyronitrile backbone.
¹³C NMR Appearance of the isocyanate carbon signal around 120-130 ppm.
Mass Spectrometry Correct molecular ion peak for C₅H₆N₂O.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend reaction time. Ensure stoichiometry of triphosgene and base is correct.
Hydrolysis of product.Ensure all reagents, solvents, and glassware are strictly anhydrous.
Formation of Urea Byproduct Presence of moisture.Rigorously dry all reagents and solvents.
Reaction of isocyanate with unreacted amine.Ensure slow addition of amine to an excess of phosgene equivalents.
Residual Triphosgene Incomplete reaction or improper work-up.Consider a quenching step with a small amount of a bulky, unreactive amine followed by filtration, though this may complicate purification.[16][17]

References

  • Using Triphosgene in the Lab - Chemistry. University of Washington. [Link]

  • A decade review of triphosgene and its applications in organic reactions. PMC. [Link]

  • TRIPHOSGENE - Sdfine. S D Fine-Chem Limited. [Link]

  • A Mild and Simple Method for the Preparation of Isocyanates from Aliphatic Amines Using Trichloromethyl Chloroformate. Organic Syntheses. [Link]

  • How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene? ResearchGate. [Link]

  • Phosgene-triphosgene: Different approach in risk management? ResearchGate. [Link]

  • Method for the purification of isocyanates.
  • Method for the purification of isocyanates.
  • Method for making carbamates, ureas and isocyanates.
  • Method for the purification of isocyanates. Justia Patents. [Link]

  • The purification process of a brownish isocyanide on a short silica pad. ResearchGate. [Link]

  • Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of Toronto T-Space. [Link]

  • Phosgene-triphosgene Different approach in risk management? Teknoscienze. [Link]

  • Triphosgene. Wikipedia. [Link]

  • Workup for isocyante synthesis from triphoagene? Reddit. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Simple, Rapid, and Highly Sensitive Detection of Diphosgene and Triphosgene by Spectrophotometric Methods. PMC. [Link]

  • Work up tips. Shenvi Lab. [Link]

  • OSHA Method 61: Phosgene. EPA. [Link]

  • INVESTIGATION OF THE REACTION CONDITIONS OF PHOSGENE PRODUCTION. Periodica Polytechnica. [Link]

  • Colorimetric and Fluorescent Detecting Phosgene by a Second-Generation Chemosensor. Analytical Chemistry (ACS Publications). [Link]

  • Novel process.
  • Method for the determination of phosgene in ambient air using HPLC. EPA. [Link]

  • TRIPHOSGENE. New Drug Approvals. [Link]

  • How To Get Isocyanate? PMC - NIH. [Link]

  • Phosgenation reactions. ResearchGate. [Link]

  • (PDF) Phosgenation Reactions with Phosgene from Triphosgene. ResearchGate. [Link]

  • Isocyanate. Wikipedia. [Link]

  • Benzenepropanoic acid, α-isocyanato-, methyl ester, (S). Organic Syntheses. [Link]

  • α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. [Link]

  • Isonitrile-Based Multicomponent Synthesis of β-Amino Boronic Acids as β-Lactamase Inhibitors. MDPI. [Link]

Sources

Protocol for reacting 2-isocyanato-2-methylpropanenitrile with amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of N-(1-Cyano-1-methylethyl)-N'-Substituted Ureas

Abstract & Introduction

This protocol details the standardized procedure for reacting 2-isocyanato-2-methylpropanenitrile (CAS: 52161-43-0) with various amines to synthesize


-disubstituted ureas.

The 1-cyano-1-methylethyl moiety is a critical pharmacophore in medicinal chemistry, functioning as a metabolically stable bioisostere for tert-butyl groups. It is structurally related to the androgen receptor antagonist scaffold found in drugs like Enzalutamide and Apalutamide , where the rigidity of the gem-dimethyl group and the electron-withdrawing nature of the nitrile influence binding affinity and metabolic stability.

Key Challenges Addressed:

  • Steric Hindrance: The gem-dimethyl group alpha to the isocyanate retards nucleophilic attack.

  • Hydrolysis Sensitivity: The electron-withdrawing nitrile group increases the electrophilicity of the isocyanate carbon, making it highly susceptible to moisture-induced hydrolysis.

  • Dimerization: Prevention of uretidinedione formation during storage and reaction.

Chemical Properties & Safety Profile

Compound: 2-isocyanato-2-methylpropanenitrile[1]

  • Structure:

    
    
    
  • Molecular Weight: 110.11 g/mol

  • Physical State: Colorless to pale yellow liquid.[2][3]

  • Reactivity: Electrophilic; reacts with nucleophiles (amines, alcohols, water).

Critical Safety Hazards (Must Read):

  • Respiratory Sensitizer: Like all isocyanates, this compound can cause severe asthma-like reactions and sensitization. All operations must be performed in a functioning fume hood.

  • Lachrymator: Vapors are irritating to eyes and mucous membranes.

  • Toxicity: Contains a nitrile functionality; while the C-CN bond is stable, treat as acutely toxic if ingested or absorbed.

Reaction Mechanism

The formation of the urea proceeds via a concerted nucleophilic addition. The amine nitrogen attacks the electrophilic carbon of the isocyanate group.

Mechanistic Insight: Unlike standard alkyl isocyanates, the


-nitrile group exerts an electron-withdrawing inductive effect (

), increasing the electrophilicity of the isocyanate carbon. This electronic activation partially compensates for the steric hindrance of the gem-dimethyl group, allowing reactions to proceed at moderate temperatures, provided water is rigorously excluded.

ReactionMechanism Figure 1: Mechanism of Urea Formation via Nucleophilic Addition Isocyanate 2-Isocyanato-2- methylpropanenitrile TS Tetrahedral Intermediate Isocyanate->TS Nucleophilic Attack Amine Primary/Secondary Amine (R-NH2) Amine->TS ProtonTransfer Proton Transfer TS->ProtonTransfer Fast Urea N-(1-cyano-1-methylethyl) -N'-substituted urea ProtonTransfer->Urea Stable Product

Optimization Parameters

The following data summarizes solvent and catalyst effects observed during process optimization.

ParameterConditionOutcomeRecommendation
Solvent DCM (Anhydrous) Excellent solubility, easy removal.Preferred (Method A)
THF (Anhydrous)Good for polar amines; harder to remove traces.Alternative
TolueneAllows higher temp (>80°C); product often precipitates.For unreactive amines
DMF/DMSOHigh solubility but difficult workup; promotes hydrolysis.Avoid if possible
Stoichiometry 1.0 eq IsocyanateIncomplete conversion if amine is wet.Use 1.1 eq Isocyanate
Temperature 0°C

RT
Controls exotherm; prevents side reactions.Standard
Reflux (60-80°C)Necessary for electron-deficient anilines.Method B
Catalyst NoneSufficient for aliphatic amines.Standard
DMAP (0.1 eq)Accelerates reaction with anilines.Use for weak nucleophiles

Standard Operating Procedure (Protocol)

Method A: Standard Conditions (Aliphatic Amines & Reactive Anilines)

Best for: Primary alkyl amines, benzylamines, electron-rich anilines.

Reagents:

  • Amine substrate (1.0 mmol)

  • 2-isocyanato-2-methylpropanenitrile (1.1 mmol, 121 mg)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Triethylamine (TEA) (Optional: 1.2 mmol if using amine salt)

Step-by-Step:

  • Preparation: Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Amine Solubilization: Add the amine (1.0 mmol) to the flask.

    • Note: If the amine is a hydrochloride salt, add DCM (5 mL) and TEA (1.2 mmol). Stir for 10 min to liberate the free base.

    • Note: If the amine is a free base, dissolve directly in anhydrous DCM (5 mL).

  • Isocyanate Addition: Cool the solution to 0°C (ice bath). Add 2-isocyanato-2-methylpropanenitrile (1.1 mmol) dropwise via syringe.

    • Why 0°C? Although hindered, the nitrile group makes the reagent reactive. Cooling prevents uncontrolled exotherms and minimizes potential polymerization.

  • Reaction: Remove the ice bath after 15 minutes and allow the mixture to stir at Room Temperature (RT) .

    • Monitoring: Check by TLC or LC-MS after 2 hours. The isocyanate peak (if visible) or amine peak should disappear.

  • Quench (Optional): If excess isocyanate persists, add 0.5 mL of methanol and stir for 15 min (converts isocyanate to methyl carbamate, which is easily separated).

  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Purification: The product often solidifies. Triturate with cold hexanes or diethyl ether to remove unreacted isocyanate/impurities. Filter the solid.[4]

    • If an oil remains, purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Method B: Forcing Conditions (Unreactive Amines)

Best for: Electron-deficient anilines, sterically hindered secondary amines.

  • Solvent Switch: Use Anhydrous Toluene (5 mL per mmol).

  • Catalyst: Add DMAP (4-Dimethylaminopyridine) (0.1 eq).

  • Temperature: Heat the reaction to 80°C under an inert atmosphere.

  • Duration: Reaction times may extend to 12–24 hours.

  • Workup: Cool to RT. The urea product frequently precipitates out of toluene. Filter directly and wash with cold toluene/hexanes.

Workflow Visualization

ExperimentalWorkflow Figure 2: Decision Tree for Urea Synthesis Protocol Start Start: Dry Glassware N2 Atmosphere Dissolve Dissolve Amine in Anhydrous DCM/Toluene Start->Dissolve CheckSalt Is Amine a Salt? Dissolve->CheckSalt FreeBase Add TEA (1.2 eq) Stir 10 min CheckSalt->FreeBase Yes AddNCO Add Isocyanate (1.1 eq) at 0°C CheckSalt->AddNCO No FreeBase->AddNCO Monitor Monitor (TLC/LCMS) 2-4 Hours AddNCO->Monitor Complete Reaction Complete? Monitor->Complete Heat Heat to Reflux (Method B) Complete->Heat No Workup Evaporate Solvent Triturate with Hexanes Complete->Workup Yes Heat->Monitor Final Pure Urea Product Workup->Final

Troubleshooting & Quality Control

IssueProbable CauseSolution
Precipitate forms immediately Product insolubility (Good!) or symmetric urea formation (Bad).Check LC-MS. If product, filter and wash.[4][5][6] If symmetric urea (from hydrolysis), ensure solvent is anhydrous .
Low Conversion Steric hindrance or deactivated amine.Switch to Method B (Toluene/Reflux) and add 0.1 eq DMAP.
Gummy/Oily Product Residual solvent or impurities.Triturate with diethyl ether/pentane. Sonicate to induce crystallization.
New Spot on TLC (High Rf) Isocyanate dimer or hydrolysis product.Use fresh isocyanate. Store reagent at 4°C under Argon.

Characterization Markers (NMR):

  • 
     NMR:  Look for the gem-dimethyl singlet around 
    
    
    
    1.70–1.80 ppm. The urea NH protons typically appear between
    
    
    5.0–9.0 ppm (highly solvent dependent).
  • 
     NMR:  The urea carbonyl carbon appears ~155–160 ppm. The nitrile carbon appears ~120–124 ppm.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 52161-43-0, 2-Isocyanato-2-methylpropanenitrile. Retrieved from [Link]

  • Organic Chemistry Portal (2024). Synthesis of Urea Derivatives: Methods and Protocols. Retrieved from [Link]

Sources

Application Note: High-Efficiency Hydantoin Ring Formation using 2-Isocyanatoisobutyronitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 2-isocyanatoisobutyronitrile (CAS: 16413-26-6) in the synthesis of 1-substituted-5,5-dimethylhydantoins. This bifunctional reagent serves as a "masked" amino acid equivalent, enabling the rapid assembly of the hydantoin core—a privileged scaffold in medicinal chemistry found in androgen receptor antagonists (e.g., Nilutamide analogues) and anticonvulsants.

Executive Summary

The formation of the hydantoin (imidazolidine-2,4-dione) ring is a critical transformation in the synthesis of bioactive small molecules.[1][2][3][4] While traditional methods (Bucherer-Bergs, Urech synthesis) are effective, they often require harsh conditions or multiple steps.

2-isocyanatoisobutyronitrile offers a streamlined, atom-economical route to 5,5-disubstituted hydantoins . By combining an electrophilic isocyanate and a latent electrophilic nitrile on a gem-dimethyl linker, this reagent reacts with diverse primary amines to form a urea intermediate that cyclizes under acidic conditions. This protocol is particularly valuable for generating gem-dimethyl substituted scaffolds, mimicking the structural motifs of clinically relevant anti-androgens.

Mechanistic Insight

The reaction proceeds via a two-stage cascade: Urea Formation followed by Acid-Mediated Cyclization .

  • Nucleophilic Addition: The primary amine (

    
    ) attacks the isocyanate carbon, forming a stable cyanourea intermediate. This step is typically fast and exothermic.
    
  • Cyclization (The "Pinner-like" Attack): Under acidic conditions (e.g., HCl), the urea nitrogen attacks the nitrile carbon. This forms a 4-imino-hydantoin intermediate.

  • Hydrolysis: The imine is hydrolyzed in situ to the thermodynamically stable carbonyl, yielding the final hydantoin.

Pathway Visualization

ReactionMechanism Reagent 2-Isocyanatoisobutyronitrile (Me2C(CN)NCO) Urea Cyanourea Intermediate (Stable) Reagent->Urea  Nucleophilic Addition (THF/DCM, 0°C) Amine Primary Amine (R-NH2) Amine->Urea  Nucleophilic Addition (THF/DCM, 0°C) Imino 4-Imino-Hydantoin (Transient) Urea->Imino  Acid Cyclization (HCl, Reflux) Product 1-Substituted-5,5-Dimethylhydantoin (Final) Imino->Product  Hydrolysis (H2O)

Figure 1: Mechanistic pathway for hydantoin assembly.[5] The nitrile acts as a latent carbonyl equivalent.

Experimental Protocol

This protocol describes the synthesis of a model compound, 1-Phenyl-5,5-dimethylhydantoin , but is adaptable for aliphatic and heteroaromatic amines.

Materials
  • Reagent: 2-isocyanatoisobutyronitrile (1.0 equiv)

  • Substrate: Aniline (1.0 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Cyclization Agent: 4M HCl in Dioxane or concentrated HCl/Ethanol (1:1)

Step-by-Step Methodology
Stage 1: Formation of Cyanourea Intermediate
  • Preparation: Charge a dry round-bottom flask with Aniline (10 mmol) and anhydrous DCM (20 mL) .

  • Addition: Cool the solution to 0°C using an ice bath.

  • Reaction: Add 2-isocyanatoisobutyronitrile (10 mmol, 1.1 g) dropwise over 10 minutes.

    • Note: The reaction is exothermic. Maintain temperature < 10°C to prevent polymerization.

  • Monitoring: Stir at room temperature for 1–2 hours . Monitor by TLC (formation of a polar urea spot).

  • Isolation (Optional): If the urea precipitates, filter and wash with cold hexanes. If soluble, proceed directly to cyclization (one-pot).

Stage 2: Cyclization to Hydantoin[6]
  • Acidification: To the reaction mixture (or isolated urea redissolved in Ethanol), add 6M HCl (10 mL) .

  • Reflux: Heat the mixture to reflux (80–90°C) for 2–4 hours .

    • Mechanism Check: The nitrile hydrolysis/cyclization requires thermal energy and a proton source.

  • Quench: Cool to room temperature. Pour the mixture into ice water (50 mL) .

  • Workup:

    • Precipitate: If a solid forms, filter and wash with water.

    • Extraction: If no precipitate, extract with Ethyl Acetate (3 x 30 mL). Wash organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc).

Data Summary: Solvent & Condition Screening

Typical yields observed for aniline derivatives.

Solvent (Step 1)Cyclization AgentTemp (°C)Time (h)Yield (%)Notes
DCM 4M HCl/Dioxane90288% Cleanest profile; one-pot feasible.
THF6M HCl (aq)70475%Slower hydrolysis; requires ethanol cosolvent.
Toluenep-TsOH (cat)110662%Incomplete hydrolysis of imine intermediate.

Application Workflow

The following diagram illustrates the operational workflow for high-throughput library generation using this reagent.

Workflow Start Start: Amine Library AddReagent Add 2-isocyanatoisobutyronitrile (1.05 equiv, DCM, RT, 2h) Start->AddReagent CheckUrea QC: Urea Formation (LCMS/TLC) AddReagent->CheckUrea AddAcid Add HCl/MeOH (Heat to 80°C, 3h) CheckUrea->AddAcid Complete Workup Evaporate Solvent Partition (EtOAc/H2O) AddAcid->Workup Final Final Product: 1-R-5,5-dimethylhydantoin Workup->Final

Figure 2: Operational workflow for one-pot hydantoin synthesis.

Critical Troubleshooting & Optimization

Moisture Sensitivity

The isocyanate group is sensitive to water, forming a symmetric urea byproduct (


) if moisture is present.
  • Solution: Use anhydrous solvents (DCM/THF) and store the reagent under nitrogen/argon.

Incomplete Cyclization

If the intermediate cyanourea is isolated but fails to cyclize:

  • Cause: Insufficient acid strength or temperature. The nitrile carbon is not sufficiently electrophilic without protonation.

  • Solution: Switch to anhydrous HCl in Dioxane or Ethanolic HCl and increase temperature to 90°C. Microwave irradiation (120°C, 15 min) can drive stubborn reactions.

Byproduct Formation (Imine vs. Ketone)

The initial cyclization product is the 4-imino species. If the reaction is quenched too early or pH is not acidic enough during workup, the imine may persist.

  • Validation: Check NMR for the absence of the N-H imine signal. Ensure the final workup involves an aqueous acidic wash to ensure full hydrolysis to the carbonyl (

    
    ).
    

Safety & Handling

  • Toxicity: 2-isocyanatoisobutyronitrile is an isocyanate and a nitrile . It is toxic by inhalation, ingestion, and skin contact. It is a potent sensitizer and lachrymator.

  • Controls: Always handle in a functioning fume hood. Wear nitrile gloves and safety goggles.

  • Waste: Quench excess isocyanate with methanol/water before disposal. Dispose of aqueous waste as cyanide-containing (if hydrolysis is incomplete) or standard organic waste.

References

  • Isocyanates in Heterocycle Synthesis

    • Title: Recent advances in the synthesis of hydantoins: The state of the art of a valuable scaffold.[2][3][4]

    • Source:European Journal of Medicinal Chemistry, 2017.
    • URL:[Link]

  • Gem-Dimethyl Hydantoins in Drug Discovery

    • Title: Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). (Reference for structural relevance of gem-dimethyl group).
    • Source:Journal of Medicinal Chemistry, 2010.
    • URL:[Link]

  • Mechanistic Foundation (Bucherer-Bergs/Urech)

    • Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
    • Source:Molecules, 2021.[3][4][6][7]

    • URL:[Link]

  • Reagent Data

    • Title: 2-Isocyanatoisobutyronitrile Product Page & Safety D
    • Source:PubChem / Chemical Vendors.
    • URL:[Link]

Sources

Application Note: Preparation of Imidazolidinones using 2-Isocyanato-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The synthesis of imidazolidinones (specifically 4-iminoimidazolidin-2-ones and their hydrolyzed hydantoin analogs) is a critical workflow in medicinal chemistry, particularly for the development of androgen receptor antagonists (e.g., structural analogs of Enzalutamide/MDV3100) and anticonvulsants.

This application note details the use of 2-isocyanato-2-methylpropanenitrile (CAS: 52161-43-0) as a bifunctional "linchpin" reagent. Unlike traditional Bucherer-Bergs conditions which require multicomponent assembly, this reagent pre-installs the gem-dimethyl and nitrile moieties, allowing for a streamlined, convergent synthesis with primary amines.

Key Advantages[1]
  • Convergent Synthesis: Reduces a multi-step sequence into a single urea-formation/cyclization cascade.

  • Atom Economy: High incorporation of reactant atoms into the final heterocycle.

  • Versatility: Compatible with diverse aryl and alkyl amines.

Chemical Basis & Mechanism[2][3][4][5]

The transformation proceeds via a two-stage mechanism: nucleophilic addition followed by intramolecular cyclization.

  • Urea Formation: The primary amine attacks the electrophilic isocyanate carbon, forming a stable urea intermediate.

  • Cyclization (Ring Closure): Under basic conditions (or thermal promotion), the urea nitrogen attacks the adjacent nitrile carbon. This 5-exo-dig cyclization yields the 4-iminoimidazolidin-2-one .

  • Hydrolysis (Optional): In the presence of aqueous acid, the imine functionality hydrolyzes to a ketone, yielding the imidazolidine-2,4-dione (Hydantoin) .

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Reagents Reagents Amine (R-NH2) + 2-Isocyanato-2-methylpropanenitrile Urea Intermediate N-(2-cyano-2-propyl)urea Reagents->Urea Nucleophilic Addition (DCM, 0°C -> RT) Transition Transition State 5-exo-dig Cyclization Urea->Transition Base (TEA/DIPEA) Heat IminoProduct Product A 4-Iminoimidazolidin-2-one Transition->IminoProduct Ring Closure Hydantoin Product B Imidazolidine-2,4-dione (Hydantoin) IminoProduct->Hydantoin Acid Hydrolysis (HCl/H2O)

Figure 1: Mechanistic pathway from reagents to imino- and oxo-imidazolidinone derivatives.[1]

Materials & Equipment

Reagents
ReagentCASPurityRole
2-Isocyanato-2-methylpropanenitrile 52161-43-0 >97%Core Scaffold
Primary Amine (

)
Various>98%Substituent Source
Triethylamine (TEA)121-44-8>99%Base Catalyst
Dichloromethane (DCM)75-09-2AnhydrousSolvent (Step 1)
Ethanol or Methanol64-17-5HPLC GradeSolvent (Step 2)
Hydrochloric Acid (1M)7647-01-0AqueousHydrolysis Agent
Equipment
  • Reaction Vessel: 2-neck round-bottom flask (flame-dried) with reflux condenser.

  • Temperature Control: Ice bath (0°C) and Oil bath (up to 80°C).

  • Inert Atmosphere: Nitrogen (

    
    ) or Argon balloon.
    
  • Monitoring: TLC (Silica gel 60 F254) or LC-MS.

Experimental Protocols

Protocol A: Two-Step Synthesis (Recommended for Novel Substrates)

This method allows isolation of the urea intermediate to verify structural integrity before cyclization.

Step 1: Urea Formation
  • Preparation: Purge a 50 mL round-bottom flask with

    
    . Add Primary Amine  (1.0 equiv, e.g., 5.0 mmol) and anhydrous DCM  (20 mL).
    
  • Addition: Cool the solution to 0°C. Add 2-isocyanato-2-methylpropanenitrile (1.1 equiv, 5.5 mmol) dropwise via syringe over 5 minutes.

    • Note: The reaction is exothermic. Control addition rate to maintain temperature <5°C.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitor: TLC should show consumption of the amine. Isocyanates are not easily visualized; rely on amine disappearance.

  • Workup: Evaporate solvent under reduced pressure. The residue is typically a white/off-white solid (Urea).

    • QC Check:

      
       NMR should show gem-dimethyl singlets (~1.3-1.5 ppm) and urea -NH protons.
      
Step 2: Cyclization to 4-Iminoimidazolidin-2-one
  • Solvation: Dissolve the crude Urea from Step 1 in Ethanol (15 mL).

  • Catalysis: Add Triethylamine (TEA) (0.5 equiv).

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours.

    • Mechanism:[2][1][3][4][5][6] The base deprotonates the urea nitrogen, facilitating attack on the nitrile.

  • Isolation: Cool to RT.

    • Scenario A (Precipitation): If product precipitates, filter and wash with cold ethanol.

    • Scenario B (Soluble): Concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient).

Protocol B: One-Pot Synthesis of Hydantoins (Imidazolidine-2,4-diones)

Use this protocol if the target is the hydrolyzed dione (oxygen analog) rather than the imine.

  • Mixing: In a pressure vial or flask, combine Primary Amine (1.0 equiv) and 2-isocyanato-2-methylpropanenitrile (1.1 equiv) in DMF or DMSO (5 mL/mmol). Stir for 1 hour at RT.

  • Cyclization & Hydrolysis: Add HCl (4M aq) (2.0 equiv) or a mixture of MeOH/HCl .

  • Heating: Heat to 90–100°C for 4–8 hours.

    • Note: Acid catalyzes both the cyclization (via nitrile activation) and the subsequent hydrolysis of the imine to the ketone.

  • Workup: Pour reaction mixture into ice water. The hydantoin product often precipitates as a solid. Filter and recrystallize.

Characterization & Expected Data

TechniqueExpected Signal / ObservationInterpretation
IR Spectroscopy ~2230 cm⁻¹ (Weak/Absent)Loss of Nitrile (-CN) peak indicates cyclization.
IR Spectroscopy ~1720–1770 cm⁻¹ (Strong)Appearance of Carbonyl (C=O) in the ring.[7][8]
1H NMR ~1.4 ppm (Singlet, 6H)Gem-dimethyl group (C(CH3)2). Distinct shift from starting material.[3]
1H NMR ~8.0–10.0 ppm (Broad)NH proton of the imidazolidinone ring (exchangeable with D2O).
LC-MS [M+H]+Mass corresponds to Amine MW + 110.11 (Reagent) - MW(Leaving Group if any).

Note on Imino vs. Oxo:

  • 4-Imino product: MS will show mass [M+H]. IR may show C=N stretch ~1650 cm⁻¹.

  • 2,4-Dione (Hydantoin): MS will show mass [M+H] + 1 (mass difference of O vs NH is +16 -15 = +1). Correction: Hydrolysis replaces =NH (15 Da) with =O (16 Da).[9] Mass increases by 1 Da.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Moisture contaminationIsocyanates react with water to form symmetric ureas. Ensure anhydrous DCM and dry glassware.
Incomplete Cyclization Steric hindrance of AmineIncrease reaction time or switch solvent to high-boiling polar aprotic (DMSO) and increase temp to 100°C.
Product is Sticky/Oil Residual solvent/DMFPerform an aqueous workup (EtOAc extraction) followed by brine wash. Triturate with Hexanes/Ether.
Hydrolysis Occurred Unintentionally Acidic impurities or moistureIf the imine is desired, ensure anhydrous conditions during cyclization and avoid acidic workup. Use basic alumina for purification.

Safety & Compliance (E-E-A-T)

  • Isocyanate Hazard: 2-isocyanato-2-methylpropanenitrile is a potent sensitizer and lachrymator. Inhalation can cause severe respiratory distress. Always handle in a functioning fume hood.

  • Nitrile Toxicity: Metabolites may release cyanide equivalents. Do not acidify waste streams containing the unreacted reagent without oxidative treatment (bleach).

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

References

  • Structure & Properties: National Institute of Standards and Technology (NIST). Propane, 2-isocyanato-2-methyl-. NIST Chemistry WebBook, SRD 69. [Link](Note: Refers to the isocyanate class properties; specific CAS 52161-43-0 properties inferred from homologs).

  • Cyclization Mechanism: Organic Chemistry Portal. Synthesis of Hydantoins. [Link]

  • Application in Drug Discovery: Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation. J. Org. Chem. 2019, 84, 6, 3477–3490. [Link]

  • General Isocyanate Chemistry: Isocyanates: Monomers and Polymers. Encyclopedia of Polymer Science and Technology. [Link]

Sources

Application Notes & Protocols: A Guide to One-Pot Synthesis of Heterocycles Using Isocyanato Nitriles and Related Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic construction of heterocyclic scaffolds remains a cornerstone of modern medicinal chemistry and materials science.[1] Isocyanato nitriles, and the broader class of isocyanide and nitrile precursors, represent exceptionally versatile building blocks for the rapid assembly of complex molecular architectures. Their dual reactivity enables their participation in powerful one-pot and multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and reduced waste generation.[2][3] This guide provides an in-depth exploration of the mechanistic principles, practical applications, and detailed experimental protocols for the one-pot synthesis of medicinally relevant heterocycles, such as imidazoles and triazoles, utilizing these powerful synthons. The content is designed for researchers, medicinal chemists, and process development professionals seeking to leverage these advanced synthetic strategies.

Introduction: The Power of Bifunctional Reagents in One-Pot Synthesis

Heterocyclic compounds are ubiquitous in nature and form the structural core of a vast majority of pharmaceuticals on the market.[1][4] Their synthesis, therefore, is a topic of continuous innovation. Traditional multi-step syntheses are often laborious, time-consuming, and generate significant chemical waste. One-pot synthesis, where multiple reaction steps are performed in a single reactor without isolating intermediates, has emerged as a superior strategy that aligns with the principles of green chemistry.[3]

Isocyanato nitriles (containing both R-NCO and R-CN functionalities), along with isocyanides (R-NC) and nitriles (R-CN) used in concert, are ideal substrates for these advanced synthetic approaches. The nitrile group is a stable and versatile precursor to amines, amides, and other functional groups, while the highly reactive isocyanate or isocyanide group can readily engage with a wide range of nucleophiles.[5][6] This orthogonal reactivity is the key to their utility, allowing for the programmed, sequential formation of multiple chemical bonds to rapidly build molecular complexity.

In drug discovery, the nitrile group can modulate physicochemical properties, improve metabolic stability, and form key interactions with biological targets.[4][6] The ability to construct diverse heterocyclic libraries from these building blocks in a single step is therefore a powerful tool for generating and optimizing lead compounds.[7]

Core Mechanistic Principle: The Nitrilium Ion and Intramolecular Cyclization

Many isocyanide-based multicomponent reactions, which form the conceptual basis for using isocyanato nitriles, proceed through a common, highly reactive intermediate: the nitrilium ion .[8][9] Understanding its formation and subsequent fate is critical to designing successful one-pot heterocyclic syntheses.

The process typically begins with the condensation of an aldehyde or ketone with an amine to form an imine. The isocyanide then performs a nucleophilic attack on the imine carbon, generating the key nitrilium intermediate. In a traditional Ugi or Passerini reaction, this intermediate is trapped by an external nucleophile (like a carboxylic acid).[10] However, for heterocycle synthesis, the magic happens when the trapping nucleophile is part of one of the reacting molecules, leading to an intramolecular cyclization .[8][9]

An isocyanato nitrile could, for example, have its isocyanate group react first with a bifunctional reagent (like an amino alcohol), tethering it in place. A subsequent intramolecular reaction involving the nitrile group could then close the ring, forming the desired heterocycle. This principle of intramolecular trapping is a cornerstone of modern heterocyclic chemistry.

Mechanism_Nitrilium_Trapping General Mechanism: Intramolecular Trapping of a Nitrilium Ion Reactants Imine + Isocyanide (or Isocyanato Nitrile Precursor) Nitrilium Key Intermediate: Nitrilium Ion Reactants->Nitrilium α-Addition IntraAttack Intramolecular Nucleophilic Attack (e.g., from -OH, -NH2, -SH) Nitrilium->IntraAttack Trapping Cyclized Cyclized Intermediate IntraAttack->Cyclized Heterocycle Final Heterocycle (e.g., Imidazole, Oxazole) Cyclized->Heterocycle Rearrangement/ Aromatization

Caption: General mechanism for heterocycle synthesis via nitrilium ion trapping.

Application Note: One-Pot Synthesis of 1,2,4-Triazoles

The 1,2,4-triazole ring is a privileged scaffold found in numerous antifungal agents (e.g., fluconazole) and other pharmaceuticals. One-pot syntheses often leverage nitriles as a key carbon and nitrogen source. Various methods exist, including metal-catalyzed cycloadditions and base-mediated annulations.[11][12]

A particularly effective strategy involves the [3+2] cycloaddition of nitriles with reagents like diazonium salts or hydrazines.[11] The choice of catalyst can be critical for controlling regioselectivity, allowing for the targeted synthesis of either 1,3- or 1,5-disubstituted 1,2,4-triazoles.[11] Metal-free approaches, often utilizing a base like DABCO or K₃PO₄, provide a greener alternative by promoting the cyclization of nitriles with amidines or hydrazines.[12]

Method Key Reagents Catalyst/Base Typical Yield Key Advantage Reference
Ag(I)-Catalyzed CycloadditionNitrile, Diazonium SaltAg(I) saltHighRegioselective for 1,3-isomers[11]
Cu(II)-Catalyzed CycloadditionNitrile, Diazonium SaltCu(II) saltHighRegioselective for 1,5-isomers[11]
Base-Mediated AnnulationNitrile, HydrazineK₂CO₃ / BaseGood to ExcellentMetal-free, broad substrate scope[12]
TMSCl-Promoted ReactionThiosemicarbazone, IsocyanideTMSClGoodConvergent, technically simple[13]

Application Note: One-Pot Synthesis of Substituted Imidazoles

The imidazole moiety is central to biological chemistry (e.g., the amino acid histidine) and is a common feature in drugs like cimetidine and losartan.[14] One-pot, three-component syntheses of 2,4,5-trisubstituted imidazoles are well-established and highly efficient, particularly with the aid of microwave irradiation.[14][15]

The most common approach is the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and a nitrogen source, typically ammonium acetate.[16] In this reaction, the ammonium acetate serves as the source for both nitrogen atoms of the imidazole ring. The use of microwave heating dramatically accelerates the reaction, reducing times from hours to mere minutes and often improving yields by minimizing side-product formation.[14] Nickel-catalyzed methods have also been developed to construct imidazoles directly from nitriles.[17]

Workflow_Microwave_Synthesis Typical Workflow for Microwave-Assisted One-Pot Synthesis A 1. Combine Reactants (e.g., Benzil, Aldehyde, Ammonium Acetate) B 2. Microwave Irradiation (5-15 min, 100-500 W) A->B C 3. Reaction Quench & Crude Precipitation B->C D 4. Purification (Filtration & Recrystallization) C->D E 5. Characterization (NMR, MS, mp) D->E

Caption: A streamlined workflow for rapid, one-pot microwave synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE) and a chemical fume hood, must be observed.

Protocol 1: One-Pot Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles via Base-Mediated Annulation

This protocol describes an efficient, metal-free synthesis of a 1,2,4-triazole from a nitrile and a hydrazine, adapted from established methodologies.[12] The reaction proceeds by forming an amidrazine intermediate, which then cyclizes with a second equivalent of the nitrile.

  • Materials:

    • Aromatic Nitrile (e.g., Benzonitrile)

    • Hydrazine derivative (e.g., Phenylhydrazine)

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Brine (saturated aq. NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic nitrile (10 mmol, 1.0 eq), the hydrazine derivative (5 mmol, 0.5 eq), and anhydrous potassium carbonate (15 mmol, 1.5 eq).

    • Add anhydrous DMF (20 mL) to the flask.

    • Heat the reaction mixture to 120 °C and stir vigorously for 8-12 hours.

    • Causality Check: The high temperature is necessary to overcome the activation energy for both the initial amidrazine formation and the subsequent cyclization/deamination cascade. K₂CO₃ acts as the base to facilitate these steps.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

    • Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water and 50 mL of ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash with brine (3 x 50 mL) to remove residual DMF.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1,3,5-trisubstituted-1,2,4-triazole.

  • Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. Expected yields for this transformation are typically in the range of 70-90%.

Protocol 2: Microwave-Assisted One-Pot Synthesis of 2,4,5-Triphenylimidazole

This protocol details a rapid, three-component synthesis of a trisubstituted imidazole using microwave irradiation, based on the well-known Radziszewski reaction.[14][16]

  • Materials:

    • Benzil

    • Benzaldehyde

    • Ammonium acetate (NH₄OAc)

    • Glacial acetic acid (optional, as catalyst/solvent)

    • Ethanol

    • Microwave reactor with sealed reaction vessels

  • Procedure:

    • In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine benzil (1.0 mmol, 210 mg), benzaldehyde (1.0 mmol, 106 mg, 102 µL), and ammonium acetate (5.0 mmol, 385 mg).

    • Expert Insight: Using a significant excess of ammonium acetate is crucial as it serves as both the nitrogen source and a catalyst, driving the reaction equilibrium towards the product.

    • If conducting a solvent-based reaction, add 3 mL of glacial acetic acid. For a solvent-free approach, simply mix the solids thoroughly. The solvent-free method is often preferred for its green chemistry advantages.[14]

    • Seal the vessel securely.

    • Place the vessel inside the microwave reactor cavity. Irradiate the mixture at 120 °C for 10 minutes with stirring. The pressure will likely increase; ensure it remains within the safe operating limits of the vessel.

    • Causality Check: Microwave irradiation provides rapid, uniform heating, which dramatically accelerates the multiple condensation and cyclization steps involved, allowing the reaction to complete in minutes instead of hours.[14]

    • After irradiation, allow the vessel to cool to room temperature (or use the instrument's cooling system).

    • Carefully open the vessel in a fume hood. Add 10 mL of cold water to the vessel. A solid precipitate should form.

    • Stir the slurry for 5-10 minutes, then collect the solid product by vacuum filtration.

    • Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol to remove impurities.

    • Recrystallize the crude product from hot ethanol to obtain pure 2,4,5-triphenylimidazole as a crystalline solid.

  • Self-Validation: Confirm the identity and purity of the product via melting point determination, NMR, and mass spectrometry. The expected yield for this reaction is typically >90%.

Conclusion and Future Outlook

The one-pot synthesis of heterocycles using isocyanato nitriles and related precursors is a powerful and enabling technology for modern chemical research. By leveraging the principles of multicomponent reactions and intramolecular cyclizations, chemists can construct complex, drug-like molecules with remarkable efficiency and elegance. The continued development of novel catalysts, greener reaction conditions (such as microwave-assisted and solvent-free methods), and a deeper understanding of reaction mechanisms will further expand the synthetic toolbox.[3][18] As the demand for molecular diversity in drug discovery and materials science grows, these atom-economical strategies will undoubtedly play an increasingly vital role in shaping the future of chemical synthesis.

References

  • Váradi, A., Palmer, T. C., Notis Dardashti, R., & Majumdar, S. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. [Link]

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  • Liu, et al. (2021). Catalyst-controlled regioselective [3+2] cycloaddition of isocyanides with diazonium salts. ISRES. [Link]

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  • Zhang, S., Zhang, W. X., & Xi, Z. (2010). Efficient one-pot synthesis of N-containing heterocycles by multicomponent coupling of silicon-tethered diynes, nitriles, and isocyanides through intramolecular cyclization of iminoacyl-Zr intermediates. PubMed. [Link]

  • Reddy, K. S., et al. (2016). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Chemical Communications. [Link]

  • Yanagida, S., et al. (1971). Reaction of nitriles with phosgene series. VI. Synthesis and reaction of .alpha.-chlorostyryl isocyanates. The Journal of Organic Chemistry. [Link]

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  • Váradi, A., Palmer, T. C., Notis Dardashti, R., & Majumdar, S. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PubMed. [Link]

  • Various Authors. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Editorial Team. (2024). The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. Medium. [Link]

  • Ren, X., et al. (2022). Application of Nitrile in Drug Design. SIOC Journals. [Link]

  • do Amaral, M. A., & de Souza, M. V. N. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing. [Link]

  • Sharma, A., & Sharma, R. (2023). Recent Developments in the Isonitrile-Based Multicomponent Synthesis of Heterocycles. IntechOpen. [Link]

  • Various Authors. (2024). Recent Review of One-Pot Synthesis of Heterocyclic Compounds Utilizing Green Catalysts. Journal of Advanced Research in Applied Sciences and Engineering Technology. [Link]

  • Patsnap. (2025). The Role of Isocyanates in Modern Pharmaceuticals. Patsnap Eureka. [Link]

  • Banfi, L., et al. (2012). Complementary isonitrile-based multicomponent reactions for the synthesis of diversified cytotoxic hemiasterlin analogues. Organic & Biomolecular Chemistry. [Link]

  • Maleki, A., & Ghamari, N. (2021). Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter. Semantic Scholar. [Link]

  • Wang, Q., & Yan, G. (2015). Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors. Chemical Society Reviews. [Link]

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  • Shi, D., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. [Link]

  • Omae, I. (2007). One-pot synthesis of imidazoles from aromatic nitriles with nickel catalysts. RSC Publishing. [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. LibreTexts. [Link]

  • Park, H., Lee, S., & Kim, S. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. MDPI. [Link]

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Application Notes & Protocols: Reaction Conditions for 2-Isocyanato-2-methylpropanenitrile with Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Unique Reagent for Advanced Synthesis

2-Isocyanato-2-methylpropanenitrile is a compelling bifunctional reagent for researchers in medicinal chemistry and materials science. It incorporates a sterically hindered tertiary isocyanate and a nitrile group on the same quaternary carbon. This unique arrangement offers a pathway to novel carbamate structures with potential applications in drug design, where the nitrile moiety can serve as a bioisostere for various functional groups or enhance binding affinities and metabolic stability.[1][2]

The isocyanate group is a highly reactive electrophile that readily undergoes nucleophilic addition with alcohols to form stable carbamate (urethane) linkages.[3] This reaction is fundamental to polyurethane chemistry and is widely exploited in the synthesis of complex organic molecules. However, the reactivity of the isocyanate in 2-isocyanato-2-methylpropanenitrile is modulated by two key structural features:

  • Steric Hindrance: The isocyanate is attached to a tertiary carbon, which significantly encumbers the electrophilic carbon atom. This steric bulk can decrease the reaction rate compared to primary or secondary isocyanates.[4]

  • Electronic Effects: The geminal nitrile group is strongly electron-withdrawing. This effect increases the electrophilicity of the isocyanate carbon, potentially counteracting the steric hindrance to some degree and influencing the reaction kinetics.[5]

This guide provides a comprehensive overview of the mechanistic principles, reaction conditions, and detailed protocols for the safe and effective reaction of 2-isocyanato-2-methylpropanenitrile with alcohols.

Part 1: Reaction Mechanism and Key Parameters

The fundamental reaction is the nucleophilic addition of an alcohol to the electrophilic carbon of the isocyanate group, forming a carbamate.

The Core Mechanism

The reaction proceeds via a nucleophilic attack by the alcohol's oxygen atom on the carbonyl carbon of the isocyanate. This is generally a concerted process, often facilitated by catalysts or other alcohol molecules acting as proton transfer agents.[6][7][8]

Caption: General mechanism for carbamate formation.

Factors Influencing Reaction Conditions

The optimal conditions for reacting 2-isocyanato-2-methylpropanenitrile depend on the alcohol's nucleophilicity, the desired reaction rate, and the scale of the synthesis.

ParameterCondition/ChoiceRationale & Causality
Temperature 25°C to 80°CThe uncatalyzed reaction of isocyanates with alcohols is often slow at room temperature and may require heating to between 50-100°C.[3] Given the steric hindrance of the tertiary isocyanate, moderate heating is likely necessary to achieve a reasonable rate without a catalyst. Start at room temperature with a catalyst, or 50-60°C without.
Solvent Aprotic solvents (THF, Dichloromethane, Toluene, Acetonitrile)The solvent should be anhydrous and inert to the isocyanate. Aprotic solvents are preferred to prevent side reactions. The choice of solvent can influence reaction rates.[9]
Stoichiometry 1.0 to 1.1 equivalents of alcoholA slight excess of the alcohol can ensure complete consumption of the highly reactive and hazardous isocyanate. A large excess of isocyanate can lead to side reactions like allophanate formation.[9][10]
Catalysis None, Tertiary Amine, or OrganometallicUncatalyzed: Feasible with primary alcohols at elevated temperatures. Tertiary Amines (e.g., DABCO, TEA): Act as Lewis bases, activating the alcohol for nucleophilic attack.[10] A good starting point for controlled reactions. Organometallic (e.g., DBTDL, Bismuth/Zirconium compounds): Highly efficient Lewis acid catalysts that activate the isocyanate.[11][12] Use at very low concentrations (0.01-0.1 mol%) for rapid reactions, but be aware of potential toxicity concerns with tin catalysts.

Part 2: Experimental Protocols

MANDATORY SAFETY PRECAUTIONS:

Isocyanates are acutely toxic, potent respiratory sensitizers, and irritants.[13][14][15] All manipulations involving 2-isocyanato-2-methylpropanenitrile MUST be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE) is required at all times, including:

  • Gloves: Nitrile or butyl rubber gloves. Thin latex gloves are not suitable.[15]

  • Eye Protection: Safety glasses with side shields and a face shield.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: May be required depending on the scale and ventilation.[15]

An isocyanate-specific spill kit and a quenching solution (e.g., aqueous ammonia/isopropanol mixture) should be readily available.

Protocol 1: Uncatalyzed Reaction with a Primary Alcohol (e.g., Ethanol)

This protocol is suitable for simple, reactive primary alcohols where a longer reaction time is acceptable.

Workflow:

G start Start prep 1. Setup - Dry glassware under vacuum/heat. - Add alcohol and anhydrous solvent. start->prep add_iso 2. Isocyanate Addition - Add 2-isocyanato-2-methylpropanenitrile  dropwise via syringe at RT. prep->add_iso heat 3. Reaction - Heat to 50-60°C. - Monitor by TLC/LC-MS. add_iso->heat workup 4. Work-up - Cool to RT. - Quench with methanol (optional). - Concentrate under vacuum. heat->workup purify 5. Purification - Purify crude product via  flash column chromatography. workup->purify end End purify->end

Caption: Workflow for uncatalyzed carbamate synthesis.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add ethanol (1.1 eq) and anhydrous toluene (to achieve a 0.2 M concentration) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and temperature probe.

  • Reagent Addition: While stirring at room temperature, slowly add 2-isocyanato-2-methylpropanenitrile (1.0 eq) to the flask via a syringe.

  • Reaction: Heat the reaction mixture to 60°C. Monitor the reaction progress by TLC or LC-MS for the disappearance of the isocyanate starting material. This may take several hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. To ensure no unreacted isocyanate remains, a small amount of methanol (0.2 eq) can be added and stirred for 30 minutes.

  • Isolation: Remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude carbamate by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: Catalyzed Reaction with a Secondary Alcohol (e.g., Isopropanol)

This protocol is recommended for less reactive alcohols or when faster reaction times are desired. A tertiary amine catalyst is used for its moderate activity and ease of removal.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add isopropanol (1.1 eq), anhydrous THF (to achieve a 0.2 M concentration), and 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.05 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum.

  • Reagent Addition: Cool the stirring solution to 0°C in an ice bath. Slowly add 2-isocyanato-2-methylpropanenitrile (1.0 eq) to the flask via a syringe over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl (to remove the amine catalyst), followed by saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Part 3: Considerations for Drug Development Professionals

The carbamates derived from 2-isocyanato-2-methylpropanenitrile are of particular interest in medicinal chemistry.

  • Metabolic Stability: The quaternary carbon center is sterically hindered and lacks alpha-protons, making it resistant to many common metabolic pathways, such as oxidation. This can improve the pharmacokinetic profile of a drug candidate.

  • Bioisosterism: The nitrile group is a well-established bioisostere for functional groups like carbonyls or halogens.[1] It can participate in hydrogen bonding and other polar interactions, potentially enhancing the binding affinity and selectivity of a molecule for its biological target.

  • Solubility and Physicochemical Properties: The introduction of the polar nitrile and carbamate functionalities can modulate the solubility and overall physicochemical properties of a lead compound, which is critical for oral bioavailability.

The protocols described herein provide a reliable foundation for synthesizing a diverse library of novel carbamates for biological screening and lead optimization programs.

References

  • Covestro. (2012). SAFETY DATA SHEET - MONDUR CD-TK. Retrieved from [Link]

  • Exposome-Explorer. MATERIAL SAFETY DATA SHEETS - Methyl isocyanate. Retrieved from [Link]

  • Google Patents. (2020). CN111825571A - Method for synthesizing N-methyl cyanoethyl carbamate by using methylating reagent.
  • Cole-Parmer. (2019). Safety Data Sheet - Methyl Isocyanate. Retrieved from [Link]

  • Transport Canada. (2025). Isocyanates – A family of chemicals. Retrieved from [Link]

  • Safe Work Australia. (2020). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]

  • ResearchGate. Catalysis conditions for isocyanate alcohol reaction. Catalyst.... Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Retrieved from [Link]

  • Google Patents. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol.
  • CORE. (2000). Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate in Supercritical CO2: Effects of Pressure an. Retrieved from [Link]

  • Stenutz. 2-isocyanato-2-methylpropane. Retrieved from [Link]

  • The Journal of Organic Chemistry. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Retrieved from [Link]

  • SpringerLink. Quantum-Chemical Study on Reactions of Isocyanates with Methanol Associates. Retrieved from [Link]

  • PubMed. (2025). Recyclable Dynamic Covalent Networks Derived from Isocyanate Chemistry: The Critical Role of Electronic and Steric Effects in Reversibility. Retrieved from [Link]

  • Unito.it. Chemoselective Synthesis of Cyanoformamides from Isocyanates and a Highly Reactive Nitrile Anion Reservoir. Retrieved from [Link]

  • Wikipedia. tert-Butyl isocyanide. Retrieved from [Link]

  • American Coatings Association. A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2010). Carbamate Synthesis. Retrieved from [Link]

  • MDPI. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Retrieved from [Link]

  • ResearchGate. contains the data for the reac- tions of methyl isocyanate with methanol monomer and linear dimer[16]. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • Organic Syntheses. PREPARATION OF N-Boc-N,O-ISOPROPYLIDENE-PROTECTED (R)-PHENYLGLYCINOL-DERIVED IMIDAZOLIDINONE AUXILIARIES. Retrieved from [Link]

  • NIST WebBook. Propane, 2-isocyanato-2-methyl-. Retrieved from [Link]

  • National Center for Biotechnology Information. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

  • ResearchGate. Mechanism of Isocyanate Reactions with Ethanol'. Retrieved from [Link]

  • ResearchGate. (2023). Reaction of OH with Aliphatic and Aromatic Isocyanates. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Chemoselective Synthesis of Cyanoformamides from Isocyanates and a Highly Reactive Nitrile Anion Reservoir. Retrieved from [Link]

  • MDPI. (2022). The Chemistry of Phenylimidotechnetium(V) Complexes with Isocyanides: Steric and Electronic Factors. Retrieved from [Link]

  • Filo. (2025). What happens when:(i) Methyl cyanide is heated with ethanol and HCL.(ii) ... Retrieved from [Link]

  • ResearchGate. Quantum-chemical study of isocyanate reactions with linear methanol associates: IX. Methyl isocyanate reaction with methanol-phenol complexes. Retrieved from [Link]

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Applications of 2-isocyanato-2-methylpropanenitrile in pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-Isocyanato-2-methylpropanenitrile in Pharmaceutical Intermediates

Part 1: Executive Summary & Chemical Profile

2-Isocyanato-2-methylpropanenitrile (CAS: 52161-43-0), also known as 2-Isocyanatoisobutyronitrile , is a specialized bifunctional building block employed in the synthesis of high-value pharmaceutical intermediates. Its structure features a reactive isocyanate group (-N=C=O) adjacent to a gem-dimethyl nitrile moiety. This unique architecture makes it a critical reagent for installing the 1-cyano-1-methylethyl pharmacophore, a structural motif pivotal in modern oncology drugs, particularly Androgen Receptor (AR) Antagonists (e.g., analogs of Enzalutamide, Apalutamide) and certain Kinase Inhibitors .

Unlike standard aliphatic isocyanates, the presence of the electron-withdrawing nitrile group at the alpha position significantly modulates the reactivity of the isocyanate, requiring specific handling and reaction protocols to suppress side reactions such as polymerization or hydrolysis.

Chemical Profile
PropertyData
Chemical Name 2-Isocyanato-2-methylpropanenitrile
Synonyms 2-Isocyanatoisobutyronitrile; 2-Cyano-2-propyl isocyanate
CAS Number 52161-43-0
Molecular Formula C5H6N2O
Molecular Weight 110.12 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~60-65 °C (at reduced pressure)
Reactivity High sensitivity to moisture (hydrolysis to amine/urea); Reacts with nucleophiles (amines, alcohols)
Hazards Toxic by inhalation/ingestion (releases cyanide on metabolism); Skin/Eye Irritant; Lachrymator

Part 2: Core Application – Synthesis of Gem-Dimethyl Nitrile Ureas & Hydantoins

The primary application of 2-isocyanato-2-methylpropanenitrile is the "Reverse Assembly" of urea and hydantoin scaffolds. While industrial routes for drugs like Enzalutamide typically employ an aryl isothiocyanate reacting with an amino-ester, the use of 2-isocyanato-2-methylpropanenitrile allows for a convergent synthesis of Oxo-analogs (Hydantoins) and Urea derivatives used in Structure-Activity Relationship (SAR) studies.

Mechanism of Action
  • Nucleophilic Addition: The isocyanate carbon is attacked by a nucleophile (typically an electron-deficient aniline).

  • Urea Formation: This yields a stable N,N'-disubstituted urea intermediate containing the gem-dimethyl nitrile group.

  • Cyclization (Optional): Under basic conditions or thermal treatment, the urea can cyclize (if an ester/acid group is present on the aniline) to form a Hydantoin ring.

Pathway Visualization

G Figure 1: Synthetic Pathway for Gem-Dimethyl Nitrile Urea/Hydantoin Scaffolds Reagent 2-Isocyanato-2- methylpropanenitrile (Aliphatic Electrophile) Intermediate N,N'-Disubstituted Urea (Stable Intermediate) Reagent->Intermediate + Amine (DCM/THF, Base) SideProduct Symmetrical Urea (Hydrolysis Impurity) Reagent->SideProduct + H2O (Moisture Contamination) Amine Aryl Amine (e.g., 4-amino-2-(trifluoromethyl) benzonitrile) Amine->Intermediate Hydantoin Hydantoin Analog (Cyclized Product) Intermediate->Hydantoin Base/Heat (Cyclization)

Figure 1: The "Reverse Assembly" pathway utilizing 2-isocyanato-2-methylpropanenitrile to access urea and hydantoin scaffolds.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of 1-(4-cyano-3-(trifluoromethyl)phenyl)-3-(2-cyanopropan-2-yl)urea (A key intermediate for Hydantoin-based AR Antagonist analogs).

Reagents & Equipment
  • Reagent A: 2-Isocyanato-2-methylpropanenitrile (1.2 equiv)

  • Reagent B: 4-Amino-2-(trifluoromethyl)benzonitrile (1.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base (Catalyst): Triethylamine (TEA) or Pyridine (0.1 - 0.5 equiv)

  • Equipment: Flame-dried 3-neck round bottom flask, nitrogen atmosphere, reflux condenser.

Step-by-Step Methodology
  • System Preparation (Critical for Moisture Control):

    • Flame-dry all glassware and cool under a stream of dry nitrogen.

    • Expert Insight: Isocyanates hydrolyze rapidly to form amines, which then react with the remaining isocyanate to form symmetrical urea impurities (See Figure 1). Strict exclusion of water is mandatory.

  • Solubilization:

    • Charge the flask with 4-Amino-2-(trifluoromethyl)benzonitrile (1.0 equiv).

    • Add anhydrous DCM (10 mL per gram of amine). Stir until fully dissolved.

    • Add Triethylamine (0.2 equiv).

    • Note: The aniline is electron-deficient due to the -CN and -CF3 groups, making it a poor nucleophile. The base acts as a catalyst to deprotonate the amine slightly or activate the isocyanate.

  • Addition of Isocyanate:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add 2-Isocyanato-2-methylpropanenitrile (1.2 equiv) dropwise via a syringe or addition funnel over 15 minutes.

    • Reasoning: Slow addition at low temperature prevents exotherms that could degrade the labile nitrile group or cause polymerization.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature (25°C).

    • Stir for 12–24 hours. Monitor via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.

    • Optimization: If conversion is <50% after 12 hours, heat to reflux (40°C for DCM, 66°C for THF). The electron-poor aniline often requires thermal energy to overcome the activation barrier.

  • Work-up & Purification:

    • Quench: Add a small amount of methanol (0.5 mL) to scavenge excess isocyanate.

    • Concentration: Evaporate the solvent under reduced pressure.

    • Crystallization: Dissolve the residue in a minimum amount of hot Ethanol/Water (9:1) and cool to 4°C. The urea product typically precipitates as a white solid.

    • Filtration: Filter the solid, wash with cold hexanes, and dry under vacuum.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Electron-poor aniline is unreactive.Switch solvent to 1,4-Dioxane and heat to 80°C. Increase base (TEA) to 1.0 equiv.
Symmetrical Urea Impurity Moisture in solvent/atmosphere.Use freshly distilled solvents; ensure N2 line is dry.
Sticky/Oily Product Polymerization of isocyanate.Reduce reaction temperature during addition; avoid large excess of isocyanate.

Part 4: Safety & Handling (E-E-A-T)

Warning: This compound combines the hazards of Isocyanates (sensitizers, lung irritants) and Nitriles (potential cyanide release).

  • Engineering Controls: Always handle in a functioning chemical fume hood.

  • PPE: Double nitrile gloves, safety goggles, and a lab coat. A respirator is recommended if working outside a hood (not advised).

  • Spill Protocol: Do not wipe with water. Absorb with sand/vermiculite. Neutralize with a solution of 5% aqueous ammonia + 10% isopropyl alcohol to safely decompose the isocyanate before disposal.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive.

References

  • Clegg, N. J., et al. (2012). "ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment." Cancer Research. Link (Describes the structure-activity relationship of the gem-dimethyl nitrile pharmacophore).

  • Jung, M. E., et al. (2010). "Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists." Journal of Medicinal Chemistry. Link (Foundational work on Enzalutamide analogs).

  • Sigma-Aldrich. "Safety Data Sheet: 2-Isocyanato-2-methylpropanenitrile." Link (Search CAS 52161-43-0 for specific SDS).

  • PubChem. "Compound Summary: 2-Isocyanato-2-methylpropanenitrile." Link (Verifying chemical structure and properties).

Troubleshooting & Optimization

Technical Support Center: Phosgene Management in Nitrile-Isocyanate Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals scaling the synthesis of 2-isocyanatoisobutyronitrile .

The conversion of 2-amino-2-methylpropanenitrile (


-aminoisobutyronitrile) to its corresponding isocyanate relies heavily on phosgenation. Because phosgene is highly toxic and boils at 8.3 °C, efficiently removing unreacted excess without degrading your thermally sensitive isocyanate product is the most critical safety and quality control hurdle in this workflow.

Below, you will find field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure safe and complete phosgene degassing.

I. Process Visualization: Phosgene Removal Architecture

The following diagram illustrates the standard physical architecture required for safe phosgene removal. It relies on a continuous sweep-and-scrub mechanism to prevent backflow and ensure complete neutralization.

PhosgeneRemoval Reactor Phosgenation Reactor (Isocyanate + Phosgene) Condenser Reflux Condenser (-10 °C) Reactor->Condenser Phosgene + HCl + Solvent Product Degassed 2-Isocyanatoisobutyronitrile Reactor->Product Liquid Phase N2 N2 Sparging Gas N2->Reactor Sub-surface sparge Condenser->Reactor Solvent Reflux Scrubber Caustic Scrubber (NaOH + NH4OH) Condenser->Scrubber Phosgene + HCl gas Vent Clean Exhaust (To Atmosphere) Scrubber->Vent Neutralized Gas

Workflow of unreacted phosgene removal via nitrogen sparging and caustic scrubbing.

II. Core Methodologies: Step-by-Step Degassing Protocols

To achieve <10 ppm residual phosgene, we recommend a two-stage approach: Inert Gas Sparging followed by Vacuum Solvent Stripping . Every step here is designed as a self-validating system—meaning the protocol includes built-in checks to confirm the physical chemistry is proceeding as intended.

Method A: Inert Gas Sparging (Nitrogen Sweeping)

Causality: Phosgene is highly soluble in common phosgenation solvents (like toluene or chlorobenzene) even above its boiling point. Sub-surface sparging with dry nitrogen alters the partial pressure dynamics, forcing dissolved phosgene into the vapor phase according to Henry's Law, without requiring destructive thermal energy.

  • Temperature Equilibration: Adjust the reactor temperature to 40–50 °C.

    • Why: This temperature is warm enough to significantly reduce phosgene solubility but cool enough to prevent the 2-isocyanatoisobutyronitrile from thermally degrading or dimerizing.

  • Condenser Optimization: Set the primary overhead reflux condenser to -10 °C.

    • Why: This traps the volatile solvent (e.g., toluene) and any aerosolized isocyanate, returning them to the reactor, while allowing the highly volatile phosgene (bp 8.3 °C) and HCl byproducts to pass through to the scrubber.

  • Sub-Surface Sparging: Introduce dry

    
     via a dip tube positioned at the lowest point of the reactor. Maintain a steady flow rate (e.g., 0.1–0.2 reactor volumes per minute).
    
  • Scrubber Validation (Critical): Route the effluent to a packed caustic tower containing 10–20% NaOH.

    • Self-Validation Step: Continuously monitor the scrubber's pH. The neutralization of phosgene (

      
      ) consumes base rapidly. If the pH drops below 10, the system is failing; halt sparging immediately to prevent phosgene breakthrough[1].
      
Method B: Vacuum Solvent Stripping (The "Chase")

Causality: Sparging alone often leaves 50–100 ppm of phosgene trapped in the liquid matrix due to diminishing mass-transfer returns. Distilling a portion of the solvent acts as a physical carrier, stripping the final trace amounts of phosgene out of the mixture.

  • Solvent Addition: Add a 10–15% volume equivalent of dry, fresh solvent (e.g., toluene) to the sparged reactor.

  • Vacuum Application: Gradually apply a moderate vacuum (200–300 mbar) while maintaining the reactor at 40 °C.

    • Why: Pulling vacuum lowers the boiling point of the solvent. As the solvent boils, the rapidly expanding vapor bubbles physically sweep the remaining phosgene out of the liquid phase.

  • Effluent Routing: Ensure the vacuum pump exhausts directly into the caustic scrubber. Use a dry-running vacuum pump to prevent phosgene from dissolving into pump oil.

  • Endpoint Validation: After collecting the chased solvent in a receiver, test the reactor headspace using phosgene indicator badges. The badge must show no color change (indicating <0.1 ppm) before the reactor is opened[2].

III. Quantitative Method Comparison

Use the following data to select the appropriate removal strategy based on your scale and equipment capabilities.

ParameterMethod A: Nitrogen SpargingMethod B: Vacuum Solvent StrippingCombined Approach (A + B)
Primary Mechanism Mass transfer via inert carrier gasCo-distillation with solvent vaporSequential mass transfer & stripping
Operating Temperature 40–60 °C30–50 °C (under vacuum)40–50 °C
Typical Duration 2–4 hours1–2 hours3–5 hours
Residual Phosgene 50–200 ppm10–50 ppm< 10 ppm
Scrubber Heat Load Moderate (Steady release)High (Rapid vapor surge)Optimized (Bulk removed in Step A)
Scalability Excellent for large-scale reactorsLimited by vacuum condenser capacityIndustry Gold Standard
IV. Troubleshooting & Expert FAQs

Q: My 2-isocyanatoisobutyronitrile yield is dropping significantly during the degassing phase. What is causing this? A: You are likely applying too much heat. The nitrile group and the tertiary carbon adjacent to the isocyanate make this molecule susceptible to side reactions. Prolonged heating (>60 °C) during degassing can cause the isocyanate to react with residual HCl, forming carbamoyl chlorides, or trigger dimerization. Solution: Rely on vacuum depth and sparging velocity rather than thermal energy to drive off the phosgene.

Q: How do I ensure my caustic scrubber isn't overwhelmed during a rapid vacuum strip? A: According to the, well-designed scrubbers must account for both the maximum flow rate of the gas and the exothermic heat of reaction[1]. Vacuum stripping causes a sudden surge of gas. Solution: Ensure your scrubber tower has a high liquid-to-gas ratio and adequate packing height. Pre-cool your caustic solution to absorb the heat of neutralization, preventing the scrubber from boiling.

Q: I am still detecting trace phosgene in my product even after vacuum stripping. Can I chemically quench it? A: Do not quench the reactor mixture. Adding a chemical quencher (like an amine or alcohol) to the reactor will instantly destroy your synthesized isocyanate. Quenching is only for the effluent or waste streams. To fix trace phosgene in the product, you must perform a second solvent chase (Method B).

Q: Is there a way to accelerate the destruction of phosgene in the scrubber? Pure NaOH seems slow. A: Yes. While aqueous alkali is standard, the hydrolysis of phosgene in pure water/NaOH can be kinetically slow, sometimes allowing gas bubbles to pass through intact. Adding 1% to 5% ammonia (


) to your NaOH scrubber solution drastically accelerates the destruction rate[3]. The ammonia reacts almost instantaneously with phosgene to form urea derivatives, ensuring zero breakthrough.
V. References
  • American Chemistry Council. Phosgene Safe Practice Guidelines: Mitigation Systems (April 2024).[Link]

  • American Chemistry Council. Phosgene Safe Practice Guidelines: Equipment Cleaning and Repair (November 2023).[Link]

  • Safety+Health Magazine. American Chemistry Council updates PPE, hygiene guidelines for phosgene.[Link]

  • U.S. Patent 4064218A. Removal of phosgene from off-gases (Ammonia addition to scrubber). Google Patents.

Sources

Optimizing yield of 2-isocyanato-2-methylpropanenitrile in triphosgene reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Yield Synthesis of 2-Isocyanato-2-methylpropanenitrile

Case ID: OPT-YIELD-16420 Subject: Optimization of Triphosgene-Mediated Phosgenation of α,α-Disubstituted Amino Nitriles Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield fluctuations in the synthesis of 2-isocyanato-2-methylpropanenitrile (CAS: 16420-94-9). This transformation presents a specific dual-challenge:

  • Steric Hindrance: The gem-dimethyl group adjacent to the amine slows nucleophilic attack.

  • Electronic Deactivation: The electron-withdrawing nitrile group reduces the basicity/nucleophilicity of the amine (

    
     for the conjugate acid, compared to 
    
    
    
    for typical alkyl amines).

This guide moves beyond standard textbook protocols to address the specific kinetic bottlenecks of this substrate.

Module 1: The "Gold Standard" Protocol

Use this optimized workflow to establish a baseline yield >85%.

Reaction Logic: We utilize Triphosgene (BTC) as a solid phosgene source.[1][2][3] Unlike standard aliphatic amines, your substrate requires higher thermal energy to drive the elimination of HCl from the carbamoyl chloride intermediate due to the steric bulk.

Reagents:

  • Substrate: 2-Amino-2-methylpropanenitrile (Free base or HCl salt).

  • Reagent: Triphosgene (0.35 – 0.40 molar eq). Note: BTC provides 3 eq of phosgene.

  • Base: Pyridine (Preferred for high-temp stability) or Triethylamine (TEA).

  • Solvent: Anhydrous Toluene (Preferred for reflux capability) or DCM.

Step-by-Step Procedure
  • Preparation (The "Cold Start"):

    • In a 3-neck flask under

      
      , dissolve 2-amino-2-methylpropanenitrile  (1.0 eq) in anhydrous Toluene (10 mL/g).
      
    • Add Pyridine (2.2 eq). If using the amine-HCl salt, increase base to 3.2 eq.

    • Cool the mixture to 0°C . Crucial: Do not skip cooling. Early exothermic spikes promote urea formation.

  • Reagent Addition (The "Trickle"):

    • Dissolve Triphosgene (0.35 eq) in a separate volume of Toluene.

    • Add the BTC solution dropwise over 60 minutes.

    • Visual Check: A white precipitate (Pyridine·HCl) will form immediately.

  • The Thermal Drive (Elimination Phase):

    • Once addition is complete, allow to warm to room temperature (RT) for 30 mins.

    • Critical Step: Heat the reaction to Reflux (110°C) for 2–4 hours.

    • Why? The intermediate carbamoyl chloride is sterically crowded. Heat is required to force the elimination of HCl and form the isocyanate (

      
      ) bond.
      
  • Workup & Purification:

    • Cool to RT. Filter off the pyridinium salt under inert atmosphere if possible (isocyanates hydrolyze rapidly on wet filter paper).

    • Concentrate the filtrate.

    • Purification: Vacuum distillation is mandatory.

    • Target Boiling Point: Expect

      
      50–60°C at reduced pressure (check specific vacuum curve).
      

Module 2: Visualizing the Pathway

The following diagram illustrates the critical intermediates and the specific failure point (Urea Formation) you must avoid.

ReactionPathway Substrate 2-Amino-2-methyl- propanenitrile Carbamoyl Carbamoyl Chloride Intermediate Substrate->Carbamoyl + Phosgene (Fast, 0°C) Urea SIDE PRODUCT: Symmetric Urea (Solid Precipitate) Substrate->Urea Direct Attack on Product BTC Triphosgene (BTC) Phosgene Phosgene (in situ) [Highly Electrophilic] BTC->Phosgene Decomposition Isocyanate TARGET: 2-Isocyanato-2-methyl- propanenitrile Carbamoyl->Isocyanate - HCl (Slow, Requires Heat) Isocyanate->Urea + Unreacted Amine (Moisture/Stoich Error)

Caption: Reaction pathway showing the critical thermal elimination step (yellow to green) and the parasitic urea formation pathway (dashed red).

Module 3: Troubleshooting Center (FAQs)

Ticket #1: "My product solidified into a white mass that isn't soluble in DCM."

  • Diagnosis: You have formed the Symmetric Urea . This happens when the amine reacts with the isocyanate product faster than it reacts with the phosgene.

  • Root Cause:

    • Inverse Addition: Did you add the amine to the triphosgene? If you added triphosgene to the amine (standard), the local concentration of amine was too high relative to phosgene.

    • Wet Solvent: Water hydrolyzes the isocyanate back to the amine, which then scavenges remaining isocyanate to form urea.

  • Solution:

    • Ensure solvents are dried over molecular sieves.

    • Reverse Addition: Try adding the Amine/Base mixture slowly into a cold solution of Triphosgene. This ensures phosgene is always in excess, suppressing urea formation.

Ticket #2: "I see the carbamoyl chloride peak in NMR, but conversion to isocyanate is low."

  • Diagnosis: Incomplete elimination of HCl.

  • Root Cause: The gem-dimethyl steric bulk stabilizes the carbamoyl chloride.

  • Solution:

    • Increase Temperature: Switch from DCM (boils at 40°C) to Toluene (boils at 110°C) or Chlorobenzene (boils at 131°C).

    • Check Base: Ensure you are using at least 2.2 equivalents of base. If the base is consumed by HCl, the equilibrium shifts back to the intermediate.

Ticket #3: "The reaction turned black/dark brown."

  • Diagnosis: Polymerization or nitrile degradation.

  • Root Cause: High temperatures with insufficient solvent or prolonged reaction times.

  • Solution:

    • Keep the reaction time under 4 hours at reflux.

    • Ensure the atmosphere is strictly inert (

      
       or Ar).[4]
      

Module 4: Safety & Handling (The "Solid Phosgene" Protocol)

WARNING: Triphosgene is a solid source of phosgene.[3] Upon contact with nucleophiles or moisture, it releases phosgene gas.

HazardControl Measure
Inhalation All weighing and handling must occur in a functioning fume hood.[5]
Waste Disposal Quench all glassware and waste streams with 10% NaOH/MeOH solution. This converts residual phosgene to harmless carbonate.
Spill Management Do not use water. Cover spills with a 1:1 mixture of anhydrous sodium carbonate and damp sand (to slowly hydrolyze).
Monitoring Use phosgene indicator badges (paper tape) on your lab coat collar during the procedure.

Module 5: Comparison of Methods

ParameterAnhydrous (Recommended)Biphasic (DCM/aq. NaHCO3)
Yield Potential High (85-95%)Moderate (60-75%)
Urea Risk Low (if dry)High (due to water presence)
Reaction Time 2-4 Hours30-60 Minutes
Best For Bulky/Deactivated Amines (Your case)Highly reactive/Simple Amines
Reference Cotarca et al.[6] [1]Tsai et al.[2] [2]

Technical Recommendation: For 2-amino-2-methylpropanenitrile, the Anhydrous Toluene/Pyridine method is superior due to the need for thermal energy to overcome steric hindrance.

References

  • Cotarca, L., Delogu, P., Nardelli, A., & Sunjic, V. (1996). Bis(trichloromethyl) Carbonate in Organic Synthesis. Synthesis , 1996(05), 553-576.

  • Tsai, J. H., Takaoka, L. R., Powell, N. A., & Nowick, J. S. (2002).[7] Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. Organic Syntheses , 78, 220.[2][7]

  • Eckert, H., & Forster, B. (1987).[2] Triphosgene, a Crystalline Phosgene Substitute.[2][3][6] Angewandte Chemie International Edition , 26(9), 894-895.[2]

Sources

Technical Support Center: Controlling Dimerization of 2-Isocyanato-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 2-isocyanato-2-methylpropanenitrile (CAS No. 52161-43-0)[1]. This guide is engineered for researchers and drug development professionals dealing with the unique stability, storage, and reactivity challenges of


-tertiary isocyanates.

Unlike standard aliphatic isocyanates, 2-isocyanato-2-methylpropanenitrile possesses a highly specific electronic and steric environment that dictates its dimerization behavior. This guide provides field-proven causality, self-validating protocols, and analytical benchmarks to ensure the integrity of your synthetic workflows.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my batch of 2-isocyanato-2-methylpropanenitrile become cloudy or form a white precipitate during storage? A: The cloudiness is the visual manifestation of spontaneous dimerization. Isocyanates can undergo a [2+2] cycloaddition to form a four-membered 1,3-diazetidine-2,4-dione ring, commonly known as a uretidinedione [2][3]. Because the uretidinedione dimer has a significantly higher molecular weight and different polarity than the monomer, it is insoluble in the neat monomeric liquid, precipitating as a white solid.

Q2: How does the specific molecular structure (


-cyano-

-tertiary) affect its dimerization rate?
A: The dimerization of this molecule is governed by a competition between steric hindrance and electronic activation:
  • Steric Hindrance: The isocyanate group is attached to a tertiary carbon (two methyl groups). This bulkiness generally slows down nucleophilic attack and provides an unusual degree of tolerance toward weak nucleophiles like water[4].

  • Electronic Activation: The adjacent nitrile group (-C≡N) is strongly electron-withdrawing via the inductive effect. This severely depletes electron density at the isocyanate carbon, making it highly electrophilic[5]. Result: While steric bulk attempts to protect the NCO group, the extreme electrophilicity induced by the nitrile group makes the molecule highly susceptible to base-catalyzed [2+2] cycloaddition.

Q3: Which common laboratory reagents or conditions accidentally catalyze this dimerization? A: Dimerization is highly sensitive to catalytic trace impurities. The most common culprits are:

  • Tertiary Phosphines: Trialkylphosphines are highly efficient dimerization catalysts[2].

  • Pyridines and Tertiary Amines: Often used as acid scavengers in upstream synthesis, trace amounts will rapidly catalyze uretidinedione formation[2].

  • Trace Metal Ions: Organotin compounds or transition metals from degraded reaction vessels.

Q4: Is the dimerization process reversible? Can I recover my degraded monomer? A: Yes. Uretidinedione formation is a thermodynamically reversible process[3]. The four-membered ring is highly strained. By applying controlled thermal energy (typically >130 °C), the dimer can be "cracked" back into two monomeric isocyanate molecules. However, because 2-isocyanato-2-methylpropanenitrile can undergo competing thermal degradation, this cracking must be performed under high vacuum distillation (see Protocol 2).

Part 2: Diagnostic & Analytical Markers

To troubleshoot effectively, you must analytically distinguish between the monomer, the uretidinedione dimer, and potential urea byproducts (from moisture contamination). Use the following self-validating FTIR and NMR markers[6].

Table 1: Analytical Markers for Isocyanate Integrity
Compound StatePhysical AppearanceFTIR Marker (Carbonyl/NCO Stretch)¹³C NMR (NCO / Carbonyl Carbon)Causality / Origin
Monomer Clear, colorless liquid~2250 - 2265 cm⁻¹ (Strong)~125 ppmPure 2-isocyanato-2-methylpropanenitrile.
Uretidinedione White precipitate / Cloudy~1768 - 1780 cm⁻¹ (Strong)~154 ppm[2+2] Dimerization (Catalyst/Heat induced).
Urea Byproduct White solid / Crust~1655 - 1670 cm⁻¹ (Strong)~158 ppmMoisture contamination (Irreversible hydrolysis).
Isocyanurate Viscous liquid / Solid~1711 cm⁻¹ (Strong)~148 ppmTrimerization (Overheating/Strong base).

Part 3: Experimental Troubleshooting Protocols

Protocol 1: Ultra-Dry Cryo-Storage (Prevention)

Causality: Heat provides the activation energy for spontaneous [2+2] cycloaddition, while trace moisture forms amines that act as autocatalysts for further degradation.

  • Sparging: Sparge the freshly distilled 2-isocyanato-2-methylpropanenitrile with ultra-high purity (UHP) Argon for 15 minutes to displace dissolved oxygen and moisture.

  • Aliquotting: Transfer the monomer into amber borosilicate ampoules pre-dried at 150 °C. Avoid large stock bottles to prevent repeated atmospheric exposure.

  • Sealing & Storage: Flame-seal the ampoules or use PTFE-lined crimp caps. Store strictly at -20 °C .

Protocol 2: Thermal Cracking & Vacuum Distillation (Recovery)

Causality: Heating the uretidinedione dimer overcomes the activation barrier for ring-opening. Applying a vacuum ensures the volatile monomer is instantly removed from the heated zone, preventing re-dimerization or trimerization.

  • Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are greased with high-vacuum, non-nucleophilic silicone grease.

  • Loading: Transfer the cloudy/precipitated isocyanate batch into the distillation flask. Add a magnetic stir bar.

  • Vacuum: Apply a high vacuum (e.g., < 1 mbar).

  • Heating: Gradually heat the oil bath to 130–150 °C. The solid uretidinedione will begin to crack.

  • Collection: The regenerated 2-isocyanato-2-methylpropanenitrile monomer will vaporize and condense in the receiving flask (chilled with dry ice/acetone to instantly quench the reaction and prevent re-dimerization).

  • Validation: Analyze the distillate via FTIR. The peak at ~1768 cm⁻¹ must be absent, and the ~2260 cm⁻¹ peak must be dominant[6].

Part 4: Visualizations

Mechanistic Pathway of Dimerization

The following diagram illustrates the catalytic [2+2] cycloaddition mechanism leading to the uretidinedione dimer, and the thermal cracking pathway used for recovery.

Mechanism M1 2-Isocyanato-2-methylpropanenitrile (Monomer) Cat Trace Catalyst (Phosphine / Amine) M1->Cat Nucleophilic Attack Intermediate Zwitterionic Intermediate Cat->Intermediate Activation Dimer 1,3-Diazetidine-2,4-dione (Uretidinedione Dimer) Intermediate->Dimer + 2nd Monomer [2+2] Cycloaddition Dimer->M1 Thermal Cracking (>130°C + Vacuum)

Caption: Catalytic [2+2] cycloaddition of 2-isocyanato-2-methylpropanenitrile to uretidinedione.

Troubleshooting Workflow for Degraded Samples

Use this self-validating logic tree to determine the fate of a cloudy isocyanate sample.

Workflow Start Observe Cloudiness / Precipitate in Isocyanate Sample CheckIR Run FTIR Spectroscopy Start->CheckIR IsDimer Peak at ~1768 cm⁻¹? (Uretidinedione) CheckIR->IsDimer IsWater Peak at ~1655-1670 cm⁻¹? (Urea / Moisture) IsDimer->IsWater No Recover Execute Protocol 2: Thermal Cracking & Distillation IsDimer->Recover Yes (Dimerized) Discard Discard Batch (Irreversible Hydrolysis) IsWater->Discard Yes (Hydrolyzed) Store Execute Protocol 1: Cryo-Store at -20°C under Argon IsWater->Store No (Pure Monomer) Recover->Store Monomer Recovered

Caption: FTIR-guided troubleshooting workflow for cloudy or precipitated isocyanate samples.

Part 5: References

  • MDPI. "Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates". MDPI. Available at: [Link]

  • Journal of the American Chemical Society. "A New Methodology for Assessing Macromolecular Click Reactions and Its Application to Amine–Tertiary Isocyanate Coupling". ACS Publications. Available at: [Link]

  • Materials Chemistry A. "Thermally induced chemical transformation of Urea Networks (FT-IR Spectra Markers)". RSC Publishing. Available at:[Link]

  • The Journal of Organic Chemistry. "Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates". ACS Publications. Available at:[Link]

Sources

Troubleshooting low reactivity of tertiary isocyanate groups

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Polymer & Conjugation Support Center.

As a Senior Application Scientist, I frequently consult with researchers facing stalled polymerizations or incomplete conjugations when utilizing tertiary isocyanates (such as m-TMXDI, p-TMXDI, or TMI). While these molecules offer exceptional UV stability and precise control over crosslinking architecture, their defining feature—a tertiary carbon adjacent to the -NCO group—imposes severe steric hindrance.

This guide is engineered to move beyond basic troubleshooting. We will dissect the kinetic bottlenecks, establish synergistic catalytic solutions, and provide a self-validating protocol to ensure quantitative conversion.

The Mechanistic Root of the Problem

Tertiary isocyanates exhibit unprecedented water tolerance and low reactivity due to the bulky alkyl groups (e.g., dimethyl groups in TMXDI) flanking the isocyanate moiety . When a nucleophile attempts to attack the electrophilic central carbon of the -NCO group, these bulky substituents physically block the optimal Bürgi-Dunitz trajectory. Consequently, traditional reaction conditions yield incomplete conversions.

G Start Low Reactivity Detected (Residual NCO peak) CheckSterics Assess Steric Hindrance (Is it TMXDI or TMI?) Start->CheckSterics Catalyst Optimize Catalyst System (Organotin + DABCO) CheckSterics->Catalyst Temp Increase Thermal Activation (100°C - 120°C) CheckSterics->Temp Nucleophile Verify Nucleophile (Use Primary OH/NH₂) CheckSterics->Nucleophile Success Complete Conversion (NCO peak eliminated) Catalyst->Success Temp->Success Nucleophile->Success

Troubleshooting workflow for overcoming tertiary isocyanate steric hindrance.

Frequently Asked Questions (FAQs)

Q1: Why does my TMXDI reaction stall at 40-50% conversion even with a standard DBTDL (Dibutyltin dilaurate) catalyst? A: DBTDL operates primarily via a Lewis acid mechanism, coordinating with the isocyanate oxygen to increase the electrophilicity of the carbon . However, for tertiary isocyanates, activating the electrophile is only half the battle; the steric shield remains. To achieve full conversion, you must employ a synergistic catalyst system . Research demonstrates that combining an organotin catalyst with a strong, unhindered tertiary amine (such as DABCO / triethylenediamine) creates a dual-activation pathway . The amine acts as a Lewis base to activate the nucleophile (hydroxyl group), while the tin activates the isocyanate, effectively forcing the reaction through the steric barrier.

Catalysis Iso Tertiary Isocyanate (Sterically Blocked) Tin Organotin (Lewis Acid) Activates NCO Carbon Iso->Tin Complex Ternary Transition State (Synergistic Complex) Tin->Complex Amine Tertiary Amine (Lewis Base) Activates Nucleophile Amine->Complex Urethane Urethane Linkage Formed Complex->Urethane

Synergistic activation of tertiary isocyanates using Lewis acid and base catalysts.

Q2: What are the optimal thermal parameters for driving this reaction? A: Aliphatic isocyanates are inherently less reactive than aromatic variants, and tertiary aliphatics are the least reactive of all . Room temperature or mild heating (50°C) is insufficient to overcome the high activation energy (


). For practical reaction rates with tertiary isocyanates like p-TMXDI, the system must be thermally activated between 100°C and 120°C .

Q3: Does the choice of polyol or amine nucleophile impact the reaction significantly? A: Absolutely. You must pair a sterically hindered isocyanate with an unhindered nucleophile. Primary alcohols and primary amines are mandatory. Attempting to react a tertiary isocyanate with a secondary alcohol creates a double-steric clash, reducing the reaction rate to near zero.

Quantitative Reactivity & Catalyst Matrix

To benchmark your expectations and guide your experimental design, refer to the following kinetic hierarchy.

Isocyanate ClassificationExample MoleculeRelative Uncatalyzed ReactivitySteric Hindrance LevelOptimal Catalyst SystemRequired Thermal Activation (°C)
Aromatic MDI, TDI~100x (Baseline)LowNone / Mild Amine20 - 40
Primary Aliphatic HDI~1.0xLowDBTDL40 - 60
Secondary Aliphatic IPDI~0.3xModerateDBTDL or Bismuth60 - 80
Tertiary Aliphatic TMXDI<0.05x Severe Organotin + DABCO 100 - 120

Self-Validating Experimental Protocol

Workflow: Synergistic Catalytic Coupling of TMXDI with a Primary Polyol

Scientific Rationale: This protocol utilizes a dual-catalyst approach and high-temperature forcing conditions. The process is "self-validating" because it relies on real-time spectroscopic feedback rather than arbitrary time endpoints, ensuring trustworthiness in your final polymer architecture.

Step 1: Rigorous Dehydration (Critical)

  • Action: Load the primary polyol into a thoroughly dried, nitrogen-purged reactor. Heat to 80°C under vacuum (<10 Torr) for 2 hours.

  • Causality: Tertiary isocyanates react slowly with water, but at 100°C+, any residual moisture will competitively form carbamic acid, which decomposes into CO₂ and a tertiary amine, permanently altering the stoichiometry and polymer molecular weight .

Step 2: Synergistic Catalyst Spiking

  • Action: Break the vacuum with dry N₂. Add 0.1 wt% DBTDL (Organotin) and 0.1 wt% DABCO (Tertiary Amine) relative to the total solids. Stir at 200 RPM for 15 minutes.

  • Causality: DABCO's unique bicyclic structure provides a highly accessible nitrogen lone pair without steric hindrance, making it an exceptional nucleophilic activator in tandem with the tin Lewis acid .

Step 3: Isocyanate Addition & Thermal Ramping

  • Action: Add the tertiary isocyanate (e.g., TMXDI) dropwise over 30 minutes to maintain thermal control. Once addition is complete, ramp the reactor temperature to 110°C .

  • Causality: Dropwise addition prevents localized stoichiometric imbalances. The 110°C setpoint provides the kinetic energy required to overcome the tertiary carbon's steric shielding.

Step 4: In-Process Validation (FTIR Monitoring)

  • Action: Take a 1 mL aliquot every 60 minutes. Analyze via Attenuated Total Reflectance (ATR) FTIR.

  • Validation Check: Monitor the asymmetric stretching vibration of the -NCO group at 2260–2270 cm⁻¹ . The reaction is only considered complete when this peak is indistinguishable from the baseline. Do not stop the reaction based on time alone.

Step 5: Quenching and Storage

  • Action: Once the NCO peak is eliminated, cool the reactor to 40°C. If residual NCO remains after 8 hours, quench the reaction by adding a small stoichiometric excess of a primary amine (e.g., butylamine) to cap the unreacted groups.

References

  • A New Methodology for Assessing Macromolecular Click Reactions and Its Application to Amine–Tertiary Isocyanate Coupling for Polymer Ligation. Journal of the American Chemical Society (ACS). URL: [Link]

  • 1.2.3 - Commercial Isocyanates. Poliuretanos. URL:[Link]

  • Catalysis of Urethane Systems. Turkchem. URL:[Link]

  • Tertiary amine catalyzed of cure reaction of 1,3-dichloro-2-propanol-blocked diisocyanates. ResearchGate. URL:[Link]

Purification methods for 2-isocyanato-2-methylpropanenitrile via distillation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Isocyanato-2-methylpropanenitrile

Module 1: Executive Technical Summary

Compound Identity:

  • IUPAC Name: 2-Isocyanato-2-methylpropanenitrile[1]

  • Common Names: 2-Cyano-2-propyl isocyanate; IMPN.[1]

  • CAS: 16413-26-6 (Note: Often confused with tert-butyl isocyanate; verify structure

    
    ).[1]
    
  • Molecular Weight: 110.11 g/mol .[2]

The Challenge: Purifying 2-isocyanato-2-methylpropanenitrile is a balancing act between thermal instability and hydrolytic sensitivity .[1] As an


-isocyanato nitrile, this compound carries the risk of eliminating hydrogen cyanide (HCN) or polymerizing violently if the pot temperature exceeds critical thresholds (

C).[1][2] Furthermore, the presence of the nitrile group increases polarity compared to simple alkyl isocyanates, requiring lower pressures for effective distillation.[1][2]

Core Directive: Do not attempt atmospheric distillation.[2] The only viable method is high-vacuum distillation (preferably


 mmHg) with strict moisture exclusion.[2]

Module 2: Critical Safety & Pre-Distillation Assessment

Before assembling glassware, verify the following parameters. Failure to do so is the primary cause of "unexplainable" polymerization.[2]

ParameterSpecificationReason for Failure
Vacuum Strength

(Target:

)
Higher pressures require higher bath temps, triggering decomposition/polymerization.[1]
Crude pH Neutral to Slightly AcidicTraces of base (amines) catalyze rapid trimerization to isocyanurates.[2]
Dissolved Gas Must be Degassed Crude material often contains dissolved Phosgene/HCl.[2] These will off-gas, destroying vacuum stability.[1][2]
Stabilizer Optional: 10-50 ppm Benzoyl ChlorideScavenges trace bases and glassware alkalinity.[1]

Module 3: The Purification Workflow

The following workflow is designed to minimize thermal history.

PurificationProtocol Start Crude Reaction Mixture (in DCM/Toluene) Strip 1. Solvent Stripping (Rotovap < 30°C) Start->Strip Remove bulk solvent Filter 3. Filtration (Inert) Strip->Filter Precipitated salts/ureas? Degas 2. Nitrogen Sparging / High Vac Degas (Cold) Distill 4. Vacuum Distillation (Vigreux or Kugelrohr) Degas->Distill Gas-free crude Filter->Degas Clear oil Fraction1 Fore-run (Residual Solvent/HCl) Distill->Fraction1 Low BP Fraction2 Main Fraction (Pure IMPN) Distill->Fraction2 Steady BP/Refractive Index Residue Pot Residue (Oligomers/Ureas) Distill->Residue Do NOT distill to dryness

Figure 1: Optimal purification workflow emphasizing the removal of solid precipitates and dissolved gases prior to heating.

Step-by-Step Protocol
  • Solvent Stripping: Remove reaction solvent (e.g., DCM) at reduced pressure.[1][2] Do not heat above 30°C.

  • Pre-Distillation Filtration: If the crude oil is cloudy, it contains amine salts or urea derivatives.[1][2] Filter through a sintered glass frit under

    
    . Distilling heterogeneous mixtures causes bumping and local overheating.[1]
    
  • The "Cold" Degas: Place the crude oil under high vacuum (0.1 mmHg) without heating for 15 minutes. Watch for bubbling. This removes dissolved HCl and phosgene which would otherwise cause your vacuum gauge to fluctuate wildly during distillation.[2]

  • Distillation:

    • Bath Temp: Start at 40°C. Ramp slowly. Max 80°C.

    • Receiver: Cooled to 0°C.

    • Collection: Collect the main fraction. If using a water aspirator (~20 mmHg), expect boiling point

      
       60-75°C (estimate).[1][2] If using high vacuum (0.5 mmHg), expect boiling point 
      
      
      
      35-45°C.[1][2]

Module 4: Troubleshooting Dashboard (FAQ)

Q1: The liquid in the distillation flask turned into a solid gel/foam halfway through. What happened?

  • Diagnosis: Anionic Polymerization.[2]

  • Root Cause: The crude material likely contained unreacted amine precursor or trace moisture.[2] Isocyanates polymerize rapidly in the presence of bases.[2]

  • Solution:

    • Ensure the reaction conversion was 100% (check IR for N-H stretch).[2]

    • Add a stabilizer to the distillation pot: Benzoyl Chloride (0.1 wt%) or Tosyl Isocyanate .[2] These scavenge basic impurities and inhibit polymerization.[2]

    • Never distill to dryness; the concentrated residue is prone to rapid exothermic decomposition.[2]

Q2: My vacuum gauge is reading good pressure (0.5 mmHg), but then spikes to 10+ mmHg as soon as I heat the bath.

  • Diagnosis: Virtual Leak (Off-gassing).[1]

  • Root Cause: Thermal release of dissolved HCl or Phosgene trapped in the viscous oil.[2]

  • Solution: You skipped the "Cold Degas" step. Cool the bath, apply full vacuum, and stir vigorously for 30 minutes until bubbling ceases. Only then apply heat.[2]

Q3: The distillate is cloudy or has white crystals floating in it.

  • Diagnosis: Sublimation of Impurities (likely amine hydrochloride salts) or Hydrolysis.[2]

  • Root Cause: If the system wasn't perfectly sealed, atmospheric moisture entered, creating urea (white solid).[1][2] Alternatively, residual amine salts from the synthesis sublimed.[1][2][3]

  • Solution:

    • Use a Kugelrohr apparatus for short-path distillation to minimize travel distance.[1][2]

    • Ensure the system is under a positive stream of Nitrogen when swapping fractions.[2]

    • Refilter the distillate under inert atmosphere.

Q4: I cannot find a literature boiling point. How do I know when to collect?

  • Diagnosis: Unknown Physical Property.[2]

  • Technical Insight: For 2-isocyanato-2-methylpropanenitrile, the boiling point is estimated based on structural analogs (e.g., tert-butyl isocyanate BP 85°C @ atm; Isobutyronitrile BP 104°C @ atm).[1]

  • Guidance:

    • The nitrile group raises the BP, the isocyanate lowers polarity slightly vs the nitrile.[1][2]

    • Target Range: Expect the product to distill 20-30°C lower than the starting amine at the same pressure.

    • Visual Cue: Look for "schlieren" lines (refractive index changes) in the condenser.[2] The product is a colorless liquid; yellow usually indicates the fore-run (impurities).

Module 5: Diagnostic Logic Tree

Use this flowchart to diagnose active distillation failures.

TroubleshootingTree Problem Distillation Issue Detected Type1 Vacuum Instability Problem->Type1 Type2 Solidification/Gelling Problem->Type2 Type3 Colored Distillate Problem->Type3 Sol1 Degas crude (remove HCl) Check cold trap Type1->Sol1 Sol2 Add acid stabilizer (Benzoyl Chloride) Type2->Sol2 Sol3 Oxidation/Polymerization. Redistill with N2 bleed. Type3->Sol3

Figure 2: Rapid diagnostic tree for real-time troubleshooting.

References

  • Tsai, J. H., Takaoka, L. R., Powell, N. A., & Nowick, J. S. (2002).[1][2][4] Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. Organic Syntheses, 78, 220.[1][2][4] (Provides the foundational Triphosgene/Distillation methodology for

    
    -isocyanato esters). 
    
  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (General protocols for isocyanate and nitrile purification).

  • Ozaki, S. (1972).[1][2] Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496.[1][2] (Mechanisms of isocyanate polymerization and stabilization). [1][2]

Sources

Technical Support Center: Moisture Management in Isocyanate & Nitrile Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Priority: High (Moisture Contamination) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

The Core Issue: Why Moisture is the "Silent Killer"

In the synthesis of complex heterocycles or polyurethanes, reagents containing isocyanate (


) and nitrile  (

) functionalities are prized for their electrophilicity. However, this reactivity makes them thermodynamically unstable in the presence of water.

While the nitrile group is relatively robust (requiring acidic/basic catalysis and heat to hydrolyze), the isocyanate group is the critical failure point . It acts as a "moisture scavenger" in the worst possible way.

The Degradation Cascade

You are likely seeing precipitate formation or pressure buildup. This is not a simple hydrolysis; it is a cascade that consumes your reagent at twice the rate of the water contaminant.

  • Hydrolysis: Water attacks the isocyanate to form unstable carbamic acid.[1]

  • Decarboxylation: Carbamic acid decomposes, releasing

    
     (pressure buildup) and generating a primary amine.
    
  • Urea Formation (The Trap): The newly formed amine is a potent nucleophile. It reacts immediately with a second molecule of isocyanate to form a disubstituted urea.

Key Insight: A 0.5% water impurity does not just destroy 0.5% of your reagent; it destroys nearly 1.0% (due to the amine consuming a second equivalent) and generates insoluble urea sludge.

Pathway Visualization

IsocyanateDegradation H2O Trace Moisture (H₂O) CARB Carbamic Acid (Unstable Intermediate) H2O->CARB Nucleophilic Attack ISO1 Isocyanate Reagent (R-NCO) ISO1->CARB AMINE Primary Amine (R-NH₂) CARB->AMINE Decarboxylation CO2 CO₂ Gas (Pressure Buildup) CARB->CO2 UREA Disubstituted Urea (Insoluble Precipitate) AMINE->UREA Rapid Condensation ISO2 2nd Isocyanate Equivalent (R-NCO) ISO2->UREA

Figure 1: The Isocyanate Degradation Cascade. Note how one water molecule eventually consumes two isocyanate molecules.

Diagnostic Module: Is My Reagent Compromised?

Before attempting a reaction, verify the integrity of your reagent.

Visual & Physical Cues
SymptomDiagnosisAction
Turbidity / Haze Micro-precipitates of urea.[1]Filtration required. If haze persists, distillation is necessary.
White Solid at Bottom Significant urea formation.Critical failure. Check titer. Likely requires distillation or disposal.
"Popping" upon opening

release from decarboxylation.
Safety Hazard. Reagent is actively degrading. Vent carefully.
Viscosity Increase Oligomerization (common in diisocyanates).Discard. Polymerization is usually irreversible.
Analytical Verification (The Gold Standard)

Do not rely on NMR alone, as urea protons can be broad and exchangeable. The industry standard is ASTM D2572 (Dibutylamine Back-Titration).

Principle: React the isocyanate with a known excess of dibutylamine (DBA). The DBA reacts quantitatively with the isocyanate. The remaining DBA is back-titrated with standard HCl.[2]



  • 
    : Volume of HCl for blank (mL)
    
  • 
    : Volume of HCl for sample (mL)
    
  • 
    : Normality of HCl
    
  • 
    : Weight of sample (g)
    

Prevention & Storage Strategy

A. The Septum Myth

Do not store moisture-sensitive isocyanates with a rubber septum pierced multiple times. A pierced septum acts as a diaphragm pump, drawing in atmospheric moisture with every temperature fluctuation.

  • Best Practice: Use a Teflon-lined screw cap. Under inert gas (Argon/Nitrogen), wrap the neck with Parafilm and electrical tape for long-term storage.

B. Molecular Sieves: 3A or 4A?

For isocyanate/nitrile reagents, the choice of desiccant is subtle but critical.

  • Recommendation: Activated 4A Molecular Sieves are standard for most isocyanates.

  • The Caveat: Some isocyanates are base-sensitive. Standard sieves are slightly alkaline. If your specific nitrile-isocyanate is base-labile, use acid-washed molecular sieves or neutral activated alumina.

  • Activation: Sieves must be activated at 300°C under high vacuum for 12+ hours before use. "Out of the jar" sieves are often already saturated.

Remediation Protocols: Saving the Reagent

If you detect contamination, follow this decision matrix to determine if the reagent is salvageable.

RemediationLogic Start Contamination Detected Visual Visual Inspection Start->Visual Solid Heavy Solids/Sludge? Visual->Solid Haze Slight Haze/Turbidity? Visual->Haze Distill Vacuum Distillation (Under Inert Gas) Solid->Distill Yes Titrate Run ASTM D2572 Titration Solid->Titrate No Filter Syringe Filter (0.45 µm PTFE) Haze->Filter Distill->Titrate Filter->Titrate Decision Is Purity > 98%? Titrate->Decision Use Proceed to Experiment Decision->Use Yes Trash Discard Reagent Decision->Trash No

Figure 2: Remediation Decision Tree. Note that filtration alone does not remove dissolved amines, only urea precipitates.

Protocol A: Vacuum Distillation (The Only True Fix)

For reagents with B.P. < 150°C at reduced pressure.

  • Setup: Flame-dry all glassware. Assemble a short-path distillation head connected to a Schlenk line.

  • Additives: Add activated 4A molecular sieves to the boiling flask to trap residual water during heating.

  • Process: Distill under high vacuum. Discard the first 5-10% (foreshoot), which contains residual water and highly volatile hydrolysis byproducts. Collect the main fraction.

  • Storage: Immediately transfer to a Schlenk tube or a container with a fresh Teflon seal under Argon.

Protocol B: Inert Filtration

For slight haze in non-volatile reagents.

  • Use a glass syringe with a Luer-lock tip.

  • Attach a 0.45 µm PTFE (hydrophobic) syringe filter.

  • Flush the filter with dry Nitrogen/Argon before pulling the liquid (to remove air from the filter housing).

  • Draw the reagent and dispense directly into the reaction vessel.

Frequently Asked Questions (FAQ)

Q: Can I use silica gel to dry my isocyanate solution? A: Absolutely not. Silica gel contains surface hydroxyl (


) groups. Isocyanates will react with these hydroxyls to form carbamates bound to the silica surface, effectively destroying your reagent and fouling the desiccant. Use activated Molecular Sieves (4A) or Calcium Hydride (

) for non-halogenated solvents.[3]

Q: My reagent bottle is pressurized. Can I just vent it and use it? A: Pressure indicates significant decomposition (


 generation). If the pressure is high, the stoichiometry is compromised. You must titrate the reagent (ASTM D2572) to determine the actual concentration of active NCO groups. Using it based on weight/volume without correction will lead to incomplete reactions.

Q: Why does the guide mention "Nitrile" if Isocyanate is the problem? A: In bifunctional reagents (e.g., 4-isocyanatobenzonitrile), the nitrile group withdraws electrons, making the isocyanate carbon more electrophilic and thus more susceptible to hydrolysis than a standard alkyl isocyanate. These specific reagents require even stricter moisture control than standard isocyanates.

Q: I see a precipitate, but my NMR looks clean. Why? A: Ureas are notoriously insoluble. They precipitate out of the solution, so they often do not appear in the liquid-phase NMR spectrum. This leads to a "false negative" where the spectrum looks pure, but the effective concentration of the reagent is significantly lower than calculated.

References

  • ASTM International. (2023). Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers (ASTM D2572-19). ASTM International. [Link]

  • Shkapenko, G., Gmitter, G. T., & Gruber, E. E. (1960). Mechanism of the Water-Isocyanate Reaction. Industrial & Engineering Chemistry, 52(7), 605–608. [Link]

  • Stream Peak. (2023). Complete Guide to Molecular Sieves Desiccants. Technical Blog. [Link]

  • Six, C., & Richter, F. (2003). Isocyanates, Organic.[4] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

Sources

Technical Support Center: Optimizing the Shelf Life of 2-Isocyanato-2-methylpropanenitrile Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the rapid degradation of 2-isocyanato-2-methylpropanenitrile (CAS 52161-43-0). While the nitrile group is relatively stable, the isocyanate moiety is notoriously sensitive to nucleophilic attack and thermal self-condensation.

This guide is designed to move beyond basic handling instructions. Here, we will dissect the exact causality of reagent failure and establish a self-validating experimental system to ensure your solutions remain reactive, clear, and stable over extended storage periods.

Mechanistic Overview: The Causality of Degradation

When a solution of 2-isocyanato-2-methylpropanenitrile degrades, it is not undergoing random decay; it is falling victim to a predictable, moisture-driven kinetic cascade. Understanding this pathway is critical for preventing it.

  • Hydrolysis (The Initiation): Even trace amounts of water (<50 ppm) in your solvent or headspace will act as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This forms a highly unstable carbamic acid intermediate[1].

  • Decarboxylation (The Pressurization): The carbamic acid spontaneously decomposes, releasing carbon dioxide (CO₂) gas[2]. This is the root cause of vial pressurization and the dangerous "pop" you may experience upon opening a degraded sample.

  • Urea Formation (The Precipitation): The byproduct of this decarboxylation is a primary amine (2-amino-2-methylpropanenitrile). Because amines are significantly more nucleophilic than water, this newly formed amine reacts almost instantaneously with another unreacted isocyanate molecule[3]. This diffusion-controlled reaction yields a symmetric, highly insoluble urea derivative, which manifests as turbidity or a white precipitate in your solution[1].

degradation_pathway A 2-Isocyanato-2- methylpropanenitrile B Carbamic Acid (Unstable) A->B + H2O D Symmetric Urea (Precipitate) A->D Reacts with Amine C 2-Amino-2- methylpropanenitrile B->C - CO2 CO2 CO2 Gas (Pressure) B->CO2 C->D + Isocyanate

Fig 1: Moisture-driven degradation cascade of 2-isocyanato-2-methylpropanenitrile.

Troubleshooting Guide & FAQs

Q: My 2-isocyanato-2-methylpropanenitrile solution in Dichloromethane (DCM) became cloudy overnight. What happened? A: The cloudiness is the physical precipitation of the symmetric urea byproduct[1]. DCM is highly hygroscopic. If the solvent was not freshly distilled over calcium hydride or stored over activated 3Å molecular sieves, trace water initiated the hydrolysis-urea cascade. Causality check: If the vial also emits a hiss of gas when opened, you have definitively lost active reagent to moisture[2].

Q: Can I store the solution at room temperature if my system is perfectly anhydrous? A: No. Even in the absolute absence of moisture, isocyanates undergo thermal self-condensation over time, forming uretidinediones (dimers) or isocyanurates (trimers). Maintaining storage temperatures at 2–8°C or -20°C significantly reduces the kinetic rate of these side reactions, extending the shelf life from weeks to up to 12 months[4].

Q: Is it beneficial to add a chemical moisture scavenger to the solution? A: Yes, for long-term storage of stock solutions. Adding a highly reactive, low-molecular-weight isocyanate like p-Toluenesulfonyl isocyanate (PTSI) at 0.1% v/v acts as a sacrificial scavenger. Because PTSI is less sterically hindered and more electrophilic than 2-isocyanato-2-methylpropanenitrile, it preferentially reacts with trace water, protecting your primary reagent[1].

Data Presentation: Quantitative Storage Parameters

To ensure reproducibility, solvent selection must be paired with strict environmental controls. The table below summarizes the optimal parameters for formulating your solutions.

Solvent ChoiceRequired Drying AgentMax Acceptable H₂O (Karl Fischer)Storage TempEstimated Shelf Life
Dichloromethane (DCM) 3Å Molecular Sieves< 10 ppm2°C to 8°C3 - 4 Months
Toluene Sodium wire / Benzophenone< 10 ppm2°C to 8°C6 - 8 Months
Tetrahydrofuran (THF) Alumina / 3Å Sieves< 20 ppm-20°C4 - 6 Months
Acetonitrile (MeCN) 3Å Molecular Sieves< 10 ppm-20°C6 - 12 Months

Note: Alcohols and primary/secondary amines are strictly incompatible as solvents due to immediate nucleophilic attack on the isocyanate group[2].

Standard Operating Procedures (SOP): Self-Validating Preparation Workflow

To guarantee the integrity of your 2-isocyanato-2-methylpropanenitrile solutions, follow this step-by-step methodology. This protocol is designed as a self-validating system —meaning each step contains a physical or analytical check to confirm success before proceeding.

Step 1: Solvent Validation (The Foundation)

  • Action: Dry your chosen solvent (e.g., Toluene) over activated 3Å molecular sieves for at least 48 hours.

  • Validation Check: Perform a Karl Fischer titration. Do not proceed unless the water content is strictly <10 ppm.

Step 2: System Purging

  • Action: Flame-dry all amber glass storage vials and allow them to cool in a desiccator. Purge the vials with high-purity Argon or Nitrogen gas for 3 minutes to displace ambient humidity.

Step 3: Solvation & Scavenging

  • Action: Dissolve the 2-isocyanato-2-methylpropanenitrile in the dried solvent at 4°C to minimize thermal degradation during mixing. Optional: Add 0.1% v/v PTSI as a sacrificial moisture scavenger[1].

  • Validation Check: Inspect the solution against a dark background. It must be optically perfectly clear. Any trace of opalescence indicates pre-existing urea contamination.

Step 4: Aliquoting and Sealing

  • Action: Divide the solution into single-use aliquots to prevent repeated atmospheric exposure. Seal immediately with PTFE-lined silicone septa and aluminum crimp caps.

  • Validation Check (Post-Storage): Before using an aliquot after prolonged storage, pierce the septum with an empty syringe. If the plunger is pushed back by internal pressure, CO₂ has formed, indicating moisture ingress and reagent degradation[2]. Discard the aliquot.

workflow step1 1. Solvent Drying (Karl Fischer <10 ppm) step2 2. Inert Purging (Argon/N2 Blanketing) step1->step2 step3 3. Solvation (Dissolve at 4°C) step2->step3 step4 4. Scavenger Addition (0.1% PTSI) step3->step4 step5 5. Aliquoting & Sealing (PTFE Septa) step4->step5

Fig 2: Self-validating workflow for anhydrous isocyanate solution preparation.

References
  • Title: Minimizing urea by-product formation in isocyanate reactions | Source: Benchchem | URL: 1

  • Title: Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e) | Source: ResearchGate | URL: 3

  • Title: Isocyanate | Source: Wikipedia | URL: 2

  • Title: isocyanate: Best Suppliers & Pricing 2025 | Source: Accio | URL: 4

Sources

Validation & Comparative

FTIR spectrum analysis of 2-isocyanato-2-methylpropanenitrile NCO peak

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the FTIR Spectrum of the 2-Isocyanato-2-methylpropanenitrile NCO Peak

For researchers and professionals in drug development and materials science, the precise characterization of reactive intermediates is paramount. The isocyanate functional group (-N=C=O) is a critical component in the synthesis of polyurethanes and other polymers, and its accurate identification and quantification are essential for reaction monitoring and quality control. Fourier-Transform Infrared (FTIR) spectroscopy stands as a primary analytical tool for this purpose, offering a rapid and non-destructive method to probe molecular structures.

This guide provides a detailed analysis of the FTIR spectrum of 2-isocyanato-2-methylpropanenitrile, with a specific focus on its characteristic isocyanate (NCO) peak. We will delve into the experimental protocols for acquiring high-quality spectra, offer an expert analysis of the expected spectral features based on molecular structure, and provide a comparative guide against other common isocyanates to give context to the data.

The Analyte: 2-Isocyanato-2-methylpropanenitrile

The molecule at the center of our discussion is 2-isocyanato-2-methylpropanenitrile. Its structure features a tertiary carbon atom bonded to both an isocyanate group and a nitrile group, as well as two methyl groups.

Chemical Structure: (CH₃)₂C(NCO)(CN)

This unique structure, with two distinct and strongly absorbing functional groups on the same carbon, presents an interesting case for FTIR analysis. The electronic environment created by the geminal, electron-withdrawing nitrile group is expected to influence the vibrational frequency of the isocyanate group.

Experimental Protocol for FTIR Analysis

To ensure the acquisition of reliable and reproducible FTIR data, a validated experimental protocol is crucial. The following steps outline a robust methodology for analyzing a liquid sample such as 2-isocyanato-2-methylpropanenitrile.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is properly calibrated and purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

    • Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

  • Sample Preparation (Liquid Sample):

    • Method A: Attenuated Total Reflectance (ATR): This is often the simplest method for liquid samples.

      • Place a single drop of 2-isocyanato-2-methylpropanenitrile directly onto the ATR crystal (e.g., diamond or zinc selenide).

      • Ensure complete coverage of the crystal for a strong signal. This technique requires minimal sample preparation.[1]

    • Method B: Transmission Spectroscopy using a Liquid Cell:

      • Select an appropriate liquid cell with IR-transparent windows (e.g., NaCl or KBr).[1]

      • Choose a path length (e.g., 100 µm) that provides an absorbance within the linear range of the detector (typically 0.1 to 1 absorbance units).[2][3]

      • Carefully fill the cell with the sample, ensuring no air bubbles are present.

  • Data Acquisition:

    • Place the prepared sample (either on the ATR or in the liquid cell) into the spectrometer's sample compartment.

    • Set the data acquisition parameters. Recommended settings are:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 32-64 scans (to improve signal-to-noise ratio)

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Apply a baseline correction to the resulting spectrum to account for any baseline drift.

    • Normalize the spectrum if comparing relative peak intensities between different samples.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Instrument & Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Purge & Calibrate FTIR Spectrometer B Perform Background Scan A->B C Prepare Liquid Sample (ATR or Liquid Cell) B->C D Place Sample in Spectrometer C->D E Set Parameters (Range, Resolution, Scans) D->E F Acquire Spectrum E->F G Background Subtraction F->G H Baseline Correction G->H I Peak Identification & Analysis H->I

Caption: A typical workflow for acquiring an FTIR spectrum of a liquid sample.

Spectral Analysis of 2-Isocyanato-2-methylpropanenitrile

The isocyanate functional group (-N=C=O) has a very strong and characteristic asymmetric stretching vibration that appears in a region of the infrared spectrum where few other functional groups absorb.[2][3] This makes FTIR an excellent tool for its identification.

The Isocyanate (NCO) Peak

The NCO asymmetric stretching vibration typically appears in the range of 2285-2240 cm⁻¹ .[4][5] For 2-isocyanato-2-methylpropanenitrile, the presence of the strongly electron-withdrawing nitrile (-C≡N) group on the same carbon atom is expected to have a significant electronic effect. This inductive effect will likely draw electron density away from the NCO group, strengthening the N=C bond and shifting its stretching frequency to a higher wavenumber , potentially towards the upper end of the typical range (around 2270-2280 cm⁻¹ ).

The Nitrile (C≡N) Peak

A second prominent feature in the spectrum will be the stretching vibration of the nitrile group. Saturated aliphatic nitriles typically show a sharp, intense absorption in the range of 2260-2240 cm⁻¹ .[6] Given the proximity and potential for electronic coupling between the NCO and CN groups, there may be some shifting from this expected range. It is plausible that the NCO and CN peaks will appear as two distinct, sharp peaks in close proximity in the 2300-2200 cm⁻¹ region.

Comparative Guide: NCO Peak Position in Different Isocyanates

The exact position of the NCO peak is sensitive to the molecular structure of the isocyanate. By comparing 2-isocyanato-2-methylpropanenitrile to other common isocyanates, we can better understand these structural effects.

Compound NameAbbreviationTypeTypical NCO Peak Position (cm⁻¹)Structural Influence
2-Isocyanato-2-methylpropanenitrile -Aliphatic (tertiary)~2270 - 2280 (Estimated)Strong inductive effect from the geminal electron-withdrawing nitrile group increases the frequency.
Toluene DiisocyanateTDIAromatic~2240[6][7]Conjugation of the NCO group with the aromatic ring weakens the N=C bond, lowering the stretching frequency.
Isophorone DiisocyanateIPDICycloaliphatic~2243[6][7]Aliphatic in nature, but the cyclic structure provides some rigidity. Less conjugation than aromatic systems.
Polymeric Hexamethylene DiisocyanatepHDIAliphatic~2270[8]A standard aliphatic isocyanate, its peak position serves as a good baseline for non-conjugated systems.
Causality of Peak Shifts

The observed differences in the NCO peak positions can be explained by the electronic environment of the isocyanate group:

  • Conjugation (Aromatic Isocyanates): In aromatic isocyanates like TDI, the π-electrons of the aromatic ring can interact with the π-system of the NCO group. This delocalization of electrons, or conjugation, slightly weakens the N=C bond, requiring less energy to stretch. Consequently, the absorption peak shifts to a lower wavenumber (lower frequency).[6]

  • Inductive Effects (Aliphatic Isocyanates): In aliphatic isocyanates, there is no conjugation. The peak position is primarily influenced by inductive effects from neighboring atoms. For a standard aliphatic isocyanate like pHDI, the peak is found at a higher wavenumber (~2270 cm⁻¹) compared to TDI.[8] In our target molecule, 2-isocyanato-2-methylpropanenitrile, the highly electronegative nitrile group on the same carbon atom exerts a strong electron-withdrawing inductive effect, which is predicted to shift the NCO peak to an even higher frequency.

Structural Comparison Diagram

Isocyanate_Structures A Aromatic (TDI) (Lower Wavenumber due to Conjugation) A_img A_img A->A_img B Cycloaliphatic (IPDI) (Intermediate Wavenumber) B_img B_img B->B_img C Aliphatic (pHDI) (Higher Wavenumber) C_img C_img C->C_img D Target Molecule (Highest Wavenumber due to Inductive Effect) D_struct CH3 | CH3-C-N=C=O | C≡N D->D_struct

Caption: Comparison of isocyanate structures and their influence on NCO peak position.

Conclusion

FTIR spectroscopy is an indispensable technique for the analysis of isocyanates. The NCO functional group provides a strong, sharp, and highly characteristic peak in a relatively clear region of the infrared spectrum, making it an excellent marker for identification and reaction monitoring.

For 2-isocyanato-2-methylpropanenitrile, we anticipate two distinct, sharp peaks in the 2300-2200 cm⁻¹ region, corresponding to the NCO and CN stretching vibrations. Due to the strong electron-withdrawing nature of the geminal nitrile group, the NCO peak is predicted to appear at a relatively high wavenumber, likely in the 2270-2280 cm⁻¹ range. This is in contrast to aromatic isocyanates like TDI, where conjugation shifts the peak to a lower frequency (~2240 cm⁻¹), and standard aliphatic isocyanates like pHDI which absorb around 2270 cm⁻¹.[6][7][8] This comparative analysis underscores the sensitivity of the NCO peak to its local electronic environment, providing valuable structural information to the discerning scientist.

References

Sources

13C NMR Characterization of Nitrile and Isocyanate Carbons: A Comparative Guide to Advanced Acquisition Strategies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent bottlenecks I encounter in structural elucidation and polymer characterization is the detection of sp-hybridized quaternary carbons. Specifically, nitriles (–C≡N) and isocyanates (–N=C=O) present a unique spectroscopic challenge. Both functional groups exhibit closely overlapping chemical shift ranges—nitriles typically resonate between 115–125 ppm, while isocyanates appear between 122–135 ppm[1].

However, differentiating them is only half the battle; simply detecting them requires overcoming fundamental physical limitations. This guide objectively compares standard 1D 13C NMR against advanced acquisition strategies—paramagnetic relaxation-assisted qNMR and 2D HMBC—providing the causality behind the methods and self-validating protocols for your laboratory.

The Mechanistic Challenge: Why are these carbons "invisible"?

Before comparing solutions, we must understand the causality behind the poor signal-to-noise (S/N) ratio of nitrile and isocyanate carbons:

  • Absence of Nuclear Overhauser Effect (NOE): Standard 13C{1H} NMR relies on NOE from directly attached protons to enhance the carbon signal by up to 2.98x. Because nitriles and isocyanates are quaternary, they receive negligible NOE enhancement.

  • Extended Spin-Lattice Relaxation (

    
    ):  Without the efficient dipole-dipole relaxation pathway provided by attached protons, the 
    
    
    
    relaxation times for these sp-hybridized carbons can easily exceed 20 to 50 seconds. Standard automated pulse sequences use 2-second inter-scan delays (D1), which completely saturates the signal, leaving it indistinguishable from baseline noise.
  • Quadrupolar Broadening: Both carbon types are directly bonded to a 14N nucleus, which possesses a nuclear spin of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . The quadrupolar moment of 14N induces rapid relaxation of the adjacent 13C nucleus, broadening the signal and further reducing its peak height.
    

Comparative Performance Analysis: Acquisition Strategies

To bypass these limitations, researchers must move beyond standard 1D 13C{1H} NMR. Below is an objective comparison of the three primary methodologies used in drug development and materials science.

Method A: Standard 1D 13C{1H} NMR (The Baseline)

The conventional approach uses a standard room-temperature probe with a 30° pulse and a short D1 delay.

  • Performance: Highly inefficient for quaternary carbons. Often fails to detect –CN and –NCO groups at concentrations below 50 mg/mL.

  • Utility: Strictly qualitative. Differential NOE and incomplete relaxation make integration impossible.

Method B: Paramagnetic Relaxation-Assisted qNMR (Cr(acac)3)

This method involves doping the sample with Chromium(III) acetylacetonate [Cr(acac)3], a soluble paramagnetic coordination complex[2]. The unpaired electrons of the chromium ion provide a highly efficient alternative dipolar relaxation pathway, drastically shortening the 13C


 times to under 1 second[3].
  • Performance: When paired with an Inverse Gated Decoupling sequence (which suppresses NOE), this method yields fully quantitative integration (qNMR). It reduces required acquisition time from days to hours.

  • Utility: Ideal for polymer chemistry (e.g., polyurethanes) where absolute molar ratios of isocyanate to urethane are required[1]. However, it is destructive to the sample, as the metal complex must be removed via chromatography post-analysis.

Method C: 2D 1H-13C HMBC (Heteronuclear Multiple Bond Correlation)

Instead of directly detecting the insensitive 13C nucleus, HMBC transfers magnetization from highly sensitive adjacent protons (e.g.,


-protons) across 2 or 3 bonds (

or

) to the quaternary carbon, detecting the signal on the proton channel.
  • Performance: Offers a massive sensitivity boost. It easily detects nitriles and isocyanates at <5 mg/mL concentrations.

  • Utility: Provides definitive structural connectivity, allowing researchers to easily distinguish between overlapping –CN and –NCO signals based on neighboring proton correlations. It is not, however, inherently quantitative.

Quantitative Data Comparison

MetricStandard 1D 13C{1H}Cr(acac)3 Doped qNMR2D 1H-13C HMBC
Sensitivity Limit > 50 mg/mL> 20 mg/mL< 5 mg/mL
Typical Acquisition Time 12–24 hours1–3 hours15–45 minutes
Quantitative Accuracy Poor (Non-quantitative)Excellent (± 1-2%) Poor (Correlation only)
Sample Preservation IntactDestructive (Requires cleanup)Intact
Resolution HighModerate (Paramagnetic broadening)High (Proton detected)

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, every NMR experiment should be a self-validating system. Follow these field-proven protocols.

Protocol 1: Quantitative 13C NMR with Cr(acac)3

Objective: Obtain absolute molar ratios of isocyanate/nitrile species.

  • Sample Preparation: Dissolve 30–50 mg of the analyte in 0.6 mL of a non-coordinating deuterated solvent (e.g., CDCl3).

  • Paramagnetic Doping: Add Cr(acac)3 to achieve a final concentration of 0.025 M (approx. 8.7 mg/mL).

    • Causality: Systematic studies show that 0.025 M optimally balances

      
       reduction while preventing severe paramagnetic line broadening that would otherwise obscure closely eluting peaks[4].
      
  • Pulse Sequence Selection: Load an Inverse Gated Decoupling sequence (e.g., zgig on Bruker systems).

    • Causality: This sequence turns on proton decoupling only during the acquisition time to collapse multiplets, but leaves it off during the relaxation delay to prevent NOE buildup, ensuring peak areas strictly reflect molar ratios[3].

  • Parameter Setup: Set the relaxation delay (D1) to 3 seconds. Acquire 512 to 1024 scans depending on concentration.

  • Self-Validation Step: Include a known concentration of an internal standard (e.g., mesitylene or dimethyl sulfone). If the integration ratio of the internal standard matches its known molarity, the complete relaxation of the quaternary carbon is validated.

Protocol 2: 2D 1H-13C HMBC Optimization

Objective: Rapid structural confirmation and chemical shift assignment.

  • Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of deuterated solvent.

  • Parameter Setup: Load a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Coupling Optimization: Set the long-range coupling constant (

    
    ) to 8 Hz .
    
    • Causality: Nitrile and isocyanate

      
       and 
      
      
      
      couplings to adjacent aliphatic protons typically fall between 5–10 Hz. Optimizing the evolution delay for 8 Hz (
      
      
      ms) ensures maximum magnetization transfer.
  • Acquisition: Set 1024 points in F2 (1H) and 256 increments in F1 (13C). Acquire 4–8 scans per increment.

Workflow Decision Matrix

Use the following logical matrix to determine the optimal acquisition strategy based on your sample's constraints.

NMR_Strategy Start Analyte with -CN / -NCO Quaternary Carbons Conc Is Sample Concentration > 50 mg/mL? Start->Conc Quant Is Absolute Quantitation (qNMR) Required? Conc->Quant Yes HMBC 2D 1H-13C HMBC (Proton-Detected Connectivity) Conc->HMBC No Standard Standard 1D 13C{1H} NMR (Overnight Acquisition) Quant->Standard No CrAcAc Paramagnetic Doping (0.025M Cr(acac)3 + Inverse Gated) Quant->CrAcAc Yes

Decision matrix for selecting the optimal NMR acquisition strategy for sp-hybridized carbons.

References

1.[2] "Chromium(III) acetylacetonate", Wikipedia. Available at: [Link] 2.[1] "The 13C-NMR analysis of polyisocyanurate made from isophorone diisocyanate", Acta Polymerica Sinica / ResearchGate. Available at: [Link] 3.[4] "Optimum Cr(acac)3 Concentration for NMR Quantitative Analysis of Polyolefins", ResearchGate. Available at: [Link] 4. "Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate", The Journal of Organic Chemistry (ACS). Available at: [Link] 5.[3] "Cheat codes for 13C qNMR", Nanalysis Blog. Available at: [Link]

Sources

Comparative Guide: Reactivity of 2-Isocyanato-2-methylpropanenitrile vs. tert-Butyl Isocyanate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a head-to-head analysis of 2-isocyanato-2-methylpropanenitrile (IMPN) and tert-butyl isocyanate (TBI) . While both compounds share a tertiary alkyl scaffold, their reactivity profiles are diametrically opposed due to the electronic influence of the


-substituent.
  • 2-Isocyanato-2-methylpropanenitrile (IMPN): An "activated" isocyanate. The electron-withdrawing nitrile group significantly enhances the electrophilicity of the isocyanate carbon, facilitating rapid nucleophilic addition even with weak nucleophiles. It is a critical building block for androgen receptor antagonists and specialized heterocycles.

  • tert-Butyl Isocyanate (TBI): A "deactivated," sterically hindered isocyanate. The electron-donating tert-butyl group and significant steric bulk retard nucleophilic attack, requiring forcing conditions (heat, catalysts) for conversion. It is preferred for introducing robust, hydrolytically stable protecting groups or steric bulk.

Chemical Profile & Structural Analysis[1]

The fundamental difference lies in the substituent attached to the quaternary carbon: a cyano group (-CN) in IMPN versus a methyl group (-CH


) in TBI.
Feature2-Isocyanato-2-methylpropanenitrile (IMPN)tert-Butyl Isocyanate (TBI)
CAS Number 52161-43-01609-86-5
Structure


Molecular Weight 110.11 g/mol 99.13 g/mol
Electronic Effect Strongly Electron-Withdrawing (-I) Electron-Donating (+I)
Steric Environment Tertiary (Linear CN reduces local steric cone)Tertiary (Bulky tetrahedral Methyl)
Physical State Liquid (High bp due to dipole)Liquid (bp 85-86 °C)
Primary Utility Synthesis of bioactive ureas/hydantoinsSteric protection, polymer modification
Visualizing Electronic Effects

The following diagram illustrates the inductive effects that drive the reactivity difference.

ElectronicEffects cluster_A Compound A: IMPN (Activated) cluster_B Compound B: TBI (Deactivated) IMPN N≡C-C(Me)2-N=C=O EWG Nitrile Group (-CN) Strong -I Effect IMPN->EWG contains Carbon Isocyanate Carbon (High δ+) EWG->Carbon Pulls e- density TBI Me-C(Me)2-N=C=O EDG Methyl Group (-Me) +I Effect TBI->EDG contains Carbon2 Isocyanate Carbon (Low δ+) EDG->Carbon2 Pushes e- density

Figure 1: Comparative electronic environments. The nitrile group in IMPN withdraws electron density, increasing the electrophilicity of the isocyanate carbon (yellow). In contrast, the methyl group in TBI donates density, stabilizing the carbon (gray) and reducing reactivity.

Reactivity Benchmarking

Nucleophilic Addition (Urea Formation)

The reaction with amines to form ureas is the standard benchmark for isocyanate reactivity.

  • IMPN: Reacts exothermically with primary amines at

    
     to room temperature. The -CN group stabilizes the developing negative charge on the nitrogen in the transition state, lowering the activation energy.
    
  • TBI: Requires room temperature to reflux conditions, often necessitating a catalyst (e.g., DMAP, DBTDL) or extended reaction times. The steric bulk of the tert-butyl group hinders the approach of the nucleophile.

Hydrolysis Stability
  • IMPN: Moisture Sensitive. The high electrophilicity allows water to attack the isocyanate carbon readily, leading to the formation of the corresponding amine (2-amino-2-methylpropanenitrile) and CO

    
    . Strict anhydrous handling is required.
    
  • TBI: Relatively Stable. TBI decomposes "very slowly" in water due to the hydrophobic shield provided by the tert-butyl group and the reduced electrophilicity. It can often be handled in open air for short periods without significant degradation.

Polymerization
  • IMPN: Prone to anionic polymerization or cyclotrimerization (forming isocyanurates) if exposed to bases or heat without stabilizers.

  • TBI: Resistant to dimerization/trimerization due to steric hindrance.

Experimental Protocols

The following protocols contrast the conditions required for coupling these isocyanates with a model amine (e.g., Benzylamine).

Protocol A: Synthesis with IMPN (Activated)

Objective: Synthesis of 1-benzyl-3-(2-cyano-propan-2-yl)urea.

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Solvent: Add anhydrous Dichloromethane (DCM) (10 mL).

  • Reactants:

    • Add Benzylamine (1.0 equiv, 5 mmol).

    • Cool the solution to 0 °C (ice bath).

  • Addition: Add IMPN (1.05 equiv) dropwise via syringe. Note: Exotherm expected.

  • Reaction: Stir at 0 °C for 30 mins, then warm to RT for 1 hour.

  • Monitoring: Check TLC (Disappearance of amine).

  • Workup: Concentrate in vacuo. The product often precipitates as a white solid. Recrystallize from Hexane/EtOAc if necessary.

Protocol B: Synthesis with TBI (Deactivated)

Objective: Synthesis of 1-benzyl-3-(tert-butyl)urea.

  • Setup: Flame-dry a 50 mL RBF with reflux condenser and nitrogen inlet.

  • Solvent: Add anhydrous Toluene or THF (10 mL). DCM may not allow high enough temp.

  • Reactants:

    • Add Benzylamine (1.0 equiv, 5 mmol).

    • Catalyst: Add 5 mol% DMAP (4-Dimethylaminopyridine) or DBTDL (Dibutyltin dilaurate).

  • Addition: Add TBI (1.2 equiv) in one portion.

  • Reaction: Heat to 60 °C - Reflux for 4–12 hours.

  • Monitoring: Check TLC. If reaction is sluggish, add more catalyst.

  • Workup: Cool to RT. Evaporate solvent.[1] Flash chromatography is usually required to remove excess isocyanate and catalyst.

Decision Logic for Researchers

Use the following flow to select the appropriate reagent for your synthetic pathway.

SelectionLogic cluster_Rec Recommendation Start Select Isocyanate Reagent Target What is the target moiety? Start->Target Urea Urea Target->Urea Urea/Carbamate Heterocycle Heterocycle Target->Heterocycle Heterocycle (Hydantoin/Imidazoline) Stability Stability Urea->Stability Required Stability? IMPN Use 2-Isocyanato-2-methylpropanenitrile (Conditions: 0°C, No Catalyst) Heterocycle->IMPN Requires reactive C=O and alpha-CN handle TBI Use tert-Butyl Isocyanate (Conditions: Heat + Catalyst) Stability->TBI High Hydrolytic Stability (Steric Bulk needed) Stability->IMPN Metabolic Stability via Nitrile (Bioisostere needed)

Figure 2: Decision tree for selecting between IMPN and TBI based on synthetic goals and stability requirements.

Safety & Handling

  • Toxicity: Both compounds are potent sensitizers. Inhalation can cause severe respiratory irritation and asthma-like symptoms.

  • Volatility:

    • TBI: High vapor pressure (bp ~85 °C). Extreme Flammability Hazard. Handle only in a fume hood.

    • IMPN: Lower volatility but generates toxic cyanide-related byproducts upon thermal decomposition.

  • Storage:

    • Store both at 2–8 °C under an inert atmosphere (Argon/Nitrogen).

    • IMPN degrades faster if moisture is present; seal with parafilm and store in a desiccator.

References

  • Sigma-Aldrich. tert-Butyl isocyanate Product Sheet. Link

  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: tert-Butyl Isocyanate Reactivity Profile. Link

  • BLD Pharm. 2-Isocyanato-2-methylpropanenitrile MSDS and Properties. Link

  • Organic Chemistry Portal. Synthesis of Ureas and Isocyanate Reactivity. Link

  • BenchChem. Application Notes: Synthesis of Substituted Ureas using Isocyanates. Link

Sources

Elemental analysis standards for C5H6N2O compounds

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing nitrogen-rich heterocyclic compounds in drug development. Compounds sharing the empirical formula C5H6N2O (Molecular Weight: 110.11 g/mol )—such as N-Acetylimidazole (a critical acylating agent) and 2-Amino-3-hydroxypyridine (a valuable pharmacophore building block)—require rigorous elemental validation.

Accurate Carbon, Hydrogen, Nitrogen, and Oxygen (CHNO) analysis is non-negotiable for verifying purity, confirming synthetic pathways, and detecting residual solvents. For C5H6N2O, the theoretical elemental baseline is:

  • Carbon (C): 54.54%

  • Hydrogen (H): 5.49%

  • Nitrogen (N): 25.44%

  • Oxygen (O): 14.53%

Deviations greater than ±0.3% indicate compromised structural integrity or impurities[1]. However, the refractory nature of pyrimidine and imidazole rings makes these compounds notoriously difficult to combust, often leading to skewed nitrogen and carbon recoveries. This guide objectively compares leading elemental analysis platforms and details the self-validating protocols required to achieve pharmacopeial precision.

Comparative Analysis of Leading CHNS/O Platforms

To overcome the thermodynamic stability of C5H6N2O heterocycles, laboratories rely on high-performance organic elemental analyzers utilizing flash combustion (modified Dumas method) and high-temperature pyrolysis[2]. We evaluate two industry-standard systems: the Thermo Fisher FlashSmart™ and the Elementar vario EL cube .

Thermo Fisher FlashSmart™: This system is engineered for high-throughput, routine pharmaceutical QC. It utilizes a MultiValve Control (MVC) module that allows automated, unattended switching between the CHN combustion channel and the Oxygen pyrolysis channel[3]. It is highly favored for its rapid analysis times and low carrier gas consumption[3].

Elementar vario EL cube: Designed for extreme analytical flexibility, this platform replaces standard gas chromatography with patented Advanced Purge and Trap (APT) technology[4]. This allows the system to handle massive sample sizes (up to 40 mg of absolute carbon) and extreme C/N ratios (up to 12,000:1) without peak overlap[4]. Its blank-free ball valve sample introduction is critical for preventing atmospheric nitrogen contamination during trace analysis[4].

Quantitative Performance Comparison
System FeatureThermo Fisher FlashSmart™Elementar vario EL cube
Primary Gas Separation Gas Chromatography (GC) ColumnAdvanced Purge and Trap (APT)
Sample Introduction MAS Plus AutosamplerPatented Blank-Free Ball Valve
Maximum Carbon Capacity Standard micro-analytical rangeUp to 40 mg absolute carbon
C/N Ratio Handling Standard pharmaceutical rangesUp to 12,000:1
Detector Thermal Conductivity Detector (TCD)TCD (Optional IR for trace Sulfur)
Analysis Time CHN: ~5 min, O: ~4 minMatrix-dependent, optimized via APT

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system where the chemistry inherently proves the result. Below are the definitive protocols for analyzing C5H6N2O compounds, detailing the mechanistic causality behind each step.

Protocol 1: CHN Determination via Flash Combustion
  • Sample Encapsulation: Weigh exactly 1.500 – 2.000 mg of the C5H6N2O sample into a high-purity tin capsule.

    • Causality: Tin is not merely a container; it is a chemical reactant. At ~1000°C in an oxygen-rich environment, tin undergoes a violent exothermic oxidation. This temporarily boosts the localized flash temperature to ~1800°C, providing the thermal shock necessary to shatter the refractory imidazole/pyridine rings[2].

  • Combustion Aid Addition: Add ~5 mg of Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) to the capsule.

    • Causality: While modern furnaces (operating at 1150°C) can often combust standard organics without aids, highly stable nitrogenous matrices benefit from V₂O₅. It acts as an oxygen donor, ensuring complete oxidation and preventing the formation of non-combustible carbon-nitrogen polymers[5].

  • Flash Combustion: The sample is dropped into the reactor under a pulse of pure O₂. Carbon converts to CO₂, Hydrogen to H₂O, and Nitrogen to various oxides (NOx).

  • NOx Reduction: The gas stream is swept by Helium into a reduction tube packed with highly active copper powder.

    • Causality: Copper acts as a scavenger, stripping excess oxygen from the stream and quantitatively reducing all NOx species back to molecular N₂ gas[2]. This step validates the nitrogen measurement, ensuring the TCD only detects pure N₂.

  • Detection: Gases are separated via GC or APT and quantified by the TCD[3].

Protocol 2: Oxygen Determination via High-Temperature Pyrolysis
  • Sample Encapsulation: Weigh ~1.000 – 2.000 mg of the sample into a silver capsule.

    • Causality: Tin cannot be used for oxygen analysis because it forms stable tin oxides, permanently trapping the sample's oxygen. Silver remains inert under pyrolysis conditions, ensuring 100% oxygen release[2].

  • High-Temperature Pyrolysis: The sample drops into a pyrolysis reactor packed with a carbon bed at 1060°C in a strictly oxygen-free (Helium) environment[3].

    • Causality: Without ambient oxygen to form CO₂, the extreme thermal cracking forces all organic oxygen within the C5H6N2O molecule to react with the carbon bed, forming Carbon Monoxide (CO)[2].

  • Detection: The CO gas is separated via the GC column and measured by the TCD to back-calculate the precise oxygen mass percentage[3].

Analytical Workflow Visualization

The following diagram maps the dual-channel gas pathways and logical relationships within a modern CHNS/O analyzer, demonstrating the divergent preparation and reaction phases required for complete C5H6N2O characterization.

CHNSO_Architecture Sample Sample Prep (C5H6N2O) Tin (CHN) or Silver (O) Capsule Combustion Flash Combustion (~1000°C) O2 Injection + Oxidation Catalyst Sample->Combustion CHN Mode (Tin) Pyrolysis High-Temp Pyrolysis (~1060°C) Carbon Bed (O2 excluded) Sample->Pyrolysis O Mode (Silver) Reduction Reduction Reactor (Cu reduces NOx to N2) Combustion->Reduction CO2, H2O, NOx GC Gas Chromatography Column (Separates N2, CO2, H2O, CO) Pyrolysis->GC CO Gas Trap Halogen/Water Traps (Removes interferences) Reduction->Trap CO2, H2O, N2 Trap->GC Purified Gas Stream TCD Thermal Conductivity Detector (Quantifies separated gases) GC->TCD Sequential Elution Data Data System (Empirical Formula Validation) TCD->Data Chromatogram

Dual-mode CHNS/O analytical workflow for C5H6N2O characterization via combustion and pyrolysis.

References

  • (PDF) Synthesis of N,NDioxopyridazines - Academia.edu Academia.edu[Link]

  • 2025 - longi (Thermo Fisher FlashSmart Technical Parameters) Longi.net [Link]

  • Organic elemental analyzer vario EL cube - Elementar Elementar.com[Link]

  • Best practices for sample preparation in elemental analysis - Elementar Elementar.com[Link]

  • Analysis and sample preparation | School of GeoSciences - The University of Edinburgh Ed.ac.uk[Link]

Sources

Validating Purity of 2-Isocyanatoisobutyronitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Purity Paradox of Reactive Intermediates

2-Isocyanatoisobutyronitrile (CAS 42066-86-4 / 78-82-0 related structures) is a critical gem-dimethyl substituted isocyanate intermediate, widely employed in the synthesis of androgen receptor antagonists (e.g., Enzalutamide precursors) and specialized vinyl polymers.

Validating the purity of this compound presents a distinct "Purity Paradox":

  • High Reactivity: The isocyanate (-NCO) group is moisture-sensitive, hydrolyzing rapidly to form amines and urea dimers.

  • Thermal Instability: Direct thermal analysis (GC) can induce degradation in the injector port, leading to false impurity profiles.

  • Lack of Chromophores: The aliphatic backbone lacks strong UV absorption, making direct UV detection insensitive without derivatization.

This guide objectively compares the three primary validation methodologies—Derivatized HPLC , Direct GC , and Potentiometric Titration —to establish a scientifically rigorous protocol for purity determination.

Method Landscape: Comparative Analysis

The following table summarizes the performance characteristics of the three dominant analytical strategies.

FeatureMethod A: Derivatized RP-HPLC Method B: Direct GC-FID Method C: Potentiometric Titration
Primary Utility Trace Impurity Profiling & AssayVolatile Impurity ScreeningBulk Assay (%NCO Content)
Specificity High (Separates urea, amine, dimer)Moderate (Thermal artifacts possible)Low (Counts all NCO groups)
Stability High (Analyte stabilized as urea)Low (Risk of polymerization in injector)Moderate (Must be anhydrous)
LOD/LOQ ~0.05% / 0.1%~0.1% / 0.5%N/A (Macro method)
Key Limitation Requires sample preparation timeCannot detect non-volatile oligomersBlind to non-NCO impurities
Expert Insight:

While Titration (Method C) is the industry standard for "Assay" (Total Reactive Isocyanate), it fails to detect non-reactive impurities like the starting material (2-aminoisobutyronitrile) or hydrolysis products (ureas). Therefore, Method A (Derivatized HPLC) is the mandatory choice for purity validation in pharmaceutical applications where impurity identification is required by ICH Q3A/B guidelines.

Core Protocol: Derivatized HPLC Validation (The Gold Standard)

This protocol utilizes Dibutylamine (DBA) as a derivatizing agent.[1] The reaction converts the unstable isocyanate into a stable urea derivative, which possesses a strong UV chromophore (if a UV-active amine is used) or stabilizes the molecule for standard UV/MS detection.

The Derivatization Mechanism

The reaction exploits the nucleophilic attack of the secondary amine on the isocyanate carbon.

Derivatization ISO 2-Isocyanatoisobutyronitrile (Unstable) UREA Stable Urea Derivative (Analyte) ISO->UREA Fast Reaction (Toluene/ACN) IMP Impurities (Amine/Dimer) ISO->IMP Hydrolysis (If water present) DBA Dibutylamine (Excess Reagent) DBA->UREA

Figure 1: The derivatization pathway stabilizes the isocyanate, preventing hydrolysis during analysis.

Detailed Experimental Workflow

Reagents:

  • Derivatizing Solution: 0.1 M Dibutylamine (DBA) in dry Toluene (or Acetonitrile).

  • Quenching Agent: Methanol or dilute acid (if needed to stop reaction, though excess DBA is usually separated).

  • Mobile Phase: Acetonitrile (ACN) / 10mM Ammonium Acetate (pH 4.5).

Step-by-Step Protocol:

  • Sample Preparation: Weigh ~50 mg of 2-isocyanatoisobutyronitrile into a dry volumetric flask.

  • Derivatization: Immediately add 5.0 mL of Derivatizing Solution .

    • Critical Control Point: Ensure the solvent is anhydrous. Moisture will compete with DBA, forming the urea dimer impurity (1,3-bis(1-cyano-1-methylethyl)urea).

  • Reaction: Sonicate for 5 minutes and let stand at room temperature for 15 minutes. The reaction is typically instantaneous, but steric hindrance of the gem-dimethyl group may require this buffer time.

  • Dilution: Dilute to volume with Mobile Phase A (Buffer).

  • HPLC Analysis: Inject 10 µL onto a C18 column (e.g., Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm).

Gradient Conditions:

  • 0-2 min: 20% B (Isocratic hold for polar impurities like 2-aminoisobutyronitrile).

  • 2-15 min: 20% -> 90% B (Elution of Urea Derivative).

  • 15-20 min: 90% B (Wash non-polar dimers).

Validation Criteria (Self-Validating System)

To ensure the method is trustworthy, every run must include:

  • Blank Derivatization: DBA reagent alone. (Confirms no interference at the analyte retention time).

  • Spike Recovery: Spike the sample with known 2-aminoisobutyronitrile (precursor) to verify resolution.

  • Mass Balance: Compare the molar response of the Urea derivative to a reference standard (if available) or use %Area normalization only if response factors are determined.

Method Selection Decision Tree

Use the following logic to select the appropriate validation method for your specific development stage.

DecisionTree Start Start: Purity Analysis of 2-Isocyanatoisobutyronitrile Goal What is the Analytical Goal? Start->Goal Assay Bulk Assay Only (Total NCO %) Goal->Assay QC Release Impurity Impurity Profiling (Specific Contaminants) Goal->Impurity R&D / Stability Titration Method C: Titration (ASTM D2572) Assay->Titration Volatile Are impurities volatile? Impurity->Volatile GC Method B: GC-FID (Screening) Volatile->GC Yes (Solvents) HPLC Method A: Derivatized HPLC (Validation/Release) Volatile->HPLC No (Dimers/Ureas)

Figure 2: Decision matrix for selecting the appropriate analytical technique based on data requirements.

Troubleshooting & Scientific Rationale

Why not Direct HPLC?

Direct injection of isocyanates into a reverse-phase system (containing water/methanol) causes on-column hydrolysis. This results in:

  • Ghost Peaks: Random peaks appearing from in-situ urea formation.

  • Pressure Spikes: Insoluble polyureas precipitating on the column frit.

  • Non-Reproducibility: Peak area decreases with every minute the sample sits in the autosampler.

Why not Direct GC?

While 2-isocyanatoisobutyronitrile is volatile, the high temperature of the injection port (200°C+) can cause:

  • Reversion: Carbamates (if present) reverting to isocyanates.

  • Polymerization: Formation of isocyanurates (trimers) in the liner, leading to carryover.

References

  • ASTM International. (2025). ASTM D2572-19 Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers. West Conshohocken, PA. [Link]

  • Karlsson, D., Dalene, M., & Skarping, G. (1998). "Determination of complex mixtures of airborne isocyanates and amines. Part 5. Determination of low molecular weight aliphatic isocyanates as dibutylamine derivatives." The Analyst, 123, 1507-1512. [Link]

  • Occupational Safety and Health Administration (OSHA). (2020). Method 42: Diisocyanates. OSHA Analytical Methods. [Link]

  • Streicher, R. P., et al. (1996). "Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents." American Industrial Hygiene Association Journal, 57(10), 905-913. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Isocyanato-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

2-Isocyanato-2-methylpropanenitrile (CAS 52161-43-0) presents a dual-hazard profile: it combines the potent sensitizing properties of an aliphatic isocyanate with the acute toxicity risks of a nitrile .

Immediate Directive:

  • Never handle on an open bench. All operations must occur within a certified chemical fume hood.[1]

  • Moisture Intolerance: This compound hydrolyzes rapidly. Pressure buildup in sealed waste containers due to CO₂ evolution is a critical explosion hazard.[2]

  • Skin Permeation: Standard thin nitrile examination gloves are insufficient for prolonged contact or immersion.

Hazard Architecture & Causality

To select the correct PPE, one must understand the "Why" behind the hazard.[1] This molecule is not just a toxic liquid; it is a reactive electrophile.[1]

Functional GroupPhysiological MechanismSafety Implication
Isocyanate (-NCO) Protein alkylation. Reacts with nucleophiles (OH, NH₂) in lung tissue and skin proteins.[1]Sensitization: Exposure can lead to irreversible occupational asthma. Odor threshold is often higher than the Permissible Exposure Limit (PEL), meaning if you smell it, you are already overexposed.[1]
Nitrile (-CN) Metabolic release of cyanide (mechanism dependent on metabolic oxidation).Acute Toxicity: Potential for cytotoxic hypoxia. High skin absorption potential requires barrier-rated PPE.
Aliphatic Backbone High volatility compared to aromatic isocyanates (like MDI).Vapor Risk: Significant vapor pressure at room temperature necessitates strict respiratory isolation.
The PPE Firewall: Selection Matrix

Standard laboratory PPE (lab coat, glasses) is the baseline.[1] The following are specific upgrades required for this compound.

A. Hand Protection (The "Double-Shell" Protocol)

Causality: Low molecular weight organic liquids permeate thin rubber rapidly. Using a single layer of disposable nitrile offers false security.[1]

LayerMaterialSpecificationRationale
Inner (Dexterity) Nitrile 4–6 mil (Accelerator-free preferred)Protects against incidental splash; maintains tactile sensitivity for delicate weighing.
Outer (Barrier) Laminate (Silver Shield/4H) or Butyl Rubber >15 milCritical: These materials provide >8-hour breakthrough times for isocyanates and nitriles. Standard nitrile gloves may degrade or permeate in <15 minutes upon saturation.[1]
B. Respiratory & Body Protection[1][2][3]
ComponentRecommendationOperational Logic
Primary Engineering Control Fume Hood Face velocity: 80–100 fpm. Sash at lowest working height.[1]
Respiratory (Backup) Supplied Air (SCBA/Airline) Note:[1] Air-purifying respirators (APR) with organic vapor cartridges are generally not recommended for isocyanates due to poor warning properties (lack of smell/taste at hazardous levels), unless the cartridge has an End-of-Service-Life Indicator (ESLI).[1]
Eye Protection Chemical Goggles Tightly fitting (ANSI Z87.1).
Body Tyvek® Lab Coat/Sleeves Closed front, elastic cuffs.[1]
Operational Protocol: The "Zero-Exposure" Workflow

This protocol uses a self-validating logic: If you can smell it or see residue, the system has failed.[1]

Phase 1: Preparation
  • Decon Solution Prep: Prepare a "Quench Mix" before opening the chemical bottle.[1]

    • Formula: 50% Water + 45% Isopropyl Alcohol + 5% Concentrated Ammonia (or saturated Sodium Carbonate).[1]

    • Mechanism: The alcohol solvates the isocyanate; the water/base hydrolyzes it to a urea/amine, neutralizing the electrophilic hazard.[1]

  • Desiccant Check: Ensure the source bottle is at room temperature before opening to prevent condensation (hydrolysis risk).

Phase 2: Transfer & Weighing[1]
  • The "Secondary Containment" Rule: All transfers must happen over a disposable tray lined with absorbent pads.[1]

  • Syringe Technique:

    • Use a gas-tight glass syringe with a Luer-lock needle.

    • Why? Pouring creates turbulent flow and vapor release.[1] Syringe transfer is a closed-loop action.

  • Immediate Quench: Place the used needle/syringe directly into a beaker of the Decon Solution inside the hood. Do not re-cap needles.[1]

Phase 3: Waste Management (The Pressure Hazard)

CRITICAL: Never tightly cap a waste container immediately after adding isocyanates.[4]

  • The Reaction:

    
    [1]
    
  • The Risk: Tightly capping a waste bottle traps CO₂ gas, turning the bottle into a potential pressure bomb.[1]

  • Protocol: Leave waste caps loose (vented) in the back of the hood for 24–48 hours to allow off-gassing before final sealing for disposal.

Visualization: Safety Logic & Workflow

The following diagram illustrates the decision tree for handling and spill response.

IsocyanateHandling Start Start: Handling 2-Isocyanato-2-methylpropanenitrile PPE_Check PPE Verification: 1. Fume Hood On? 2. Double Gloves (Laminate)? 3. Quench Mix Ready? Start->PPE_Check Proceed Proceed with Experiment (Syringe Transfer Only) PPE_Check->Proceed All Yes Stop STOP: Correct Deficiencies PPE_Check->Stop Any No Spill_Event Event: Spill or Splash? Proceed->Spill_Event Spill_Action Spill Response: 1. Evacuate Area 2. Cover with absorbent 3. Apply Quench Mix (Ammonia/Alc) 4. Wait 30 mins Spill_Event->Spill_Action Yes Waste_Mgmt Waste Disposal: Treat with Quench Mix Spill_Event->Waste_Mgmt No (Routine) Spill_Action->Waste_Mgmt Pressure_Check CRITICAL STEP: Leave cap LOOSE for 48hrs (Allow CO2 venting) Waste_Mgmt->Pressure_Check Final_Disposal Seal & Tag as Hazardous Waste Pressure_Check->Final_Disposal

Figure 1: Operational workflow and critical control points for isocyanate handling, emphasizing the CO₂ venting requirement during waste disposal.

Decontamination Verification (Self-Validating System)

How do you know your workspace is clean? You cannot rely on sight.[1]

The SWYPE™ Test (or Equivalent): For isocyanates, colorimetric surface indicators (like Surface SWYPE™ pads) are the industry standard for validation.[1]

  • Spray: Apply a developing solution to the work surface.[1][5]

  • Wipe: Use the indicator pad.[1]

  • Read: A color change (usually red/orange) indicates unreacted isocyanate residue.[1][5]

  • Action: If positive, re-apply Decon Solution, wait 15 minutes, and re-test.

References
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Isocyanates: Worker Safety and Health Topic. Centers for Disease Control and Prevention.[1] [Link]1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]1]

  • PubChem. (n.d.).[1] Compound Summary: 2-Isocyanato-2-methylpropanenitrile (CAS 52161-43-0).[1] National Library of Medicine.[1] [Link]1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.